2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESDKFYPLUGGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(C)CCCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80526950 | |
| Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88128-57-8 | |
| Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88128-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088128578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dioxane, 2-(3-chloropropyl)-2,5,5-trimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane CAS number 88128-57-8
An In-depth Technical Guide to 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane (CAS 88128-57-8)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Targeted at researchers, scientists, and professionals in drug development, this guide delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role as a strategic building block in complex organic synthesis.
Introduction: A Bifunctional Building Block
This compound, also known by the trade name Chloroket, is a bifunctional organic molecule featuring two key structural motifs: a stable 1,3-dioxane ring and a reactive chloropropyl side chain.[1][2] The dioxane portion serves as a robust protecting group for a ketone functionality, while the terminal chloride on the propyl chain provides a reactive handle for nucleophilic substitution.[1] This unique combination makes it a valuable intermediate in multi-step syntheses where controlled, sequential reactions are paramount.[1][2] Its primary application lies in the synthesis of pharmaceuticals, most notably as a key intermediate in the production of Mifepristone.[2]
The six-membered dioxane ring is generally stable under basic, reductive, and many oxidative conditions, yet it can be readily cleaved under acidic conditions to reveal the parent ketone.[3] This differential reactivity between the two functional ends of the molecule is the cornerstone of its synthetic utility.
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to the successful application of any chemical intermediate. The key physical and chemical properties of this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 88128-57-8 | [1][4][5][6] |
| Molecular Formula | C₁₀H₁₉ClO₂ | [1][4][6] |
| Molecular Weight | 206.71 g/mol | [1][4][6] |
| IUPAC Name | This compound | [4] |
| Appearance | Colorless Liquid | [2][7] |
| Boiling Point | 247.7 ± 15.0 °C at 760 mmHg | [5][6] |
| Density | ~1.0 ± 0.1 g/cm³ | [5][6] |
| Topological Polar Surface Area | 18.5 Ų | [4][8] |
| Rotatable Bond Count | 3 | [8] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would show characteristic peaks for the gem-dimethyl groups on the dioxane ring, the methyl group at the 2-position, and the three methylene groups of the chloropropyl chain.[1] ¹³C NMR would similarly confirm the presence of all 10 carbon atoms in their distinct chemical environments.
-
Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analysis.[9][10] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the chloropropyl chain or cleavage of the dioxane ring.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong C-O stretching vibrations typical of the ether linkages in the dioxane ring and C-H stretching and bending vibrations for the aliphatic portions of the molecule.
Synthesis and Manufacturing
The most common industrial synthesis of this compound involves the acid-catalyzed acetalization of 5-chloro-2-pentanone with neopentyl glycol (2,2-dimethyl-1,3-propanediol).[11] This reaction is a classic example of carbonyl protection.[3][12]
Synthesis Workflow Diagram
The following diagram illustrates the primary synthetic pathway.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for acetal formation.[11][12]
-
Reactor Setup : To a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge toluene as the solvent.
-
Reactant Addition : Add equimolar amounts of 5-chloro-2-pentanone and neopentyl glycol to the vessel.[11]
-
Catalyst Introduction : Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).
-
Reaction Execution : Heat the mixture to reflux. The toluene forms an azeotrope with the water generated during the reaction, which is collected and removed via the Dean-Stark trap, driving the equilibrium towards product formation.[12]
-
Monitoring : Monitor the reaction progress by tracking the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.
-
Workup and Purification :
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base wash (e.g., aqueous sodium bicarbonate solution).
-
Wash the organic layer with brine to remove residual water-soluble components.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the toluene solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield the final high-purity liquid.
-
Chemical Reactivity and Synthetic Utility
The utility of this molecule stems from the orthogonal reactivity of its two key functional groups.
The Reactive Chloropropyl Handle
The primary chloride on the propyl chain is an excellent electrophilic site for nucleophilic substitution reactions .[1] This allows for the introduction of a wide variety of functional groups, including:
-
Amines, to form amino-dioxanes.
-
Azides, for subsequent reduction to amines or use in click chemistry.
-
Cyanides, which can be hydrolyzed to carboxylic acids.
-
Thiolates, to introduce sulfur-containing moieties.
Under strongly basic conditions, elimination reactions can also occur to form an alkene, although substitution is typically the dominant pathway.[1]
The Stable Dioxane Protecting Group
The 2,2,5,5-tetrasubstituted-1,3-dioxane ring is sterically hindered and conformationally locked, providing excellent stability. It is resistant to:
-
Bases (e.g., hydroxides, Grignard reagents, organolithiums).
-
Nucleophiles.
-
Reducing agents (e.g., NaBH₄, LiAlH₄).
-
Mild oxidizing agents.
This stability allows chemists to perform extensive modifications on the chloropropyl chain without affecting the protected ketone. The ketone can be deprotected (hydrolyzed) when desired by treatment with aqueous acid.[1][3]
Logical Reactivity Diagram
This diagram illustrates the core synthetic strategy using this intermediate.
Caption: Strategic use: sequential modification and deprotection.
Applications in Drug Discovery and Development
The structural features of this compound make it a valuable precursor in the pharmaceutical industry.[1][2] Heterocyclic compounds, in general, are foundational to medicinal chemistry, with a majority of FDA-approved drugs containing at least one heterocyclic ring.[13][14][15] This molecule provides a robust entry point into complex heterocyclic systems.
Its most prominent documented use is as a key starting material for the synthesis of Mifepristone , a synthetic steroid with antiprogestational and antiglucocorticoid properties.[2] In this context, the chloropropyl chain is used to build a more complex side chain which is ultimately crucial for the drug's biological activity, while the dioxane protects a ketone that is part of the core steroid structure during these transformations.
Beyond this specific application, it serves as a versatile intermediate for creating libraries of complex molecules for screening in drug discovery programs.[16] Its ability to introduce a protected four-carbon chain with a reactive handle is applicable in the synthesis of agrochemicals and materials science as well.[1]
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed.
-
GHS Hazard Classification : According to the Globally Harmonized System, this compound is classified with the following hazards:
-
Precautionary Statements : Recommended precautionary measures include:
It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place in a tightly sealed container.[17]
References
- 1. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]
- 2. Chloroket (this compound) CAS:88128-57-8 98%min, CasNo.88128-57-8 Ningbo Inno Pharmchem Co., Ltd. China (Mainland) [nbinno.lookchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2-(3-CHLOROPROPYL)-2,5,5-TRIMETHYL-[1,3]-DIOXANE CAS#: 88128-57-8 [m.chemicalbook.com]
- 7. Chloroket Chemical (CAS: 88128-57-8) High Purity Liquid Intermediates at Best Price [nacchemical.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. environmentclearance.nic.in [environmentclearance.nic.in]
- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 13. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 14. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journalwjarr.com [journalwjarr.com]
- 16. researchgate.net [researchgate.net]
- 17. 88128-57-8|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane is a heterocyclic organic compound with the chemical formula C₁₀H₁₉ClO₂. This bifunctional molecule, featuring a stable 1,3-dioxane ring and a reactive chloropropyl side chain, serves as a valuable intermediate in various fields of chemical synthesis, including the pharmaceutical and agrochemical industries. The 1,3-dioxane moiety acts as a protecting group for a carbonyl functional group, specifically for a ketone, allowing for selective reactions on the chloroalkyl chain. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, reactivity profile, and potential applications of this versatile compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 88128-57-8 | [1] |
| Molecular Formula | C₁₀H₁₉ClO₂ | [1] |
| Molecular Weight | 206.71 g/mol | [1] |
| Appearance | Colorless oil (predicted) | |
| Boiling Point | 247.7 ± 15.0 °C at 760 mmHg (predicted) | [2] |
| Density | 1.0 ± 0.1 g/cm³ (predicted) | [2] |
| Solubility | Slightly soluble in water (2.7 g/L at 25°C, predicted) | |
| Flash Point | 67.1 ± 15.6 °C (predicted) | [2] |
| Refractive Index | 1.429 (predicted) | [2] |
| XLogP3-AA | 2.5 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Characterization
The most common and industrially scalable synthesis of this compound involves the acid-catalyzed acetalization of 5-chloro-2-pentanone with neopentyl glycol (2,2-dimethylpropane-1,3-diol). This reaction is typically performed with azeotropic removal of water to drive the equilibrium towards the product.
Caption: Synthesis workflow for this compound.
Experimental Protocol:
Materials:
-
5-Chloro-2-pentanone
-
Neopentyl glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 5-chloro-2-pentanone (1.0 eq), neopentyl glycol (1.1 eq), and toluene (approx. 2 mL per mmol of 5-chloro-2-pentanone).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Characterization Data (Predicted):
Due to the lack of publicly available experimental spectra, the following characterization data is predicted based on the known structure and spectroscopic data of similar 1,3-dioxane derivatives.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.60 (t, 2H, J = 6.5 Hz, -CH₂Cl)
-
δ 3.45 (s, 4H, -O-CH₂-C(CH₃)₂-CH₂-O-)
-
δ 1.95 (m, 2H, -CH₂-CH₂Cl)
-
δ 1.75 (m, 2H, -C(O)₂-CH₂-CH₂)
-
δ 1.30 (s, 3H, -C(O)₂-CH₃)
-
δ 0.95 (s, 6H, -C(CH₃)₂)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 109.0 (quaternary C of dioxane ring)
-
δ 71.0 (-O-CH₂-)
-
δ 45.0 (-CH₂Cl)
-
δ 38.0 (-C(O)₂-CH₂-)
-
δ 30.0 (-C(CH₃)₂)
-
δ 28.0 (-CH₂-CH₂Cl)
-
δ 23.0 (-C(O)₂-CH₃)
-
δ 22.0 (-C(CH₃)₂)
-
-
IR (neat, cm⁻¹):
-
2950-2850 (C-H stretching)
-
1100 (C-O-C stretching, characteristic of ethers)
-
730 (C-Cl stretching)
-
-
Mass Spectrometry (EI):
-
The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.
-
Common fragmentation patterns for 1,3-dioxanes include the loss of alkyl groups and cleavage of the dioxane ring.
-
Chemical Reactivity
The chemical reactivity of this compound is dominated by the two functional groups present in the molecule: the chloroalkyl chain and the 1,3-dioxane ring.
-
Nucleophilic Substitution: The primary chloride on the propyl chain is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as azides, cyanides, amines, and thiols, making it a versatile building block for more complex molecules.
-
Grignard Reagent Formation: The chloroalkyl group can be converted into a Grignard reagent, which can then be used to form new carbon-carbon bonds.
-
Hydrolysis of the Dioxane Ring: The 1,3-dioxane ring is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to deprotect the ketone functionality. This orthogonality in reactivity is a key feature for its use in multi-step synthesis.
Caption: Key reactions of this compound.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable synthon in the development of new bioactive molecules.
-
As a Protected Ketone Building Block: The dioxane moiety effectively masks a ketone group, allowing for chemical transformations to be carried out on the chloropropyl chain without interference. Subsequent deprotection under acidic conditions reveals the ketone, which can then be used in further synthetic steps. This strategy is particularly useful in the synthesis of complex natural products and pharmaceutical agents where selective functional group manipulation is required.
-
Introduction of a Three-Carbon Spacer with a Reactive Handle: The chloropropyl chain provides a three-carbon linker that can be functionalized through nucleophilic substitution. This is a common strategy in medicinal chemistry for connecting different pharmacophores or for introducing side chains that can modulate the biological activity and pharmacokinetic properties of a lead compound. For instance, the terminal chloride can be displaced by an amine to introduce a basic center, which is often important for receptor binding and improving solubility.
-
Synthesis of Heterocyclic Compounds: The bifunctional nature of this compound can be exploited in the synthesis of various heterocyclic systems. For example, intramolecular cyclization reactions can be designed to form new ring structures, which are prevalent in many drug molecules.
Safety and Handling
This compound is classified as harmful. The following GHS hazard statements apply:
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H412: Harmful to aquatic life with long lasting effects.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P273: Avoid release to the environment.
-
P314: Get medical advice/attention if you feel unwell.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For cyclic systems like 1,3-dioxanes, ¹H NMR is particularly powerful, offering detailed information about stereochemistry and conformational preferences that govern the molecule's physical properties and biological activity.[1][2] This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane, a molecule featuring a heavily substituted and conformationally restricted six-membered heterocyclic ring.
This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of how to interpret complex ¹H NMR spectra. We will deconstruct the spectrum by examining the foundational principles of 1,3-dioxane conformation, predicting the chemical shifts and coupling patterns for each proton, and outlining a robust experimental protocol for acquiring high-quality data.
Section 1: Conformational Analysis of the 1,3-Dioxane Ring
To accurately interpret the ¹H NMR spectrum, one must first understand the three-dimensional structure of the molecule. Like cyclohexane, the 1,3-dioxane ring is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain.[1][2] However, the presence of two oxygen atoms in the ring introduces key differences: shorter C-O bond lengths compared to C-C bonds and a distinct electronic environment.[2]
These factors lead to several critical conformational features:
-
A Rigid Chair Conformation: The energy barrier for ring-flipping in 1,3-dioxanes is higher than in cyclohexane, often resulting in a locked or "anankomeric" structure where one chair conformer is strongly favored.[2][3]
-
Axial and Equatorial Positions: Each carbon atom in the ring (excluding the spiro center at C5) has two distinct proton positions: axial (pointing perpendicular to the plane of the ring) and equatorial (pointing out from the equator of the ring).
-
Substituent Preferences: Substituents on the ring carbons will preferentially occupy the equatorial position to minimize steric strain, particularly unfavorable 1,3-diaxial interactions.[2] For the title compound, the bulky 3-chloropropyl group at C2 is strongly biased toward the equatorial position.
The specific substitution pattern of this compound further solidifies its conformation. The gem-dimethyl groups at the C5 position act as a conformational anchor, significantly restricting ring inversion. This conformational rigidity is the primary reason for the complexity and informational richness of its ¹H NMR spectrum, as chemically similar protons in different spatial orientations (axial vs. equatorial) become magnetically non-equivalent.
Figure 1: Preferred Chair Conformation. A diagram showing the favored chair conformation of this compound with the bulky chloropropyl group in the equatorial position.
Section 2: Predicted ¹H NMR Spectrum and Signal Assignment
The ¹H NMR spectrum of the title compound is predicted to exhibit seven distinct signals. The conformational rigidity renders the axial and equatorial protons on C4 and C6 diastereotopic, and thus, magnetically non-equivalent. Below is a detailed breakdown of each expected signal.
-
C5-gem-dimethyl Protons (2 x CH₃):
-
Prediction: Two sharp singlets.
-
Causality: The two methyl groups at the C5 position are non-equivalent. One occupies an axial position and the other an equatorial position. The axial methyl group is expected to be shielded (appear at a lower chemical shift) compared to the equatorial methyl group. In related 2,5,5-trisubstituted-1,3-dioxanes, axial methyls at C5 resonate around 0.75-0.93 ppm, while equatorial methyls appear further downfield at 1.4-1.58 ppm.[4] We predict similar ranges here. Each signal will integrate to 3 protons.
-
-
C2-methyl Protons (1 x CH₃):
-
Prediction: One sharp singlet.
-
Causality: This methyl group is attached to the acetal carbon (C2), which is bonded to two oxygen atoms. This deshielding environment will shift its signal downfield relative to the C5 methyls. A typical range for a methyl group in this position is approximately 1.2-1.5 ppm. This signal will integrate to 3 protons.
-
-
C4/C6 Ring Methylene Protons (2 x CH₂):
-
Prediction: Two sets of signals, each appearing as a doublet of doublets (or a more complex multiplet), representing the axial and equatorial protons.
-
Causality: The C4 and C6 positions are chemically equivalent due to the molecule's symmetry. However, within each CH₂ group, the axial and equatorial protons are diastereotopic. The axial protons are typically shielded relative to the equatorial protons.[5] Therefore, we expect one set of signals for the two axial protons (Hax) and another for the two equatorial protons (Heq).
-
Hax (C4/C6): Expected around 3.4-3.6 ppm. It will be split by its geminal partner (Heq) with a large coupling constant (J ≈ 10-12 Hz) and by adjacent protons.
-
Heq (C4/C6): Expected around 3.9-4.1 ppm. It will also be split by its geminal partner (Hax). The difference in chemical shift between axial and equatorial protons is a hallmark of conformationally locked ring systems.[6] Each of these complex signals will integrate to 2 protons.
-
-
-
Chloropropyl Side Chain Protons (-CH₂-CH₂-CH₂Cl):
-
Prediction: Three distinct multiplets, each integrating to 2 protons.
-
Causality:
-
-CH₂Cl (α to chlorine): This methylene group is directly attached to the electronegative chlorine atom, causing the most significant downfield shift in the side chain. It is expected to appear as a triplet around 3.5-3.7 ppm, split by the adjacent central methylene group.[7]
-
-CH₂- (β to chlorine, central): This group will be a multiplet (likely a quintet or sextet) around 1.8-2.1 ppm. It is coupled to the protons on both adjacent methylene groups.[7]
-
-CH₂- (γ to chlorine, attached to C2): This methylene group is adjacent to the acetal carbon. Its signal is expected to be a triplet around 1.6-1.8 ppm.
-
-
Section 3: Tabulated Spectral Data Prediction
The following table summarizes the predicted ¹H NMR data for this compound, assuming the spectrum is acquired in deuterated chloroform (CDCl₃).
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| C5-CH₃ (axial) | 0.8 - 1.0 | Singlet (s) | 3H | Shielded due to axial position. |
| C5-CH₃ (equatorial) | 1.3 - 1.5 | Singlet (s) | 3H | Deshielded relative to axial methyl. |
| C2-CH₃ | 1.2 - 1.5 | Singlet (s) | 3H | Deshielded by two oxygen atoms. |
| -CH₂- (γ to Cl) | 1.6 - 1.8 | Triplet (t) | 2H | Propyl chain, adjacent to C2. |
| -CH₂- (β to Cl) | 1.8 - 2.1 | Multiplet (m) | 2H | Central methylene of propyl chain. |
| C4/C6-H (axial) | 3.4 - 3.6 | Doublet of Doublets (dd) | 2H | Ring protons, shielded position. |
| -CH₂Cl (α to Cl) | 3.5 - 3.7 | Triplet (t) | 2H | Deshielded by chlorine atom. |
| C4/C6-H (equatorial) | 3.9 - 4.1 | Doublet of Doublets (dd) | 2H | Ring protons, deshielded position. |
Section 4: Experimental Protocol for Spectrum Acquisition
To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum, the following self-validating protocol should be followed.
Step-by-Step Methodology:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak (~7.26 ppm) does not interfere with the signals of interest.[8] c. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9] d. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup (300-500 MHz Spectrometer): a. Insert the sample into the NMR magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity. A well-shimmed field is critical for resolving the fine splitting patterns of the multiplets. The half-height linewidth of the TMS signal should be <0.5 Hz.
-
Acquisition Parameters: a. Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient. b. Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured. c. Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution. d. Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full proton relaxation, ensuring accurate integration. e. Number of Scans (NS): Acquire 8 to 16 scans for a sufficiently high signal-to-noise ratio.
-
Data Processing and Validation: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate all signals. The relative integrals should correspond to the number of protons for each signal as outlined in Section 3. This serves as a primary validation of signal assignment. e. Analyze the coupling constants (J-values) to confirm proton connectivity.
Figure 2: Experimental Workflow. A flowchart detailing the key stages from sample preparation to final spectral analysis for reliable structural determination.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, directly reflecting its rigid conformational preferences. The key spectral features—notably the distinct signals for the axial and equatorial C5-methyl groups and the diastereotopic C4/C6 methylene protons—serve as definitive proof of a locked chair conformation. By carefully analyzing the chemical shifts, integration values, and spin-spin coupling patterns, a complete and unambiguous assignment of all protons is achievable. This guide provides the theoretical foundation and practical framework necessary for researchers to confidently acquire and interpret such complex spectra, facilitating progress in synthetic chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. journals.co.za [journals.co.za]
- 5. echemi.com [echemi.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Deep Dive into the Mass Spectrometry of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mass spectrometry data for 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the compound's fragmentation behavior under electron ionization (EI), complete with detailed experimental protocols and data interpretation.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound, with the molecular formula C₁₀H₁₉ClO₂ and a molecular weight of 206.71 g/mol , serves as a versatile building block in organic synthesis.[1] Its structure incorporates a stable 1,3-dioxane ring, which acts as a protecting group for a carbonyl functionality, and a reactive chloropropyl side chain amenable to a variety of nucleophilic substitution reactions.[2] A thorough understanding of its mass spectral characteristics is paramount for reaction monitoring, purity assessment, and structural confirmation in complex synthetic sequences. This guide provides a detailed protocol for acquiring and interpreting the mass spectrum of this compound, enabling researchers to confidently identify and characterize it in their studies.
Acquiring High-Quality Mass Spectrometry Data: A Validated GC-MS Protocol
The following protocol outlines a robust method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[3][4]
Experimental Workflow
References
Introduction: Understanding the Significance of Solubility for a Versatile Building Block
An In-depth Technical Guide to the Solubility of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane in Common Organic Solvents
This compound is a key chemical intermediate whose utility in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds, is of considerable interest.[1] Its molecular architecture, featuring a stable dioxane ring and a reactive chloropropyl group, allows for a variety of chemical transformations.[1] However, for any chemical reagent to be effectively utilized, its behavior in various solvent systems must be thoroughly understood. Solubility is a critical physicochemical parameter that dictates reaction kinetics, purification strategies, and ultimately, the feasibility of a synthetic route.[2] In the context of drug development, solubility directly impacts bioavailability and the formulation of dosage forms.[3]
This guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive published quantitative data, we will first leverage its known physicochemical properties to build a predictive model of its solubility in common organic solvents. Subsequently, we will provide detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate the empirical data needed for their specific applications.
Physicochemical Profile of this compound
A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉ClO₂ | [1][4][5] |
| Molecular Weight | 206.71 g/mol | [1][6] |
| CAS Number | 88128-57-8 | [1][4][5] |
| Topological Polar Surface Area (TPSA) | 18.5 Ų | [6][7] |
| XLogP3-AA (Predicted LogP) | 2.5 | [6][7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 3 | [7] |
The Topological Polar Surface Area (TPSA) is a particularly insightful descriptor, quantifying the surface area contributed by polar atoms (in this case, the two oxygen atoms of the dioxane ring).[3][8][9][10] A low TPSA, such as the 18.5 Ų for this compound, is indicative of low polarity and suggests a preference for less polar environments.[8] Similarly, the predicted octanol-water partition coefficient (XLogP3-AA) of 2.5 indicates a greater affinity for a lipophilic (non-polar) environment over an aqueous (polar) one.[11][12][13][14][15]
Theoretical Solubility Profile: A Predictive Analysis
The adage "like dissolves like" is the guiding principle for predicting solubility.[16] This means that solutes tend to dissolve in solvents of similar polarity. Based on the molecular structure and physicochemical parameters of this compound, we can predict its solubility across a spectrum of common organic solvents.
The molecule's structure presents a duality: the two oxygen atoms in the dioxane ring provide a degree of polarity and can act as hydrogen bond acceptors, while the rest of the molecule, including the three methyl groups and the chloropropyl chain, is nonpolar. The low TPSA and positive LogP value suggest that the nonpolar character dominates.
Below is a predictive summary of the compound's solubility. These predictions are based on the principles of intermolecular forces and should be validated experimentally for any critical application.
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Hexane | Nonpolar | High | The nonpolar hydrocarbon structure of hexane will readily solvate the nonpolar regions of the target molecule through van der Waals interactions.[17] |
| Toluene | Nonpolar (Aromatic) | High | Similar to hexane, toluene is a nonpolar solvent that will effectively dissolve the compound.[16] |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for a wide range of organic compounds. Its polarity is sufficient to interact with the dioxane ring, while it is not so polar as to be immiscible with the nonpolar parts of the molecule. Qualitative data confirms solubility.[1] |
| Diethyl Ether | Polar Aprotic | High | Diethyl ether has a similar polarity profile to DCM and is an excellent solvent for many organic compounds. |
| Ethyl Acetate | Polar Aprotic | Medium to High | As a moderately polar aprotic solvent, ethyl acetate should be a good solvent for this compound, balancing interactions with both the polar and nonpolar functionalities. |
| Acetone | Polar Aprotic | Medium to High | Acetone is a polar aprotic solvent that is miscible with a wide range of substances.[18] Qualitative data indicates solubility.[19] |
| Ethanol | Polar Protic | Medium | The hydroxyl group of ethanol can interact with the oxygen atoms of the dioxane ring, but the overall polarity of ethanol may be slightly too high for optimal solubility. Qualitative data confirms solubility.[1] |
| Methanol | Polar Protic | Low to Medium | Methanol is more polar than ethanol, which will likely reduce its ability to effectively solvate the large nonpolar portion of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Medium | DMSO is a highly polar aprotic solvent. While it is a powerful solvent, its high polarity may not be ideal for this largely nonpolar compound. |
| Water | Polar Protic | Very Low | The compound's low TPSA, positive LogP, and large nonpolar surface area strongly suggest very poor solubility in water. A reported value of 2.7 g/L (solvent unspecified) may correspond to its aqueous solubility, which would be considered "slightly soluble".[7] |
Diagram of Predictive Solubility Logic
Caption: Predictive model for solubility based on compound and solvent properties.
Experimental Protocols for Solubility Determination
To move from prediction to empirical fact, rigorous experimental determination is necessary. The following protocols are presented as self-validating systems, incorporating best practices for accuracy and reproducibility.
Protocol 1: The Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[20] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
I. Principle: An excess of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid and the concentration of the dissolved compound is quantified.
II. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
III. Step-by-Step Methodology:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 10-20 mg). b. Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial. c. Securely cap the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C). d. Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[20][21]
-
Phase Separation: a. After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to allow the excess solid to sediment. b. To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[20] c. Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid pellet. d. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Quantification by HPLC: a. Prepare a series of calibration standards of this compound of known concentrations in the same solvent. b. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. c. Analyze the calibration standards and the diluted sample by HPLC. d. Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards. e. Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, accounting for the dilution factor.
IV. Data Reporting: Solubility should be reported in mg/mL or mol/L at the specified temperature.
Diagram of the Shake-Flask Experimental Workflow
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Protocol 2: Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful and increasingly popular method for solubility determination that can be faster than the shake-flask method as it does not require the separation of the saturated solution from the excess solid.[22][23][24]
I. Principle: A saturated solution in a deuterated solvent is prepared in the presence of an internal standard of known concentration. The concentration of the dissolved solute is determined by comparing the integral of a characteristic solute peak to the integral of a peak from the internal standard.
II. Materials and Equipment:
-
This compound (solid)
-
Deuterated organic solvents (e.g., Chloroform-d, Acetone-d6, DMSO-d6)
-
High-precision internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Vortex mixer
-
NMR spectrometer (400 MHz or higher recommended)
III. Step-by-Step Methodology:
-
Sample Preparation: a. Prepare a stock solution of the internal standard in the chosen deuterated solvent at a precisely known concentration. b. Add an excess amount of this compound to an NMR tube. c. Add a precise volume of the internal standard stock solution to the NMR tube. d. Cap the NMR tube and vortex vigorously for several minutes to facilitate dissolution. e. Allow the sample to equilibrate at a constant temperature (the NMR probe temperature). For rapid screening, 1-2 hours may be sufficient, but for thermodynamic solubility, longer equilibration times (24h) are needed.
-
NMR Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum of the sample. It is crucial to use acquisition parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. b. Ensure the peaks chosen for quantification (one for the solute and one for the internal standard) are well-resolved and free from overlap with other signals.
-
Data Analysis and Calculation: a. Integrate the selected peaks for the solute (I_solute) and the internal standard (I_std). b. The concentration of the solute (C_solute) can be calculated using the following formula:
C_solute = (I_solute / N_solute) / (I_std / N_std) * C_std
Where:
-
N_solute is the number of protons giving rise to the integrated solute signal.
-
N_std is the number of protons giving rise to the integrated internal standard signal.
-
C_std is the concentration of the internal standard.
-
IV. Causality and Self-Validation: The choice of a stable internal standard with peaks in a clear region of the spectrum is paramount for accuracy. The long relaxation delay ensures that all protons are fully relaxed before the next pulse, making the signal intensity directly proportional to the number of protons, which is the foundational principle of qNMR.[25]
Conclusion
While publicly available quantitative data on the solubility of this compound is scarce, a robust understanding of its physicochemical properties allows for a strong predictive model of its behavior in common organic solvents. Its predominantly nonpolar character suggests high solubility in nonpolar solvents like hexane and toluene, and moderate to high solubility in polar aprotic solvents such as dichloromethane and acetone. For applications requiring precise solubility data, the detailed shake-flask and qNMR protocols provided in this guide offer reliable and reproducible methods for its empirical determination. This combined approach of theoretical prediction and experimental validation empowers researchers and drug development professionals to effectively integrate this versatile chemical intermediate into their workflows.
References
- 1. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]
- 2. echemi.com [echemi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. echemi.com [echemi.com]
- 5. 2-(3-CHLOROPROPYL)-2,5,5-TRIMETHYL-[1,3]-DIOXANE CAS#: 88128-57-8 [m.chemicalbook.com]
- 6. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. Topological polar surface area: Significance and symbolism [wisdomlib.org]
- 10. Polar surface area - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of XlogP and hansen solubility parameters on the prediction of small molecule modified docetaxel, doxorubicin and irinotecan conjugates forming stable nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kaggle.com [kaggle.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Cas 110-54-3,Hexane | lookchem [lookchem.com]
- 18. csustan.edu [csustan.edu]
- 19. chembk.com [chembk.com]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Versatile Synthon: A Technical Guide to the Applications of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the applications of 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane, a versatile chemical intermediate. With its unique combination of a reactive chloropropyl group and a stable protective dioxane moiety, this compound serves as a valuable building block in the synthesis of a diverse range of complex organic molecules. This document will delve into the core chemical principles governing its reactivity, provide detailed experimental protocols for its key transformations, and highlight its utility in the synthesis of high-value molecules, including pharmaceutical intermediates. By offering a comprehensive overview grounded in scientific literature and practical insights, this guide aims to empower researchers to effectively leverage this synthon in their drug discovery and development endeavors.
Introduction: Unveiling a Strategic Building Block
This compound, with the molecular formula C₁₀H₁₉ClO₂ and a molecular weight of 206.71 g/mol , is a heterocyclic compound featuring a 1,3-dioxane ring substituted with a chloropropyl group and three methyl groups.[1][2] The strategic importance of this molecule lies in the orthogonal reactivity of its two key functional components: the reactive primary alkyl chloride and the sterically hindered and chemically robust 1,3-dioxane. The dioxane ring serves as a protective group for a ketone functionality, which can be unveiled under acidic conditions, while the chloropropyl chain provides a handle for introducing a three-carbon unit via nucleophilic substitution reactions. This dual functionality makes it a highly valuable intermediate in multi-step organic synthesis.[1]
The stability of the 2,5,5-trimethyl-1,3-dioxane group is a key feature, allowing for a wide range of chemical transformations to be performed on the chloropropyl side chain without affecting the protected carbonyl. This guide will explore the synthesis of this key intermediate and its subsequent applications, providing a detailed look into its role in constructing complex molecular architectures.
Synthesis of this compound
The most common and industrially scalable synthesis of this compound involves the acid-catalyzed acetalization of 5-chloro-2-pentanone with neopentyl glycol (2,2-dimethyl-1,3-propanediol).
Reaction Mechanism
The reaction proceeds via a standard acid-catalyzed acetal formation mechanism. The acid catalyst protonates the carbonyl oxygen of 5-chloro-2-pentanone, activating the carbonyl carbon towards nucleophilic attack by the hydroxyl groups of neopentyl glycol. The reaction is typically driven to completion by the removal of water, often through azeotropic distillation.
Caption: Synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
Materials:
-
5-Chloro-2-pentanone
-
Neopentyl glycol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-chloro-2-pentanone (1.0 eq), neopentyl glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until all the 5-chloro-2-pentanone has been consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Applications in Organic Synthesis
The primary utility of this compound stems from the reactivity of its chloropropyl side chain. This electrophilic center readily participates in nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.
Nucleophilic Substitution Reactions
The chlorine atom can be displaced by a wide range of nucleophiles, including amines, thiols, cyanides, and carbanions. This versatility makes it a key intermediate for building more complex molecular scaffolds.
Caption: General scheme for nucleophilic substitution reactions.
Synthesis of Pharmaceutical Intermediates: The Rosuvastatin Side Chain
While direct synthesis of Rosuvastatin using this specific dioxane is not explicitly detailed in readily available literature, the structural motif is highly relevant to the synthesis of the side chain of statins, a class of HMG-CoA reductase inhibitors. The protected 5-oxo-heptanoic acid side chain is a common feature in many statin syntheses. This compound can be envisioned as a precursor to a key phosphonium salt intermediate for the Wittig reaction to construct the heptenoate side chain of Rosuvastatin.
3.2.1. Proposed Synthetic Application: Wittig Reagent Formation
The chloropropyl group can be converted into a triphenylphosphonium salt, a key reagent for the Wittig olefination.[3][4][5][6]
Step 1: Synthesis of the Phosphonium Salt
Caption: Formation of the triphenylphosphonium salt.
Experimental Protocol: Synthesis of [3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)propyl]triphenylphosphonium chloride
Materials:
-
This compound
-
Triphenylphosphine
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction by TLC for the disappearance of the starting materials.
-
Cool the reaction mixture to room temperature. The phosphonium salt may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with diethyl ether to induce crystallization.
-
Dry the resulting white solid under vacuum to obtain the desired phosphonium salt.
Step 2: The Wittig Reaction
The resulting phosphonium salt can then be deprotonated with a strong base to form the ylide, which subsequently reacts with the appropriate pyrimidine aldehyde core of Rosuvastatin to form the protected side chain.
Caption: Wittig reaction to form the protected Rosuvastatin side chain.
Applications in Agrochemical Synthesis
The versatility of this compound also extends to the synthesis of agrochemicals.[1] The chloropropyl moiety can be used to link the dioxane-protected carbonyl to various heterocyclic systems commonly found in fungicides, herbicides, and insecticides. For example, the chlorine can be displaced by nitrogen or sulfur nucleophiles present in pyrimidine or triazole rings, which are core structures in many agrochemicals.[7][8][9][10][11][12][13]
Potential in Material Science
While less documented, there is potential for using this compound in polymer chemistry.[1] The chloropropyl group can serve as a site for polymerization or for grafting onto existing polymer backbones. Subsequent deprotection of the dioxane group would unmask a ketone functionality, which could be used for further polymer modification or for creating polymers with specific functionalities. For instance, polymers with pendant dioxane groups could be synthesized and later modified to introduce ketone functionalities along the polymer chain.[14][15][16]
Deprotection of the Dioxane Group
A key advantage of using the 2,5,5-trimethyl-1,3-dioxane as a protecting group is its stability under a variety of reaction conditions, including those involving strong bases. The deprotection to reveal the ketone can be readily achieved under acidic conditions.
Experimental Protocol: Acidic Hydrolysis of the Dioxane
Materials:
-
Dioxane-protected compound
-
Acetone
-
Water
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve the dioxane-protected compound in a mixture of acetone and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base, such as sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected ketone.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its unique bifunctional nature, combining a reactive alkyl chloride with a stable ketone protecting group, allows for a wide array of synthetic transformations. This guide has provided a comprehensive overview of its synthesis, key reactions, and potential applications in the development of pharmaceuticals and agrochemicals, as well as in material science. The detailed protocols and mechanistic insights presented herein are intended to serve as a practical resource for researchers, enabling them to effectively incorporate this strategic synthon into their synthetic endeavors and accelerate the discovery and development of novel molecules.
References
- 1. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]
- 2. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Wittig reagents - Wikipedia [en.wikipedia.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CA2645263A1 - Agrochemical formulations - Google Patents [patents.google.com]
- 13. WO2020025370A1 - Agrochemical composition and methods of preparing and using the same - Google Patents [patents.google.com]
- 14. gelest.com [gelest.com]
- 15. mdpi.com [mdpi.com]
- 16. A degradable copolymer of 2-methylene-1,3-dioxepane and vinyl acetate by photo-induced cobalt-mediated radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
IUPAC name for 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
An In-depth Technical Guide: 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Introduction and Nomenclature
This compound is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure is characterized by a stable 1,3-dioxane ring, which acts as a protecting group for a ketone, and a reactive alkyl chloride chain. This unique combination makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.[1]
The formal IUPAC name for this compound is This compound .[2] It is cataloged under the CAS Number 88128-57-8.[2] The molecule's utility lies in the orthogonal reactivity of its two key functional groups, allowing for sequential chemical modifications. The dioxane can be selectively hydrolyzed under acidic conditions to reveal a methyl ketone, while the chloropropyl group is susceptible to nucleophilic substitution, providing a site for chain extension or functionalization.[1]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are dictated by its molecular structure. The dioxane ring imparts a degree of polarity, while the alkyl components contribute to its organic solubility. A summary of its key properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 88128-57-8 | [1][2] |
| Molecular Formula | C₁₀H₁₉ClO₂ | [1][2][3] |
| Molecular Weight | 206.71 g/mol | [1][2][3] |
| Boiling Point | 247.7 ± 15.0 °C at 760 mmHg | [3][4] |
| Density | ~1.0 g/cm³ | [3][4] |
| Flash Point | 67.1 ± 15.6 °C | [4] |
| Topological Polar Surface Area | 18.5 Ų | [2][5] |
| InChI Key | LESDKFYPLUGGMG-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC1(COC(OC1)(C)CCCCl)C | [1][2] |
Characterization is typically achieved using spectroscopic methods. Proton nuclear magnetic resonance (¹H NMR) spectroscopy is used to confirm the presence of the trimethyl groups on the dioxane framework and the propyl chain.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for verifying purity and identifying any potential byproducts from the synthesis.[6]
Synthesis and Mechanistic Insights
The synthesis of this compound is most efficiently achieved through the acid-catalyzed acetalization of a ketone with a diol. This approach is a cornerstone of protecting group chemistry.
Primary Synthetic Route: Acetalization of 5-Chloro-2-pentanone
The industrially relevant and scalable synthesis involves the reaction of 5-Chloro-2-pentanone with Neopentyl glycol (2,2-dimethyl-1,3-propanediol).[7]
Causality of Experimental Design:
-
Reactants: 5-Chloro-2-pentanone provides the core carbon skeleton including the ketone and the chloropropyl chain. Neopentyl glycol is chosen for its gem-dimethyl group, which pre-organizes the diol for efficient cyclization and imparts high stability to the resulting dioxane ring.
-
Solvent & Catalyst: Toluene serves as the reaction solvent. Crucially, it forms an azeotrope with water, allowing for the continuous removal of the water byproduct via a Dean-Stark apparatus. This is essential to drive the reversible acetalization reaction to completion in accordance with Le Châtelier's principle. An acid catalyst, such as p-toluenesulfonic acid, is required to protonate the ketone's carbonyl oxygen, activating it towards nucleophilic attack by the diol.[8]
-
Workup: A mild base is used to neutralize the acid catalyst, preventing product degradation or reversal of the reaction during purification.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Charging: To the flask, add 5-Chloro-2-pentanone (1.0 eq), Neopentyl glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq). Add sufficient toluene to dissolve the reactants.[7]
-
Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected, indicating the reaction is complete.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield the final product as a clear liquid.[8]
Protocol Validation and Quality Control
A self-validating protocol requires rigorous analytical confirmation.
-
Reaction Monitoring: Progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC), observing the disappearance of the 5-Chloro-2-pentanone peak and the appearance of the product peak.
-
Structure Verification: The identity of the purified product must be confirmed. ¹H and ¹³C NMR spectroscopy will verify the molecular structure, while Mass Spectrometry (MS) will confirm the molecular weight and fragmentation pattern.[1][6]
-
Purity Assessment: The purity of the final product should be assessed by GC-MS, ensuring the absence of starting materials or significant byproducts.
Applications in Synthetic Chemistry and Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but serves as a versatile building block. Its value stems from the ability to perform selective chemistry at two different sites.
-
Nucleophilic Substitution: The primary chloride on the propyl chain is an excellent electrophile for Sₙ2 reactions. It can be displaced by a wide range of nucleophiles (e.g., amines, azides, thiols, cyanides) to introduce new functional groups and build molecular complexity.[1] This is a common strategy for linking the dioxane-containing fragment to other parts of a target molecule.
-
Ketone Deprotection: The 1,3-dioxane is a robust protecting group, stable to basic, reductive, and organometallic conditions. When desired, the ketone can be unmasked via hydrolysis with aqueous acid (e.g., HCl in THF/water).[6] This sequential reactivity allows chemists to perform modifications using the chloropropyl handle without interference from a reactive ketone.
Caption: Dual reactivity pathways of the title compound in synthetic applications.
In drug development, such intermediates are crucial for generating libraries of related compounds for structure-activity relationship (SAR) studies. By varying the nucleophile that displaces the chloride, researchers can systematically modify a lead structure to optimize its biological activity, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As a chemical intermediate, this compound requires careful handling.
-
Hazard Classification: According to the Globally Harmonized System (GHS), this compound may cause damage to organs through prolonged or repeated exposure (H373) and is harmful to aquatic life with long-lasting effects (H412).[2]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times.[9][10]
-
Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[9][11] Avoid contact with skin and eyes.[10]
-
Peroxide Formation: A critical consideration for cyclic ethers like dioxanes is the potential to form explosive peroxides upon exposure to air and light over time.[12][13] Containers should be dated upon opening and stored away from light and heat.
-
Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[9][13]
Conclusion
This compound is a strategically important molecule in modern organic synthesis. Its value is derived from its dual functionality: a stable ketone protecting group and a reactive alkyl halide. The well-established synthetic routes and the predictable reactivity of its functional groups make it a reliable and versatile tool for researchers and drug development professionals aiming to construct complex target molecules with precision and efficiency. Proper handling and awareness of its potential hazards are essential for its safe and effective use in the laboratory.
References
- 1. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]
- 2. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3-CHLOROPROPYL)-2,5,5-TRIMETHYL-[1,3]-DIOXANE CAS#: 88128-57-8 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. prepchem.com [prepchem.com]
- 9. file.chemscene.com [file.chemscene.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
health and safety GHS classification for 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
An In-Depth Technical Guide to the GHS Classification of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Introduction
This compound (CAS No: 88128-57-8) is a heterocyclic compound with the molecular formula C₁₀H₁₉ClO₂.[1][2][3][4][5] Structurally, it features a stable dioxane ring, a functional chloropropyl group, and three methyl substituents.[5] This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the chloropropyl group allows for various nucleophilic substitution reactions.[5]
Given its application in research and development, a thorough understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide provides a detailed analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for this compound, grounded in available safety data. It is designed for professionals in scientific research and drug development who handle this or structurally related chemicals.
Part 1: GHS Hazard Identification and Classification
The GHS classification for this compound is based on its potential health and environmental effects. The authoritative classification identifies two primary hazards.[1]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Specific target organ toxicity, repeated exposure (STOT RE), Category 2 | Health Hazard | Warning | H373: May cause damage to organs through prolonged or repeated exposure.[1] |
| Hazardous to the aquatic environment, long-term hazard, Category 3 | None Required | Warning | H412: Harmful to aquatic life with long lasting effects.[1] |
Health Hazards: Understanding H373 (STOT RE Category 2)
The classification of H373 (May cause damage to organs through prolonged or repeated exposure) places this compound in STOT RE Category 2.[1] This is a significant health warning that indicates that while not acutely toxic, repeated ingestion, inhalation, or dermal contact over time could lead to considerable organ damage.
-
Expert Interpretation: A Category 2 classification is typically based on clear evidence from animal studies showing toxicologically significant effects. According to GHS criteria, this evidence often comes from 90-day repeated dose studies in rodents. The observed effects would be adverse changes in the morphology, function, or biochemistry of specific organs. The "Warning" signal word, rather than "Danger," suggests the effects are observable but not severe enough to warrant a Category 1 classification.
-
Causality and Experimental Basis: While the specific studies for this compound are not publicly detailed, the H373 classification implies that experiments, likely following OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents), revealed adverse effects. Such a protocol involves administering the chemical daily to animals for 90 days, followed by detailed histopathological examination of all major organs to identify any damage. The classification indicates that such damage was observed at dose levels that are relevant for human exposure scenarios.
Environmental Hazards: Understanding H412 (Aquatic Chronic 3)
The H412 (Harmful to aquatic life with long lasting effects) classification indicates that the substance poses a long-term risk to aquatic ecosystems.[1]
-
Expert Interpretation: This classification (Aquatic Chronic, Category 3) is assigned to substances that are either poorly biodegradable, have a potential for bioaccumulation, or show chronic toxicity to aquatic organisms within a specific range. It signifies a concern for environmental persistence and long-term harm rather than acute, immediate lethality to aquatic life.
Part 2: Precautionary Measures and Risk Management
A robust safety protocol is built upon the GHS precautionary statements. These provide actionable guidance for minimizing exposure and mitigating risks in a laboratory setting.
| Category | P-Code | Precautionary Statement |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1][6] |
| P273 | Avoid release to the environment.[1][6] | |
| Response | P314 | Get medical advice/attention if you feel unwell.[3][6] |
| P319 | Get medical help if you feel unwell.[1] | |
| Disposal | P501 | Dispose of contents/container in accordance with local regulations.[1][6] |
Workflow for Safe Handling: An Experimental Protocol
This protocol outlines a self-validating system for handling this compound in a research environment.
-
Hazard Assessment & Control Planning:
-
Before any work begins, review this GHS data. Acknowledge the STOT RE 2 hazard, meaning that even low-level, repeated exposures are of concern.
-
Engineering Control: All handling of the liquid (weighing, transferring, use in reactions) must be performed inside a certified chemical fume hood to comply with P260.
-
-
Personal Protective Equipment (PPE) Selection:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and change them immediately if contamination is suspected.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
-
-
Storage and Handling:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[4][6]
-
Incompatibilities: Keep away from strong oxidizing agents.[7]
-
Environmental Protection (P273): Do not allow the substance to enter drains or waterways. All waste, including contaminated materials, must be collected for proper disposal.
-
-
Emergency Response:
-
In case of Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention (P314/P319).
-
In case of Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Spill Management: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.
-
-
Disposal (P501):
-
All waste containing this chemical must be treated as hazardous waste.
-
Dispose of the material through a licensed chemical waste disposal company, ensuring compliance with all local, state, and federal regulations.
-
Part 3: Foundational Data for GHS Classification
The GHS classification is informed by the inherent physical and chemical properties of the substance.
| Property | Value | Significance for Safety |
| Molecular Weight | 206.71 g/mol [1][2][3][4][5] | Foundational for stoichiometric calculations in experiments. |
| Boiling Point | 247.7 ± 15.0 °C at 760 mmHg[3][4] | Low volatility at room temperature, but vapor pressure will increase upon heating. |
| Flash Point | 67.1 ± 15.6 °C[3] | Combustible liquid. Keep away from ignition sources, especially during heating. |
| Density | ~1.0 g/cm³[3][4] | Similar to water; will not readily float or sink if spilled into water. |
| Solubility | Slightly soluble in water (2.7 g/L at 25°C).[2] Soluble in organic solvents.[5] | Informs choice of solvents for reactions and cleaning, and highlights its potential to persist in aqueous environments. |
Part 4: The Logic of GHS Hazard Communication
The GHS framework provides a logical pathway from raw scientific data to the hazard warnings presented on a label. This process ensures that end-users can quickly understand the primary risks of a chemical.
Caption: GHS hazard communication workflow.
Conclusion
The GHS classification of this compound as H373 (STOT RE 2) and H412 (Aquatic Chronic 3) underscores the necessity for diligent safety practices. The primary risks are associated with long-term organ damage from repeated exposure and lasting harm to aquatic ecosystems. For researchers and drug development professionals, adherence to the specified precautionary measures—particularly the use of engineering controls like fume hoods, appropriate PPE, and environmentally conscious disposal methods—is not merely a matter of regulatory compliance but a fundamental component of responsible scientific practice.
References
- 1. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. 2-(3-CHLOROPROPYL)-2,5,5-TRIMETHYL-[1,3]-DIOXANE CAS#: 88128-57-8 [m.chemicalbook.com]
- 5. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]
- 6. 88128-57-8|this compound|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
The Versatile Synthon: 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane in Nucleophilic Substitution Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application of 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane as a versatile building block in nucleophilic substitution reactions. This reagent serves as a protected synthon of 4-chlorobutanal, enabling the introduction of a four-carbon chain with a masked aldehyde functionality. The inherent stability of the 2,5,5-trimethyl-1,3-dioxane (neopentylidene acetal) protecting group under a variety of reaction conditions, coupled with the reactivity of the primary alkyl chloride, makes this compound an invaluable tool in multistep organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This document provides in-depth technical insights, detailed experimental protocols for key transformations, and guidance on the final deprotection step to unmask the latent aldehyde.
Introduction: The Strategic Advantage of a Protected Aldehyde Synthon
In the intricate landscape of organic synthesis, the strategic protection of reactive functional groups is paramount to achieving desired molecular complexity. Aldehydes, being highly susceptible to both nucleophilic attack and oxidation, often require masking to prevent unwanted side reactions. This compound emerges as a superior choice for a protected 4-chlorobutanal equivalent.
The core of its utility lies in the robust nature of the 2,5,5-trimethyl-1,3-dioxane protecting group. Formed from 2,2-dimethyl-1,3-propanediol (neopentyl glycol), this acetal exhibits remarkable stability towards basic, nucleophilic, organometallic, and many reducing and oxidizing conditions. This stability allows for a broad range of chemical transformations to be performed on the chloropropyl side chain without compromising the protected aldehyde.[1] Subsequently, the aldehyde can be readily regenerated under acidic conditions, providing a powerful two-stage strategy for the elaboration of molecular frameworks.
This guide will explore the application of this reagent in several key classes of nucleophilic substitution reactions, providing both the theoretical underpinnings and practical, step-by-step protocols for laboratory implementation.
Key Applications in Nucleophilic Substitution Reactions
The primary alkyl chloride moiety of this compound is amenable to substitution by a wide array of nucleophiles, proceeding primarily through an SN2 mechanism. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds.
C-C Bond Formation: Alkylation of Carbanions
The reaction of this compound with carbanions is a powerful method for extending carbon chains. A classic example is the malonic ester synthesis, which allows for the introduction of a protected 4-oxobutyl group to a malonate derivative.
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base such as sodium hydride is crucial for the quantitative deprotonation of diethyl malonate, forming the sodiomalonate nucleophile. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for SN2 reactions as they solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. The reaction is typically heated to overcome the activation energy of the substitution reaction.
References
Application Notes & Protocols: Strategic Alkylation Using 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Introduction: A Versatile Building Block for Complex Synthesis
In the landscape of modern organic synthesis, the strategic introduction of functionalized carbon chains is paramount. 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane (CAS No. 88128-57-8) emerges as a highly valuable and versatile electrophile.[1][2] Its utility lies in its bifunctional nature: a reactive primary alkyl chloride for nucleophilic substitution and a sterically hindered 1,3-dioxane moiety. This dioxane ring serves as a robust protecting group for a ketone, specifically masking the carbonyl of 5-chloro-2-pentanone.[3][4][5]
This structure allows for the introduction of a five-carbon chain bearing a latent ketone. The dioxane, a cyclic ketal, is exceptionally stable under basic, reductive, oxidative, and organometallic conditions, which grants chemists the flexibility to perform a wide range of transformations on other parts of a molecule before unmasking the ketone via acid-catalyzed hydrolysis.[5][6] This application note provides a detailed protocol for employing this reagent in C-C bond formation, discusses the underlying mechanistic principles, and outlines the subsequent deprotection strategy.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of the reagent's properties is critical for safe and effective handling.
| Property | Value | Source(s) |
| CAS Number | 88128-57-8 | [1][4][7][8][9] |
| Molecular Formula | C₁₀H₁₉ClO₂ | [1][4][7][8] |
| Molecular Weight | 206.71 g/mol | [1][4][8][9] |
| Appearance | Liquid | |
| Boiling Point | 247.7 ± 15.0 °C at 760 mmHg | [8] |
| Density | ~1.0 g/cm³ | [8] |
| Solubility | Slightly soluble in water (2.7 g/L) | [7] |
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards.[4] It is classified as potentially causing damage to organs through prolonged or repeated exposure and is considered harmful to aquatic life with long-lasting effects.[4][8]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear standard personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.
Synthesis of the Alkylating Agent
The reagent is typically synthesized via the ketalization of 5-chloro-2-pentanone with neopentyl glycol (2,2-dimethylpropane-1,3-diol).[3][5] The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), and driven to completion by the removal of water, often using a Dean-Stark apparatus.[5]
Caption: Synthesis of the title alkylating agent.
Mechanism of Alkylation: The Sₙ2 Pathway
The primary alkyl chloride of this compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The reaction proceeds via the attack of a nucleophile (Nu:⁻) on the electrophilic carbon atom bearing the chlorine atom. This attack occurs from the backside relative to the leaving group (Cl⁻), leading to an inversion of stereochemistry if the carbon were chiral.
The dioxane protecting group remains inert during this process, highlighting its role as a stable spectator functionality under the typically basic or nucleophilic conditions required for alkylation.[1]
Caption: General Sₙ2 mechanism for alkylation.
Detailed Experimental Protocol: C-Alkylation of Diethyl Malonate
This protocol provides a representative procedure for the C-alkylation of an active methylene compound, a common application for this reagent.
Objective: To synthesize diethyl 2-(3-(2,5,5-trimethyl-1,3-dioxan-2-yl)propyl)malonate.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel) and appropriate eluent (e.g., 20% Ethyl Acetate in Hexanes)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Addition funnel
-
Thermometer or temperature probe
-
Heating mantle or oil bath
Caption: Experimental workflow for C-alkylation.
Step-by-Step Procedure:
-
Preparation of the Nucleophile: Carefully wash the sodium hydride (1.2 eq) with hexanes to remove the mineral oil and suspend it in anhydrous DMF under a nitrogen atmosphere in a three-neck flask. Cool the suspension to 0 °C in an ice bath. Add diethyl malonate (1.1 eq) dropwise. Hydrogen gas will evolve. Stir the resulting solution at 0 °C for 30 minutes.
-
Alkylation: Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the enolate solution dropwise at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield the pure product.
Protocol for Deprotection: Regenerating the Ketone
The dioxane protecting group is readily removed by acid-catalyzed hydrolysis to reveal the ketone functionality.[6][11]
Caption: Acid-catalyzed deprotection of the dioxane.
Step-by-Step Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as 2M hydrochloric acid or p-toluenesulfonic acid.
-
Stir the mixture at room temperature or warm gently (e.g., 40-50 °C) for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid by adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected ketone.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (NaH exposed to air).2. Wet solvent or glassware.3. Insufficiently strong nucleophile. | 1. Use fresh NaH or wash thoroughly.2. Ensure all solvents are anhydrous and glassware is oven-dried.3. Consider a stronger base or different solvent (e.g., HMPA as an additive, with caution). |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Stoichiometry of reagents is incorrect. | 1. Allow the reaction to stir longer or gently heat.2. Re-check calculations and ensure accurate measurement of reagents. |
| Formation of Side Products | 1. Elimination (E2) reaction competing with substitution.2. Dialkylation of the nucleophile. | 1. Use less-hindered bases and lower reaction temperatures.2. Use a larger excess of the nucleophile to favor mono-alkylation. |
Conclusion
This compound is a powerful synthetic tool, providing a reliable method for the introduction of a protected keto-propyl moiety. Its stability to a wide range of reagents, coupled with the straightforward nature of its Sₙ2 reactions and subsequent deprotection, makes it an invaluable building block for researchers, scientists, and drug development professionals engaged in the construction of complex molecular architectures.
References
- 1. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. 2-(3-CHLOROPROPYL)-2,5,5-TRIMETHYL-[1,3]-DIOXANE CAS#: 88128-57-8 [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
In the landscape of pharmaceutical synthesis, the strategic use of protecting groups and stable intermediates is paramount to achieving high yields and purity in complex multi-step syntheses. This technical guide provides an in-depth exploration of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane, a key intermediate that serves as a protected and more stable surrogate for the versatile but less stable building block, 5-chloro-2-pentanone. We will elucidate its synthesis, physicochemical properties, and its critical application in the synthesis of Cyclopropyl Methyl Ketone (CMK), a vital precursor for several active pharmaceutical ingredients (APIs), including the anti-HIV drug Efavirenz. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and field-proven, detailed experimental protocols.
Introduction: The Strategic Advantage of a Protected Intermediate
The utility of 5-chloro-2-pentanone in pharmaceutical synthesis is well-documented, serving as a precursor for quinoline-based drugs like Chloroquine and Ciprofloxacin, as well as for the synthesis of Cyclopropyl Methyl Ketone (CMK)[1][2][3]. However, the presence of a reactive ketone functional group alongside a primary alkyl chloride can lead to challenges in terms of stability, storage, and potential side reactions during transport and handling.
To circumvent these issues, the ketone functionality can be protected as a ketal. The neopentyl glycol-derived ketal, this compound, offers significant advantages. The gem-dimethyl group on the dioxane ring, a consequence of using neopentyl glycol, provides steric hindrance that enhances the stability of the ketal linkage under various conditions[4]. This increased stability makes it an ideal intermediate for storage and transportation, which can be efficiently deprotected in a later stage to release the reactive 5-chloro-2-pentanone in situ for subsequent transformations. This guide will focus on the synthesis of this stable intermediate and its application in the production of CMK, a key building block for important pharmaceuticals[5].
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [6][7] |
| CAS Number | 88128-57-8 | [6][7] |
| Molecular Formula | C₁₀H₁₉ClO₂ | [6][7] |
| Molecular Weight | 206.71 g/mol | [6][7] |
| Appearance | Light yellow liquid | [1] |
| Boiling Point | 247.7 ± 15.0 °C at 760 mmHg | [3][4] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Flash Point | 67.1 ± 15.6 °C | [3] |
| Refractive Index | 1.437-1.446 | [1] |
| Solubility | Soluble in organic solvents like toluene | |
| ¹³C NMR | Spectra available | [6] |
| IR Spectrum | Spectra available | [6] |
| GC-MS | Spectra available | [6] |
Application in Pharmaceutical Synthesis: A Workflow for Cyclopropyl Methyl Ketone (CMK)
The primary application of this compound is to serve as a stable precursor to 5-chloro-2-pentanone, which can then be used to synthesize other valuable intermediates. A prime example is the synthesis of Cyclopropyl Methyl Ketone (CMK), an important building block for the anti-HIV drug Efavirenz and various fungicides[5]. The overall workflow is depicted below.
Figure 1: Overall workflow from the stable intermediate to the API precursor.
Protocol 1: Synthesis of this compound
This protocol describes the ketalization of 5-chloro-2-pentanone with neopentyl glycol. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus. This is a standard and industrially scalable method for forming stable 1,3-dioxanes[8].
Reaction Scheme:
Figure 2: Synthesis of the target intermediate.
Materials and Equipment:
-
5-Chloro-2-pentanone (1.0 eq)
-
Neopentyl glycol (1.1 eq)
-
Toluene (as solvent)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.01 eq)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle and magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 5-chloro-2-pentanone, neopentyl glycol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield the pure this compound as a light yellow liquid.
Causality and Insights:
-
Neopentyl Glycol: The use of neopentyl glycol is strategic. The resulting 1,3-dioxane is more stable than the corresponding 1,3-dioxolane (from ethylene glycol) due to the Thorpe-Ingold effect, which favors the cyclic structure[9].
-
Azeotropic Removal of Water: The ketalization is a reversible reaction. By continuously removing the water byproduct, the equilibrium is shifted towards the product side, ensuring a high yield[8].
-
Acid Catalyst: A protic acid like p-TsOH is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the diol.
Protocol 2: Deprotection to 5-Chloro-2-pentanone
This step is typically performed at the site of further synthesis to minimize handling of the less stable 5-chloro-2-pentanone. The deprotection is an acid-catalyzed hydrolysis[8][10].
Reaction Scheme:
Figure 3: Regeneration of the reactive ketone.
Materials and Equipment:
-
This compound (1.0 eq)
-
Acetone and Water (as solvent)
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the dioxane intermediate in a mixture of acetone and water.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC until the starting material is consumed.
-
Neutralize the reaction mixture with sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-chloro-2-pentanone. This crude product is often used directly in the next step without further purification.
Causality and Insights:
-
Hydrolysis: The reaction is the reverse of the ketal formation. The presence of water and an acid catalyst facilitates the cleavage of the C-O bonds of the ketal.
-
Solvent System: The use of a water-miscible co-solvent like acetone ensures the homogeneity of the reaction mixture.
Protocol 3: Synthesis of Cyclopropyl Methyl Ketone (CMK)
This protocol details the intramolecular cyclization of 5-chloro-2-pentanone to form CMK. This reaction is a key step in the synthesis of several pharmaceuticals[5][11][12].
Reaction Scheme:
Figure 4: Intramolecular cyclization to CMK.
Materials and Equipment:
-
Crude 5-chloro-2-pentanone (1.0 eq)
-
Aqueous sodium hydroxide solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle and magnetic stirrer
-
Distillation apparatus
Procedure:
-
Prepare a solution of sodium hydroxide in water in a round-bottom flask.
-
Add the crude 5-chloro-2-pentanone to the basic solution.
-
Heat the mixture to reflux with vigorous stirring for 1-2 hours.
-
After the reaction is complete, arrange the apparatus for distillation and distill the product from the reaction mixture.
-
The distillate, containing CMK and water, can be further purified by extraction and fractional distillation.
Causality and Insights:
-
Intramolecular Williamson Ether Synthesis Analogue: This reaction is an intramolecular nucleophilic substitution. The basic conditions deprotonate the α-carbon to the ketone, forming an enolate which then acts as a nucleophile, displacing the chloride to form the cyclopropane ring.
-
Reaction Conditions: The use of a strong base and heat is necessary to promote the formation of the enolate and to provide the activation energy for the cyclization.
Best Practices and Safety Considerations
-
Handling of Chlorinated Compounds: this compound and 5-chloro-2-pentanone are chlorinated organic compounds and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Acid and Base Handling: The synthesis and deprotection steps involve the use of acids and bases. Care should be taken to avoid contact with skin and eyes. Neutralize any spills appropriately.
-
Reaction Monitoring: All reaction steps should be carefully monitored by appropriate analytical techniques (TLC, GC) to ensure completion and to minimize the formation of byproducts.
-
Purification: While the crude 5-chloro-2-pentanone can sometimes be used directly, purification by distillation may be necessary to achieve high purity of the final CMK product.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis. Its enhanced stability compared to its deprotected analogue, 5-chloro-2-pentanone, makes it ideal for storage and transport. The protocols provided herein detail a robust and scalable workflow for the synthesis of this intermediate and its subsequent conversion to Cyclopropyl Methyl Ketone, a key precursor for important APIs. By understanding the rationale behind each synthetic step, researchers can effectively leverage this versatile building block in their drug discovery and development programs.
References
- 1. Changzhou ComWin in China produce Efavirenz intermediate 5-Chloro-2-pentanone CAS NO 5891-21-4 and export to many countries worldwide. [comwin-china.com]
- 2. CN104447247A - Synthesizing method of drug intermediate 5-chloro-2-pentanone - Google Patents [patents.google.com]
- 3. 5-Chloro-2-pentanone | 5891-21-4 [chemicalbook.com]
- 4. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]
- 5. Page loading... [guidechem.com]
- 6. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF - Google Patents [patents.google.com]
- 7. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
Application Note: Catalytic Cross-Coupling Strategies with 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of catalytic cross-coupling reactions utilizing 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane as a key building block. This substrate features a neopentyl glycol acetal, a robust protecting group for a ketone functionality, and a primary alkyl chloride handle for synthetic elaboration. We address the inherent challenge of activating unactivated C(sp³)–Cl bonds and present detailed protocols and catalytic conditions for several classes of coupling reactions, including C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–N bond formations. By leveraging modern catalyst systems, particularly those based on nickel and palladium with specialized ligands, this versatile substrate can be efficiently incorporated into complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction: A Versatile and Challenging Substrate
1.1. The Substrate: Structure and Synthetic Potential
This compound is a valuable synthetic intermediate. Its core utility lies in the 1,3-dioxane ring, which serves as a stable protecting group for a ketone.[1] This acetal is generally resistant to basic, oxidative, and reductive conditions, allowing for a wide range of chemical transformations on the chloropropyl side chain.[1] Subsequent deprotection under acidic conditions readily reveals the ketone, making the substrate a synthetic equivalent of a γ-chloro-ketone synthon.
1.2. The Challenge: Activating Unactivated Alkyl Chlorides
The primary synthetic challenge lies in the reactivity of the C(sp³)–Cl bond. In the landscape of transition metal-catalyzed cross-coupling, alkyl chlorides are significantly less reactive than their bromide and iodide counterparts.[2][3] This is due to the high bond dissociation energy of the C–Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[2] Furthermore, for alkyl halides possessing β-hydrogens, a common side reaction is β-hydride elimination from the organometallic intermediate, which can lead to undesired alkene byproducts and reduced yields.[4] Overcoming these hurdles requires carefully selected catalysts and reaction conditions, often moving beyond traditional palladium/phosphine systems.
The Engine of Synthesis: The Cross-Coupling Catalytic Cycle
Most palladium- and nickel-catalyzed cross-coupling reactions proceed through a common mechanistic pathway consisting of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this cycle is crucial for rational catalyst selection and reaction optimization.
Figure 1: Generalized catalytic cycle for cross-coupling reactions.
Application I: C(sp³)–C(sp²) Bond Formation via Arylation
Creating a bond between the alkyl chain of our substrate and an aromatic ring is a common and powerful transformation. Several named reactions can achieve this, each with distinct advantages and catalyst requirements.
Kumada Coupling: The Power of Grignard Reagents
The Kumada coupling utilizes highly reactive organomagnesium (Grignard) reagents.[2] Due to the low reactivity of alkyl chlorides, nickel-based catalysts are generally more effective than palladium for this transformation.[2][6] The primary drawback is the high basicity and nucleophilicity of Grignard reagents, which limits tolerance for sensitive functional groups like esters or nitriles.[2] However, recent advancements using nickel pincer complexes have demonstrated remarkable functional group tolerance, even with nonactivated alkyl halides.[7]
Suzuki-Miyaura Coupling: A Versatile and Tolerant Method
The Suzuki-Miyaura reaction, which employs air- and moisture-stable organoboron reagents, is one of the most widely used cross-coupling methods due to its exceptional functional group tolerance.[8][9] For unactivated secondary alkyl chlorides, a groundbreaking method utilizes a nickel catalyst system that operates effectively at room temperature.[3] This approach is directly applicable to primary chlorides like our substrate.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for unactivated alkyl halides.[3][10]
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
NiCl₂ glyme (5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous solvent (e.g., THF or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NiCl₂ glyme (5 mol%), dtbbpy (5 mol%), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Add anhydrous solvent, followed by this compound (1.0 equiv).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalyst System Comparison for Arylation
| Coupling Reaction | Typical Catalyst | Ligand | Nucleophile | Base | Solvent | Temp. (°C) | Key Advantage |
| Kumada [7] | Ni(II) Pincer Cplx | Pincer Ligand | Ar-MgX | None | THF | 25-66 | High reactivity, functional group tolerance with new catalysts. |
| Suzuki [3] | NiCl₂·glyme | dtbbpy | Ar-B(OH)₂ | K₃PO₄ | THF | 25-50 | Excellent functional group tolerance, mild conditions. |
| Negishi [11] | Pd(0) or Ni(II) | Phosphine | Ar-ZnX | None | THF | 25-80 | High functional group tolerance, couples diverse partners. |
Application II: C(sp³)–C(sp) Bond Formation via Sonogashira Coupling
The Sonogashira reaction traditionally couples terminal alkynes with aryl or vinyl halides using a dual palladium/copper catalyst system.[12] This method is generally ineffective for unactivated alkyl halides due to competing side reactions.[4] However, recent breakthroughs have enabled this powerful transformation using nickel catalysis, which circumvents the need for palladium and effectively couples non-activated alkyl halides, including chlorides.[13][14]
Protocol 2: Nickel-Catalyzed Sonogashira Coupling
This protocol is based on the nickel-catalyzed coupling of non-activated alkyl halides with terminal alkynes.[13][14]
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
NiCl₂ (5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In an inert atmosphere glovebox, add NiCl₂ (5 mol%) and TMEDA (10 mol%) to a vial.
-
Add anhydrous NMP and stir for 10 minutes.
-
Add the terminal alkyne (1.2 equiv) and stir for another 5 minutes.
-
Add this compound (1.0 equiv).
-
Add LiHMDS (1.5 equiv) portion-wise.
-
Seal the vial and stir at room temperature. Monitor the reaction by GC-MS.
-
Upon completion, quench the reaction by pouring it into a separatory funnel containing diethyl ether and water.
-
Separate the layers, extract the aqueous phase with diethyl ether, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue via flash column chromatography.
Application III: C(sp³)–N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C–N bonds, but its scope has historically been dominated by aryl halide electrophiles.[15][16] Extending this reaction to unactivated alkyl halides is challenging but feasible with specialized catalyst systems. The reaction typically requires a palladium catalyst paired with a bulky, electron-rich phosphine ligand and a strong base.[17][18]
While a universally established protocol for this specific substrate is not prominent, the principles of modern Buchwald-Hartwig amination can be adapted. Success would likely hinge on a catalyst system known to facilitate the difficult oxidative addition of the alkyl chloride.
General Experimental Workflow and Troubleshooting
A successful coupling reaction requires meticulous attention to experimental setup, particularly the exclusion of oxygen and moisture.
Figure 2: Standard workflow for catalytic cross-coupling experiments.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Unreactive chloride bond. | 1. Use fresh catalyst/ligand; ensure inert atmosphere.2. Switch to a stronger base (e.g., K₃PO₄ to LiHMDS).3. Increase temperature incrementally.4. Switch from a Pd to a Ni catalyst system.[3] |
| Formation of Side Products | 1. β-Hydride elimination.2. Homocoupling of the organometallic reagent. | 1. Use ligands that promote faster reductive elimination (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes).[4]2. Add the organometallic reagent slowly to the reaction mixture. |
| Acetal Cleavage | Presence of acidic impurities or generation of acid during the reaction. | Ensure all reagents and solvents are neutral or basic. Use non-protic solvents. Wash glassware thoroughly to remove any acid residue. |
Conclusion
This compound is a more versatile building block than its classification as an "unactivated" alkyl chloride might suggest. By moving beyond traditional palladium catalysts and embracing modern nickel-based systems and specialized ligands, researchers can effectively overcome the inherent reactivity challenges. The protocols and strategies outlined in this note provide a robust framework for successfully employing this substrate in Suzuki, Sonogashira, and other coupling reactions, enabling the streamlined synthesis of complex molecules for drug discovery and materials science.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
application of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane in agrochemical development
An Application Guide to 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane in Agrochemical Development
Introduction: The Strategic Role of a Key Building Block
In the intricate field of agrochemical synthesis, the final efficacy of a herbicide, fungicide, or insecticide often depends on the precise assembly of complex molecular architectures. This compound (CAS No: 88128-57-8) is not an active pesticide itself; rather, it is a highly valuable intermediate compound, prized for its unique combination of a stable protecting group and a reactive functional handle.[1] Its primary application lies in the synthesis of advanced herbicides, particularly those within the cyclohexanedione class, where it serves as a sophisticated building block to construct key structural motifs.[2][3]
The molecule's structure features a 1,3-dioxane ring, which acts as a stable acetal, effectively "masking" a ketone functional group. This protection is crucial in multi-step syntheses, preventing the ketone from undergoing unintended reactions. Meanwhile, the chloropropyl side chain provides a reactive site for carbon-carbon bond formation through nucleophilic substitution, allowing chemists to strategically attach this fragment to a larger molecular core.[1] This guide provides an in-depth exploration of its application, focusing on the synthesis of prominent grass herbicides and detailing the protocols for its use.
Physicochemical Properties
A clear understanding of the intermediate's properties is fundamental for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 88128-57-8 | [4][5] |
| Molecular Formula | C₁₀H₁₉ClO₂ | [5][6] |
| Molecular Weight | 206.71 g/mol | [5] |
| Appearance | Viscous oily liquid | [7] |
| Purity | Typically ≥98.5% | [4] |
| Boiling Point | 247.7 ± 15.0 °C at 760 mmHg | [6] |
| Flash Point | 67.1 ± 15.6 °C | [6] |
| Density | 1.0 ± 0.1 g/cm³ | [6] |
Core Application: Synthesis of Cyclohexanedione "Dim" Herbicides
The most significant role of this compound is as a precursor in the manufacture of cyclohexanedione oxime herbicides. This class of herbicides, which includes commercially important compounds like butroxydim, clethodim, and profoxydim, functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[2][3][8] This enzyme is vital for fatty acid biosynthesis in most grass species, making these herbicides highly selective for controlling grass weeds in broadleaf crops such as soybeans and cotton.[2][9]
The dioxane intermediate is essentially a protected form of 5-chloro-2-pentanone.[10] This protection strategy is a cornerstone of modern organic synthesis, allowing for selective reaction at the chloro-functionalized end of the molecule without interference from the otherwise reactive ketone.
Caption: Logical workflow for utilizing the dioxane as a protected ketone.
Experimental Protocols
The following protocols are designed for researchers in a laboratory setting. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Protocol 1: Synthesis of this compound
This protocol describes the formation of the title intermediate via the acid-catalyzed acetalization of 5-chloro-2-pentanone with neopentyl glycol.
Principle: The reaction is an equilibrium process. To drive the reaction to completion, the water generated during the reaction is continuously removed from the reaction mixture using a Dean-Stark apparatus with an azeotropic solvent like toluene.[10]
Caption: Reaction scheme for the synthesis of the dioxane intermediate.
Materials & Equipment:
-
5-Chloro-2-pentanone (1.0 eq)
-
Neopentyl glycol (1.1 eq)
-
p-Toluenesulfonic acid (PTSA) (0.02 eq, catalyst)
-
Toluene (solvent, approx. 2 mL per mmol of limiting reactant)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.
-
Charging Reactants: To the flask, add 5-chloro-2-pentanone, neopentyl glycol, and toluene.
-
Catalyst Addition: Add the catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reaction: Heat the mixture to reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom while the toluene will overflow back into the reaction flask. Continue refluxing until no more water is collected in the trap (typically 3-5 hours).
-
Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude oil is often of sufficient purity for subsequent steps. If necessary, it can be further purified by vacuum distillation.
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting ketone. The final product's identity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: General Application in C-C Bond Formation & Subsequent Deprotection
This section outlines the conceptual steps for using the synthesized intermediate to build a more complex molecule, such as a precursor to butroxydim, followed by the removal of the protecting group.
Part A: Nucleophilic Substitution
Principle: The carbon atom bearing the chlorine in the chloropropyl chain is electrophilic and susceptible to attack by a nucleophile. This is the key coupling step.
-
Nucleophile Preparation: A suitable nucleophile, such as the enolate of a substituted cyclohexane-1,3-dione, is prepared by reacting it with a base (e.g., sodium hydride or potassium carbonate) in an appropriate aprotic solvent (e.g., THF, DMF).
-
Coupling Reaction: The synthesized this compound (1.0 eq) is added to the solution of the nucleophile. The reaction may require heating to proceed at a reasonable rate.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting materials are consumed.
-
Workup: The reaction is quenched with water or a mild acid, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield the coupled product.
Part B: Deprotection (Acetal Hydrolysis)
Principle: The dioxane protecting group is stable to basic and neutral conditions but is readily cleaved under acidic aqueous conditions to regenerate the ketone.
-
Reaction Setup: The coupled product from Part A is dissolved in a mixture of a water-miscible solvent (e.g., acetone, THF) and an aqueous acid solution (e.g., 1M HCl, dilute H₂SO₄).
-
Hydrolysis: The mixture is stirred at room temperature or gently heated. The reaction is typically complete within a few hours.
-
Monitoring: Progress is monitored by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the more polar ketone product.
-
Neutralization & Extraction: The reaction is cooled and neutralized with a base (e.g., sodium bicarbonate). The product is extracted into an organic solvent (e.g., ethyl acetate).
-
Purification: The organic extracts are combined, washed with brine, dried over an anhydrous salt, and concentrated. The final product can be purified by column chromatography or recrystallization.
Expert Insight: The choice of acid and solvent for deprotection is critical. Overly harsh conditions can lead to side reactions on other parts of the molecule. A pilot reaction on a small scale is always recommended to optimize deprotection conditions for a new substrate. This systematic approach of protection, selective reaction, and deprotection is fundamental to the synthesis of many complex agrochemicals.[11][12][13]
Conclusion
This compound is a prime example of a strategic intermediate that enables complex and efficient agrochemical synthesis. Its role as a protected ketone allows for precise chemical manipulations that would otherwise be difficult to achieve. By mastering the protocols for its synthesis and subsequent reactions, researchers and development professionals can effectively construct the core scaffolds of potent cyclohexanedione herbicides, contributing to the development of selective and effective crop protection solutions.
References
- 1. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Butroxydim - Wikipedia [en.wikipedia.org]
- 4. cphi-online.com [cphi-online.com]
- 5. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Clethodim (Ref: RE 45601) [sitem.herts.ac.uk]
- 8. Butroxydim (Ref: ICIA0500) [sitem.herts.ac.uk]
- 9. Butroxydim 250 [herbiguide.com.au]
- 10. environmentclearance.nic.in [environmentclearance.nic.in]
- 11. CN104418778A - Practical synthetic method for clethodim intermediate - Google Patents [patents.google.com]
- 12. CN111217728A - Synthetic method of clethodim intermediate - Google Patents [patents.google.com]
- 13. Preparation method and application of clethodim intermediate - Eureka | Patsnap [eureka.patsnap.com]
Application Note: The 2,5,5-Trimethyl-1,3-dioxane Moiety as a Conformationally Rigid Stereocontrol Element
Introduction: Beyond Protection, A Tool for Stereocontrol
The 1,3-dioxane scaffold is a cornerstone of modern organic synthesis, widely recognized for its role as a robust protecting group for carbonyl functionalities.[1][2] Formed from the acid-catalyzed condensation of a carbonyl compound with a 1,3-diol, these acetals are stable to a wide range of basic, nucleophilic, and reductive conditions, yet are readily cleaved under acidic hydrolysis.[2]
This guide focuses on a specific derivative: the 2,5,5-trimethyl-1,3-dioxane moiety , derived from the reaction of a methyl ketone with 2,2-dimethylpropane-1,3-diol (neopentyl glycol).[3] It is critical to establish from the outset that neopentyl glycol is an achiral diol. Consequently, the resulting dioxane moiety is itself achiral and does not function as a chiral auxiliary in the classical sense, which requires the temporary incorporation of a stereogenic unit to induce chirality.[4]
Instead, the value of the 2,5,5-trimethyl-1,3-dioxane moiety in stereoselective synthesis lies in its function as a powerful, non-chiral stereocontrol element . Its utility stems from a unique combination of conformational rigidity and steric bulk, which can be leveraged to effectively control the diastereoselectivity of reactions occurring at adjacent prochiral centers. This note will elucidate the principles behind this control and provide detailed protocols for its application.
Part 1: The Principle of Diastereoselection via Conformational Locking
The ability of the 2,5,5-trimethyl-1,3-dioxane ring to direct the stereochemical outcome of a reaction is not based on inherent chirality, but on its predictable and rigid three-dimensional structure.
Conformational Rigidity: The "Locked" Chair
Like cyclohexane, the 1,3-dioxane ring preferentially adopts a low-energy chair conformation.[1] The presence of the gem-dimethyl group at the C5 position acts as a conformational anchor, introducing a significant energy barrier to ring inversion. This effectively "locks" the ring into a single, predictable chair conformation. The substituents at the C2 position (in this case, a methyl group and the remainder of the molecule) will preferentially occupy positions that minimize steric strain, with larger groups typically favoring the equatorial position to avoid 1,3-diaxial interactions.[1]
Steric Shielding and Facial Bias
This locked conformation creates a highly defined and sterically differentiated environment. The axial and equatorial methyl groups at C5, along with the substituents at C2, create a significant steric bias, effectively shielding one face of an adjacent reactive center. This forces an incoming reagent to approach from the less-hindered trajectory, resulting in a highly diastereoselective transformation.
Caption: Facial Shielding by a Locked Dioxane Moiety.
Part 2: Applications and Protocols
The conformationally locked dioxane can be used to control stereochemistry in a variety of transformations. Below are two representative applications with detailed protocols.
Application 1: Diastereoselective Alkylation of Enolates
A common strategy in complex molecule synthesis is the alkylation of an enolate. By protecting a ketone within a chiral substrate using the 2,5,5-trimethyl-1,3-dioxane moiety, the resulting enolate can be alkylated with high diastereoselectivity. The bulky, rigid dioxane ring directs the approach of the electrophile to the less sterically encumbered face of the enolate.
Protocol 1: Diastereoselective Enolate Alkylation
This protocol describes the protection of a β-keto ester, followed by diastereoselective alkylation of the resulting enolate.
Step 1: Ketal Formation
-
To a solution of the β-keto ester (1.0 equiv) in toluene (0.2 M), add 2,2-dimethylpropane-1,3-diol (1.2 equiv).
-
Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv) as a catalyst.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-12 hours, or until water ceases to collect.
-
Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dioxane-protected β-keto ester by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified substrate (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared or as a solution) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., methyl iodide, 1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis.
Step 3: Deprotection
-
Dissolve the alkylated product in a 4:1 mixture of acetone and water.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).
-
Heat the mixture to 50-60 °C and monitor by TLC.
-
Upon completion, neutralize with solid NaHCO₃, filter, and concentrate to remove the acetone.
-
Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to yield the final product.
Part 3: Workflow and Core Methodologies
The successful application of this moiety relies on efficient formation and cleavage protocols that are compatible with the overall synthetic route.
Caption: General workflow for using the dioxane as a stereocontrol element.
Protocol 3: General Ketal Formation
This robust procedure is applicable to a wide range of ketones.[1]
-
Reagents: Ketone (1.0 equiv), 2,2-dimethylpropane-1,3-diol (1.2-1.5 equiv), p-TsOH·H₂O (0.02-0.05 equiv), Toluene or Benzene.
-
Procedure:
-
Combine the ketone, diol, and p-TsOH·H₂O in toluene in a round-bottom flask equipped with a Dean-Stark trap and condenser.
-
Heat the mixture to reflux. The azeotropic removal of water drives the equilibrium towards the product.
-
Continue refluxing until no more water is collected in the trap (typically 2-16 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
The crude product can be used directly or purified by distillation or chromatography.
-
Protocol 4: General Ketal Cleavage (Deprotection)
The dioxane group is reliably cleaved under acidic conditions.[2]
-
Reagents: Dioxane-protected compound, Acetone/Water (e.g., 4:1 v/v), Acid catalyst (e.g., p-TsOH, PPTS, dilute HCl).
-
Procedure:
-
Dissolve the substrate in the acetone/water mixture.
-
Add the acid catalyst.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) to accelerate the reaction. Monitor progress by TLC.
-
Once the reaction is complete, carefully neutralize the acid by adding solid NaHCO₃ or a saturated NaHCO₃ solution until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the remaining aqueous layer with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate to afford the deprotected carbonyl compound.
-
Part 4: Data Presentation
The effectiveness of a stereocontrolling element is quantified by the diastereomeric ratio (d.r.) of the product. While the exact d.r. is highly substrate and condition-dependent, the use of a bulky and conformationally locked group like the 2,5,5-trimethyl-1,3-dioxane moiety can be expected to yield high levels of selectivity.
| Reaction | Substrate Type | Reagent/Electrophile | Temp (°C) | Expected Outcome (d.r.) |
| Enolate Alkylation | Dioxane-protected β-keto ester | Methyl Iodide | -78 | >95:5 |
| Enolate Alkylation | Dioxane-protected β-keto ester | Benzyl Bromide | -78 | >90:10 |
| Hydride Reduction | α-Dioxane-ketone | NaBH₄ | 0 | ~80:20 |
| Hydride Reduction | α-Dioxane-ketone | L-Selectride® | -78 | >98:2 |
Table Caption: Representative expected diastereoselectivities for reactions controlled by the 2,5,5-trimethyl-1,3-dioxane moiety. Higher selectivity is achieved with bulkier reagents and lower temperatures.
Part 5: Troubleshooting and Key Considerations
-
Incomplete Ketal Formation: If the reaction stalls, ensure the reagents and solvent are anhydrous. Additional catalyst or more efficient water removal may be necessary. For very hindered ketones, stronger Lewis acids (e.g., BF₃·OEt₂) may be required, but chemoselectivity could be an issue.
-
Low Diastereoselectivity: Selectivity is often temperature-dependent. Ensure reactions like enolate alkylations are maintained at -78 °C. The choice of solvent can also influence the transition state; THF is generally preferred for lithium enolates. The steric bulk of the reagent is paramount; bulkier reagents (L-Selectride vs. NaBH₄) will lead to higher selectivity.
-
Epimerization during Deprotection: The acidic conditions used for deprotection can potentially epimerize newly created, acid-labile stereocenters (e.g., α to a carbonyl). Use milder catalysts like PPTS and the lowest possible temperature to mitigate this risk.
-
Compatibility: The strongly acidic conditions required for formation and cleavage are incompatible with other acid-sensitive protecting groups (e.g., silyl ethers like TMS or TBS, THP ethers). Plan your synthetic sequence accordingly.
Conclusion
The 2,5,5-trimethyl-1,3-dioxane moiety, while achiral, serves as an exceptionally useful tool for diastereoselective synthesis. By leveraging its predictable and rigid chair conformation, chemists can create a well-defined steric environment to direct the outcome of reactions at adjacent centers. Its ease of installation and removal, coupled with the low cost of its precursor, 2,2-dimethylpropane-1,3-diol, makes it an attractive strategic element for the construction of complex acyclic systems with high levels of stereocontrol.
References
experimental setup for Grignard reagent formation with 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Application Note & Protocol
Topic: High-Yield Formation of a Dioxane-Protected Grignard Reagent: Experimental Setup and Protocol for 2-(3-(2,5,5-trimethyl-1,3-dioxan-2-yl)propyl)magnesium chloride
Abstract
This document provides a comprehensive guide for the synthesis of 2-(3-(2,5,5-trimethyl-1,3-dioxan-2-yl)propyl)magnesium chloride, a valuable Grignard reagent that serves as a masked homoenolate equivalent. The presence of the 2,5,5-trimethyl-1,3-dioxane group as a robust protecting group for a ketone functionality allows for nucleophilic additions while preserving the latent carbonyl. This guide details the underlying chemical principles, a step-by-step experimental protocol, critical safety procedures, and troubleshooting strategies tailored for researchers in organic synthesis and drug development.
Introduction and Scientific Principles
Grignard reagents (RMgX) are cornerstones of synthetic organic chemistry, renowned for their utility in forming new carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, these organomagnesium compounds are powerful nucleophiles and strong bases, reacting readily with a wide array of electrophiles, most notably carbonyl compounds.[2][3] The synthesis of a Grignard reagent from 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane yields a bifunctional reagent of significant synthetic interest. The dioxane moiety serves as a cyclic acetal, effectively protecting a ketone. This protection is crucial, as an unprotected keto-halide would be incompatible with Grignard formation, leading to self-quenching and polymerization.[4]
The resulting organometallic compound is, therefore, a synthetic equivalent of a γ-keto-propyl anion, a versatile building block for constructing more complex molecular architectures.
Mechanism of Formation
The formation of a Grignard reagent occurs on the surface of the magnesium metal. While the exact mechanism is complex and still debated, it is widely believed to involve single-electron transfer (SET) steps. The process begins with the oxidative insertion of magnesium(0) into the carbon-halogen bond of the organic halide.[5]
R-X + Mg -> [R·] + [Mg+·X-] -> R-Mg-X
This reaction is highly sensitive to atmospheric oxygen and moisture, which can rapidly quench the reagent being formed.[5] Therefore, the entire procedure must be conducted under strictly anhydrous and inert conditions.
The Role of Ethereal Solvents
Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for the preparation and stabilization of Grignard reagents.[6] The lone pairs on the ether's oxygen atom coordinate to the Lewis acidic magnesium center, forming a soluble complex (see Figure 1).[1] This solvation not only stabilizes the reagent but also enhances its reactivity in subsequent reactions. The substrate itself contains a 1,3-dioxane, a cyclic diether. While this group is generally stable under the reaction conditions, it is important to note that Grignard reagents can, under certain conditions (e.g., elevated temperatures, presence of chelating auxiliaries), induce cleavage of acetal C-O bonds.[7] The protocol described herein is optimized to minimize this potential side reaction.
Caption: Reaction scheme for Grignard reagent formation.
Critical Safety and Handling Procedures
Grignard reactions are exothermic and involve flammable and pyrophoric materials.[8] Adherence to strict safety protocols is mandatory.
-
Inert Atmosphere: The entire apparatus must be rigorously dried and maintained under an inert atmosphere (e.g., dry nitrogen or argon) to prevent reaction with atmospheric water and oxygen.[9]
-
Anhydrous Conditions: All glassware must be oven or flame-dried immediately before use.[10] Solvents must be anhydrous grade. The presence of water will quench the Grignard reagent and inhibit its formation.[11]
-
Exothermicity: The formation is highly exothermic.[12] The rate of addition of the alkyl halide must be carefully controlled, and an ice-water bath must be readily available to manage the reaction temperature and prevent a runaway reaction.[8]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves (e.g., nitrile).[8]
-
Quenching: Unused Grignard reagent must be quenched carefully. This is typically done by slowly adding the reagent to a stirred, cooled solution of a proton source, such as saturated aqueous ammonium chloride (NH₄Cl) or 10% citric acid. Never add water directly to the Grignard reagent.
Materials and Equipment
Reagents
| Reagent | Grade/Purity | Supplier Example |
| This compound | >97% | Sigma-Aldrich |
| Magnesium Turnings | 99.8%, for Grignard | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich |
| Iodine | Crystal, Reagent Grade | Fisher Scientific |
| 1,2-Dibromoethane | 99% | Acros Organics |
| For Titration: | ||
| Iodine | 1.0 M solution in THF | Prepared in-house |
| 1,10-Phenanthroline | ACS Reagent | Sigma-Aldrich |
| sec-Butanol | Anhydrous | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask (e.g., 250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Schlenk line or nitrogen/argon gas inlet with bubbler
-
Glass stoppers
-
Syringes and needles
-
Ice-water bath
-
Heating mantle with temperature controller
Detailed Experimental Protocol
This protocol outlines the formation of the Grignard reagent and the subsequent determination of its concentration via titration.
Step 1: Apparatus Setup and Inerting
-
Assemble the three-neck flask with a magnetic stir bar, reflux condenser (topped with a nitrogen inlet), and a pressure-equalizing dropping funnel. Ensure all glass joints are lightly greased and securely clamped.
-
Flame-dry the entire apparatus under a vacuum or a strong flow of inert gas to remove all adsorbed water.[10]
-
Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
Step 2: Magnesium Activation and Reaction Initiation
-
Quickly weigh magnesium turnings (e.g., 1.2 equivalents) and add them to the cooled reaction flask against a positive flow of nitrogen.
-
Add a small crystal of iodine (enough to impart a faint color) or a few drops of 1,2-dibromoethane.[13] These act as activators by exposing a fresh magnesium surface.
-
Add a small portion (approx. 10%) of the total anhydrous THF via cannula or syringe.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF.
Step 3: Grignard Reagent Formation
-
Begin vigorous stirring of the magnesium suspension in THF.
-
Add a small amount (approx. 5-10%) of the alkyl chloride solution from the dropping funnel to the flask.
-
Monitor the reaction for signs of initiation. These include the disappearance of the iodine color, the appearance of turbidity, and a gentle, spontaneous reflux of the solvent.[14] Gentle warming with a heat gun may be required to initiate the reaction, but the heat source must be removed immediately upon initiation.
-
Once the reaction has started, begin the slow, dropwise addition of the remaining alkyl chloride solution at a rate that maintains a gentle reflux. Use the ice-water bath as needed to control the exotherm.[11]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting solution will typically be a cloudy, grayish-brown suspension.
Step 4: Titration to Determine Molarity (Iodine/Phenanthroline Method)
The concentration of freshly prepared Grignard reagents can vary.[9] Titration is essential for quantitative use in subsequent reactions.
-
In a separate, dry flask under nitrogen, add a precisely weighed amount of iodine (I₂). Dissolve it in a known volume of anhydrous THF.
-
Cool the iodine solution to 0 °C.
-
Slowly add the prepared Grignard reagent solution via syringe until the characteristic dark brown/purple color of the iodine just disappears. Record the volume of Grignard reagent added.
-
The molarity is calculated based on the 1:1 stoichiometry between I₂ and the Grignard reagent.
Alternative Visual Method:
-
Dry a flask under nitrogen and add ~1 mL of anhydrous THF.
-
Add a few crystals of 1,10-phenanthroline to act as an indicator.
-
Add a precise volume (e.g., 1.00 mL) of the Grignard solution to be titrated. The solution should turn a color (e.g., reddish-brown).
-
Titrate this solution with a standardized solution of sec-butanol in THF until the color disappears. The concentration can be calculated from the volume of butanol solution required.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent.2. Passivated magnesium surface. | 1. Ensure all components are scrupulously dry.[15]2. Add another crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask.[13] |
| Reaction is too vigorous | 1. Addition of alkyl halide is too fast.2. Insufficient cooling. | 1. Immediately stop the addition.2. Immerse the flask in the ice-water bath until the reflux subsides. Resume addition at a much slower rate.[8] |
| Formation of white precipitate | 1. High concentration.2. Schlenk equilibrium precipitating MgCl₂. | 1. This is often normal. The reagent is typically used as a suspension.2. If necessary, add more anhydrous THF to aid stirring. |
| Low yield of Grignard reagent | 1. Incomplete reaction.2. Wurtz coupling side reaction.3. Quenching by moisture/air. | 1. Extend the reaction time.2. Ensure slow addition and dilute conditions.3. Check for leaks in the apparatus; ensure a positive inert gas flow. |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for Grignard synthesis.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. acs.org [acs.org]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. dchas.org [dchas.org]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. adichemistry.com [adichemistry.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]
Protecting Group Strategies Utilizing the 1,3-Dioxane Structure: A Detailed Guide for Researchers
Introduction: The Strategic Imperative of Protection in Complex Synthesis
In the intricate chess game of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a paramount strategic consideration. Protecting groups serve as temporary shields, preventing specific functionalities from undergoing unwanted transformations while other parts of the molecule are being manipulated. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild and specific conditions without affecting the rest of the molecule.[1][2]
The 1,3-dioxane moiety, a six-membered cyclic acetal, has emerged as a robust and versatile protecting group for 1,3-diols and, by extension, for aldehydes and ketones.[3][4] Its popularity in the synthesis of complex molecules, particularly in the realm of natural products and drug development, stems from a favorable balance of stability and reactivity. 1,3-Dioxanes are generally stable to basic, nucleophilic, and many oxidative and reductive conditions, yet they can be smoothly cleaved under acidic conditions.[5][6] This differential reactivity provides chemists with a powerful tool for orchestrating complex synthetic sequences. This guide provides an in-depth exploration of the 1,3-dioxane protecting group strategy, offering detailed protocols, mechanistic insights, and practical considerations for its successful implementation in research and development.
Formation of 1,3-Dioxanes: Principles and Protocols
The formation of a 1,3-dioxane is an acid-catalyzed acetalization reaction between a 1,3-diol and a carbonyl compound (or its equivalent, such as an acetal or orthoester).[3][4] The reaction is reversible, and to drive the equilibrium towards the formation of the 1,3-dioxane, the water generated during the reaction must be removed.[5][6]
General Reaction Mechanism
The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl group towards nucleophilic attack by one of the hydroxyl groups of the 1,3-diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal hydroxyl group followed by the elimination of a water molecule generates a resonance-stabilized oxocarbenium ion. Intramolecular attack by the second hydroxyl group of the diol on this electrophilic species, followed by deprotonation, yields the stable six-membered 1,3-dioxane ring.
Experimental Protocols for 1,3-Dioxane Formation
The choice of carbonyl source, acid catalyst, and method for water removal can be tailored to the specific substrate and the presence of other functional groups.
Protocol 1: Classical Dean-Stark Azeotropic Removal of Water
This is the most common and generally efficient method for 1,3-dioxane formation.
-
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
1,3-Propanediol (1.1 - 1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.01 - 0.05 equiv)
-
Toluene or Benzene (sufficient to fill the flask and Dean-Stark trap)
-
-
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
To the round-bottom flask, add the carbonyl compound, 1,3-propanediol, and p-toluenesulfonic acid.
-
Add toluene to the flask to a suitable volume.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 2-12 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel.
-
Protocol 2: Using Triethyl Orthoformate as a Chemical Water Scavenger
This method is useful when the substrate is sensitive to high temperatures or when a Dean-Stark apparatus is not practical.
-
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
1,3-Propanediol (1.2 equiv)
-
Triethyl orthoformate (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (catalytic amount)
-
Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent
-
-
Procedure:
-
Dissolve the carbonyl compound and 1,3-propanediol in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethyl orthoformate to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench with a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as needed.[7]
-
Table 1: Catalytic Systems for 1,3-Dioxane Formation
| Catalyst | Carbonyl Source | Solvent | Conditions | Reference(s) |
| p-Toluenesulfonic acid (TsOH) | Aldehydes, Ketones | Toluene, Benzene | Reflux with Dean-Stark | [5][6] |
| Zirconium(IV) chloride (ZrCl₄) | Aldehydes, Ketones | Dichloromethane | Room Temperature | [6] |
| Iodine (I₂) | Aldehydes, Ketones | Dichloromethane | Room Temperature | [6] |
| Cerium(III) triflate (Ce(OTf)₃) | Ketones | Dichloromethane | Room Temperature | [6] |
| N-Bromosuccinimide (NBS) | Aldehydes, Ketones | Dichloromethane | Room Temperature | [6] |
Stability of 1,3-Dioxanes: A Chemist's Shield
A key advantage of the 1,3-dioxane protecting group is its robustness under a wide array of reaction conditions, allowing for extensive synthetic manipulations on other parts of the molecule.
Table 2: Stability of 1,3-Dioxanes to Common Reagents
| Reagent Class | Specific Reagents | Stability | Notes | Reference(s) |
| Bases | NaOH, KOH, NaH, n-BuLi, Grignard reagents | Stable | Generally very stable to strong and weak bases. | [5][6] |
| Nucleophiles | Amines, Hydrides (LiAlH₄, NaBH₄) | Stable | Stable to most common nucleophiles and reducing agents. | [3][5] |
| Oxidizing Agents | PCC, PDC, Swern, Dess-Martin | Stable | Stable to many common oxidizing agents. | [6] |
| Strong oxidants (e.g., KMnO₄, CrO₃/H₂SO₄) | Labile | Can be cleaved or oxidized under harsh oxidative conditions. | [6] | |
| Reductants | H₂/Pd, H₂/Pt, Na/NH₃ | Stable | The dioxane ring is generally stable to catalytic hydrogenation. | [5] |
| Organometallics | RLi, RMgX | Stable | Stable to organolithium and Grignard reagents. | [5] |
| Lewis Acids | BF₃·OEt₂, TiCl₄ | Labile | Can be cleaved by strong Lewis acids, especially in the presence of a nucleophile. | [5][8] |
Deprotection of 1,3-Dioxanes: Releasing the Functionality
The removal of the 1,3-dioxane protecting group is most commonly achieved under acidic conditions, regenerating the original 1,3-diol and carbonyl compound. The choice of acid and reaction conditions can be tuned to the sensitivity of the substrate.
General Reaction Mechanism
The deprotection mechanism is the reverse of the formation process. It begins with the protonation of one of the dioxane oxygen atoms, followed by ring opening to form a hemiacetal and a protonated alcohol. The hemiacetal can then be protonated and eliminate the diol to form an oxocarbenium ion, which is subsequently attacked by water to yield the protonated carbonyl compound. Deprotonation then furnishes the final carbonyl product.
Experimental Protocols for 1,3-Dioxane Deprotection
Protocol 3: Mild Deprotection with Aqueous Acetic Acid
This method is suitable for substrates that are sensitive to strong acids.
-
Materials:
-
1,3-Dioxane protected compound (1.0 equiv)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
Tetrahydrofuran (THF) or Acetone
-
-
Procedure:
-
Dissolve the 1,3-dioxane in a mixture of THF (or acetone) and water (e.g., 4:1 v/v).
-
Add acetic acid to the solution (e.g., to a final concentration of 50-80%).
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as required.[5]
-
Protocol 4: Deprotection with Hydrochloric Acid in Acetone
This is a more forceful method for robust substrates.
-
Materials:
-
1,3-Dioxane protected compound (1.0 equiv)
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the 1,3-dioxane in acetone.
-
Add a catalytic amount of concentrated HCl (e.g., a few drops) or use a solution of HCl in dioxane.[9][10]
-
Stir the reaction at room temperature. The reaction is often rapid.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize with a solid base like sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate.
-
Filter off any solids and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate to afford the crude product for further purification.
-
Protocol 5: Lewis Acid-Catalyzed Deprotection
Lewis acids can also be employed for the cleavage of 1,3-dioxanes, sometimes offering different selectivity compared to Brønsted acids.
-
Materials:
-
1,3-Dioxane protected compound (1.0 equiv)
-
Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) with NaI)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
-
Procedure (using TMSOTf):
-
Dissolve the 1,3-dioxane in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a catalytic amount of TMSOTf.
-
Stir the reaction at low temperature and allow it to warm to room temperature slowly. Monitor by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Work up the reaction as described in the previous protocols.
-
Application in Multi-Step Synthesis: A Case Study
The strategic use of the 1,3-dioxane protecting group is elegantly demonstrated in the total synthesis of complex natural products. For instance, in several synthetic routes towards the potent anticancer agent Discodermolide , a 1,3-dioxane is employed to protect a key 1,3-diol functionality in one of the fragments while other transformations are carried out.[1][11][12][13][14] This protection is crucial for the successful coupling of fragments and subsequent elaborations of the carbon skeleton. The 1,3-dioxane is then selectively removed under acidic conditions in the later stages of the synthesis to reveal the free diol, which is essential for the biological activity of the final molecule. Similarly, in the total synthesis of Bryostatin 1 , a complex marine macrolide with promising anticancer properties, a 1,3-dioxane protecting group was utilized to mask a diol during a series of intricate transformations.[7][15][16][17][18] The stability of the dioxane to the various reaction conditions employed in the synthesis, followed by its clean removal, highlights its utility in the construction of such architecturally complex molecules.
Conclusion
The 1,3-dioxane has proven to be an invaluable protecting group in the arsenal of the synthetic organic chemist. Its ease of formation, predictable stability profile, and reliable deprotection methods make it a workhorse for the protection of 1,3-diols and carbonyl compounds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and effectively employ the 1,3-dioxane protecting group strategy in their synthetic endeavors, ultimately facilitating the construction of complex molecules with precision and efficiency.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Total synthesis of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. heteroletters.org [heteroletters.org]
- 11. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. Item - Total Synthesis of (+)-Discodermolide - figshare - Figshare [figshare.com]
- 14. Total Synthesis of Discodermolide by Ardisson, Betzer [organic-chemistry.org]
- 15. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Total synthesis of bryostatin 1. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Welcome to the technical support center for the synthesis of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of this important chemical intermediate.
Overview of the Synthesis
The synthesis of this compound is typically achieved through the acid-catalyzed ketalization of 5-chloro-2-pentanone with neopentyl glycol (2,2-dimethyl-1,3-propanediol)[1]. The reaction is reversible, and to drive the equilibrium toward the product, the water formed as a byproduct is continuously removed, often via azeotropic distillation using a Dean-Stark apparatus[2][3].
The general reaction scheme is as follows:
While the reaction appears straightforward, several factors can influence its yield and the formation of impurities. This guide will address common issues and provide solutions to optimize your synthesis.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction has a low yield or did not go to completion. What are the possible causes and how can I fix it?
A1: Low conversion is a common issue in this ketalization reaction. Here are the most likely culprits and their solutions:
-
Insufficient Water Removal: The removal of water is critical to drive the reaction equilibrium towards the product[2][3].
-
Troubleshooting:
-
Dean-Stark Apparatus Check: Ensure your Dean-Stark trap is functioning correctly. The azeotrope of toluene and water should be visibly collecting in the trap. If not, check for leaks in your setup and ensure the heating is sufficient to maintain a steady reflux. Insulate the arm of the Dean-Stark apparatus to prevent premature condensation[4].
-
Use of a Drying Agent: For smaller-scale reactions, or as an adjunct to azeotropic distillation, consider adding a chemical drying agent like trimethyl orthoformate to the reaction mixture. It reacts with water to form volatile byproducts, effectively removing it from the equilibrium.
-
-
-
Inactive or Insufficient Catalyst: The acid catalyst is essential for protonating the carbonyl oxygen of 5-chloro-2-pentanone, making it more susceptible to nucleophilic attack by neopentyl glycol.
-
Troubleshooting:
-
Catalyst Choice: While p-toluenesulfonic acid (p-TsOH) is commonly used, other Brønsted acids like sulfuric acid or Lewis acids such as zinc chloride can also be effective[5]. If you suspect your catalyst is old or inactive, use a fresh batch.
-
Catalyst Loading: Ensure you are using a sufficient amount of catalyst. Typically, 0.5-2 mol% of the acid catalyst relative to the limiting reagent is a good starting point.
-
-
-
Suboptimal Reaction Temperature: The reaction needs to be heated to reflux to facilitate the azeotropic removal of water.
-
Troubleshooting:
-
Temperature Control: Ensure your reaction is refluxing at a steady rate. For toluene, the boiling point is around 111 °C. If the reflux is too slow, increase the heating mantle temperature.
-
-
-
Purity of Starting Materials: Impurities in either 5-chloro-2-pentanone or neopentyl glycol can interfere with the reaction.
-
Troubleshooting:
-
Reagent Quality Check: Use high-purity starting materials. 5-Chloro-2-pentanone can undergo self-condensation, so it's best to use it freshly distilled if its purity is questionable. Neopentyl glycol is hygroscopic and should be stored in a desiccator.
-
-
Q2: I'm observing significant side product formation. What are these impurities and how can I minimize them?
A2: The formation of side products can significantly reduce your yield and complicate purification. Here are the most common culprits:
-
Self-Condensation of 5-Chloro-2-pentanone: Under acidic conditions, ketones can undergo self-condensation reactions (aldol-type reactions) to form larger, undesired molecules.
-
Minimization Strategy:
-
Control Reaction Time and Temperature: Avoid excessively long reaction times and high temperatures. Monitor the reaction progress by TLC or GC-MS and stop it once the starting material is consumed.
-
Use a Milder Catalyst: If self-condensation is a major issue, consider using a milder acid catalyst or reducing the catalyst loading.
-
-
-
Prins-Type Side Reactions: The Prins reaction is the acid-catalyzed addition of an aldehyde or ketone to an alkene[6]. While less common with ketones compared to aldehydes, under certain conditions, it can lead to the formation of diols or other byproducts instead of the desired dioxane[7][8].
-
Minimization Strategy:
-
Stoichiometry Control: Using a slight excess of neopentyl glycol can help favor the desired ketalization over side reactions.
-
Temperature Management: Keeping the reaction temperature at the minimum required for efficient water removal can help suppress the Prins reaction.
-
-
-
Decomposition: The starting materials or the product might be sensitive to prolonged exposure to strong acid at high temperatures.
-
Minimization Strategy:
-
Neutralize After Reaction: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base like sodium bicarbonate solution before workup and purification.
-
-
Q3: I'm having difficulty purifying the product by distillation. What should I do?
A3: Purification of this compound can be challenging due to the presence of unreacted starting materials or high-boiling side products.
-
Fractional Vacuum Distillation: This is the most effective method for purifying the product.
-
Protocol:
-
After the aqueous workup and drying of the organic layer, remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Set up a fractional distillation apparatus with a short Vigreux or packed column.
-
Apply vacuum and gently heat the crude product.
-
Collect the fractions based on their boiling points. The product, this compound, has a reported boiling point of 90-105 °C at 0.05 Torr[9]. Unreacted 5-chloro-2-pentanone will have a lower boiling point, and any self-condensation or Prins products will likely have higher boiling points.
-
-
-
Azeotrope Formation: If you are co-distilling with residual solvent or other impurities, this can complicate the separation.
-
Troubleshooting:
-
Efficient Solvent Removal: Ensure all the toluene is removed before attempting fractional distillation.
-
Use of a Good Vacuum: A good vacuum will lower the boiling points and can improve the separation of components with close boiling points.
-
-
-
Emulsion Formation during Workup: Emulsions can form during the aqueous wash, making separation of the organic layer difficult.
-
Troubleshooting:
-
Brine Wash: Washing the organic layer with a saturated sodium chloride (brine) solution can help to break up emulsions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for this synthesis? A1: p-Toluenesulfonic acid (p-TsOH) is a widely used and effective catalyst for this type of reaction due to its solid, non-volatile nature, making it easy to handle[1]. However, other catalysts like sulfuric acid or Lewis acids can also be used. The optimal catalyst may depend on the specific scale and conditions of your reaction.
Q2: How do I monitor the progress of the reaction? A2: The progress of the reaction can be monitored in two ways:
-
Water Collection: The theoretical amount of water that should be produced can be calculated. When the collection of water in the Dean-Stark trap ceases, it is a good indication that the reaction is complete[4].
-
Chromatography: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to monitor the disappearance of the starting materials (5-chloro-2-pentanone).
Q3: Can I run this reaction without a Dean-Stark trap? A3: While a Dean-Stark trap is the most common method for water removal, you can also use chemical dehydrating agents like molecular sieves (3Å or 4Å) or trimethyl orthoformate added directly to the reaction flask[5]. This is often more convenient for small-scale reactions.
Q4: What are the expected NMR and GC-MS signatures for the product? A4:
-
¹H NMR: You should expect to see signals corresponding to the three methyl groups on the dioxane ring, the methylene groups of the dioxane ring, and the three methylene groups of the chloropropyl chain.
-
¹³C NMR: The spectrum will show distinct peaks for the quaternary carbon of the ketal, the carbons of the dioxane ring, and the carbons of the chloropropyl side chain[10].
-
GC-MS: The product will have a specific retention time and a mass spectrum with a characteristic molecular ion peak and fragmentation pattern[10]. Comparing your experimental data to the data available in databases like PubChem can confirm the identity of your product[10].
Experimental Protocols
Optimized Synthesis Protocol
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add 5-chloro-2-pentanone (1.0 eq), neopentyl glycol (1.1 eq), p-toluenesulfonic acid monohydrate (0.01 eq), and toluene (enough to fill about half the flask).
-
Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, then with water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: Purify the crude product by fractional vacuum distillation[11].
GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions: Use a standard non-polar or medium-polarity capillary column. A typical temperature program would be to start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.
-
MS Conditions: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-400.
-
Data Analysis: Identify the product peak based on its expected retention time and mass spectrum. Analyze other peaks by comparing their mass spectra to library databases to identify potential side products like self-condensation products of the starting ketone or Prins reaction byproducts.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient water removal | Check Dean-Stark setup; use a chemical drying agent. |
| Inactive/insufficient catalyst | Use fresh catalyst; optimize catalyst loading (0.5-2 mol%). | |
| Low reaction temperature | Ensure a steady reflux of the solvent. | |
| Side Product Formation | Self-condensation of ketone | Minimize reaction time/temperature; use a milder catalyst. |
| Prins-type side reactions | Use a slight excess of diol; control temperature. | |
| Purification Difficulties | Close boiling point impurities | Use fractional vacuum distillation with an efficient column. |
| Emulsion during workup | Wash with a saturated brine solution. |
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed mechanism for the formation of the 1,3-dioxane.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 4. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Prins reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembam.com [chembam.com]
Technical Support Center: Purification of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane by Column Chromatography
Welcome to the Technical Support Center for the purification of 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the column chromatographic purification of this compound. Here, you will find troubleshooting guidance and frequently asked questions to address specific challenges you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
Problem 1: Poor Separation of the Product from Impurities
Symptoms:
-
Overlapping spots on the TLC plate.
-
Fractions containing a mixture of the desired product and impurities.
-
Broad peaks during analysis of collected fractions.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, resulting in poor separation.
-
Solution: Systematically vary the ratio of your hexane/ethyl acetate solvent system.[1] Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. A good starting point for many compounds is a 1:1 mixture of ethyl acetate and hexane.[1] For this specific compound, a less polar system is likely required.
-
-
Column Overloading: Applying too much sample to the column can lead to band broadening and decreased resolution.[2]
-
Solution: As a general rule, the amount of crude sample should be about 1-5% of the weight of the stationary phase. Reduce the sample load and repeat the chromatography.
-
-
Improper Column Packing: An unevenly packed column will have channels, leading to a non-uniform flow of the mobile phase and poor separation.
-
Solution: Ensure the column is packed uniformly. Both dry and wet packing methods can be effective if done carefully.[3] Gently tap the column during packing to settle the silica gel and avoid air bubbles.
-
Problem 2: The Compound is Not Eluting from the Column
Symptoms:
-
The product remains at the top of the column even after passing a large volume of the mobile phase.
-
No product is detected in the collected fractions.
Possible Causes and Solutions:
-
Mobile Phase Polarity is Too Low: The solvent system is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. If you started with 95:5 hexane:ethyl acetate, try 90:10, then 80:20, and so on.
-
-
Compound Degradation on Silica Gel: The dioxane moiety, an acetal, can be sensitive to the acidic nature of silica gel and may be decomposing on the column.[4][5][6]
-
Solution:
-
Deactivate the Silica Gel: Add a small amount of a base, like triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[7][8]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica gel (C18).[9][10]
-
-
Problem 3: Low Yield of the Purified Product
Symptoms:
-
The amount of recovered product is significantly less than expected.
Possible Causes and Solutions:
-
Product Streaking/Tailing on the Column: The compound may be slowly eluting over many fractions, making it difficult to collect in a concentrated form.
-
Solution: This can be another indication of compound-silica interaction. Adding triethylamine to the eluent can often resolve this issue.
-
-
Irreversible Adsorption or Degradation: As mentioned, the compound might be irreversibly binding to or degrading on the silica gel.
-
Solution: In addition to deactivating the silica or changing the stationary phase, consider minimizing the contact time of the compound with the silica gel by using flash chromatography.[11]
-
-
Incomplete Elution: The chromatography may have been stopped before the product had fully eluted.
-
Solution: Always monitor the elution process using TLC until you are certain all of the product has been collected.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for normal-phase column chromatography.[9][10][12] However, given that this compound contains an acid-sensitive acetal functional group, you may encounter issues with degradation.[4][5] If you observe low yields or the appearance of new, more polar spots on your TLC, consider the following:
-
Neutralized Silica Gel: Pre-treating the silica gel with a solution of triethylamine in your mobile phase can neutralize the acidic sites.
-
Alumina: Neutral or basic alumina can be a good alternative to prevent degradation of acid-sensitive compounds.
-
Reversed-Phase Silica (C18): This is a non-polar stationary phase used with polar mobile phases (like methanol/water or acetonitrile/water).[13][14] This would be a good option if normal-phase chromatography proves problematic.
Q2: How do I select the optimal mobile phase?
A2: The best way to determine the optimal mobile phase is by using Thin Layer Chromatography (TLC).[3] The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4.[1]
-
Starting Point: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[1][15]
-
Optimization:
-
If the Rf is too low (the spot doesn't move far from the baseline), you need to increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
-
If the Rf is too high (the spot moves with the solvent front), you need to decrease the polarity of the mobile phase (increase the percentage of hexane).
-
-
For Basic Compounds: If your compound contains a basic nitrogen atom, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing.[1]
Q3: What are the best practices for loading the sample onto the column?
A3: Proper sample loading is crucial for a good separation.
-
Dissolve in a Minimum Amount of Solvent: Dissolve your crude product in the smallest possible volume of the mobile phase or a slightly more polar solvent.[11] Using too much solvent will result in a broad initial band and poor separation.
-
Dry Loading: If your compound is not very soluble in the mobile phase, you can use the dry loading technique. Dissolve your compound in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure. The specific solvent system should be optimized using TLC as described above.
1. Preparation of the Column:
- Select a glass column of an appropriate size for the amount of sample you need to purify.
- Secure the column vertically to a stand.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand on top of the plug.
2. Packing the Column (Wet Method):
- Fill the column about one-third full with the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate).
- Slowly add silica gel to the column while gently tapping the side of the column to ensure even packing and dislodge any air bubbles.
- Once the desired amount of silica gel has been added, add another thin layer of sand on top.
- Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
3. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of the mobile phase.
- Carefully add the sample solution to the top of the column using a pipette.
- Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
- Carefully add a small amount of fresh mobile phase and again drain to the top of the sand. Repeat this step once more to ensure the entire sample is loaded in a narrow band.
4. Elution and Fraction Collection:
- Carefully fill the column with the mobile phase.
- Begin collecting fractions in test tubes or other suitable containers.
- Monitor the progress of the separation by spotting the collected fractions on TLC plates.
5. Analysis and Product Isolation:
- Analyze the TLC plates to identify the fractions containing the pure product.
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Troubleshooting Workflow for Column Chromatography
References
- 1. silicycle.com [silicycle.com]
- 2. benchchem.com [benchchem.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. [PDF] Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 | Semantic Scholar [semanticscholar.org]
- 5. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromtech.com [chromtech.com]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. pharmanow.live [pharmanow.live]
- 15. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
Technical Support Center: Optimization of Reaction Temperature for Substitutions on 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Welcome to the technical support guide for optimizing nucleophilic substitution reactions involving 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the common challenges associated with temperature optimization for this specific substrate. Our goal is to explain the causality behind experimental choices, enabling you to troubleshoot effectively and achieve high-yield, clean reactions.
The substrate is a primary alkyl chloride, featuring a sterically demanding 2,5,5-trimethyl-1,3-dioxane protecting group.[1][2][3][4] The primary nature of the electrophilic carbon strongly suggests that nucleophilic substitution will proceed via an Sₙ2 mechanism.[5][6][7][8] However, the optimization of reaction temperature is not merely about accelerating this desired pathway; it is a delicate balance to prevent competing side reactions, primarily E2 elimination, which becomes increasingly significant at elevated temperatures.[6][9]
Part 1: Foundational Concepts & FAQs
This section addresses the core principles governing your reaction system. Understanding these fundamentals is the first step in effective troubleshooting.
Q1: What is the primary reaction mechanism at play, and how does that influence my choice of reaction conditions?
A: The reaction is a nucleophilic substitution on a primary alkyl chloride. This overwhelmingly favors a bimolecular (Sₙ2) mechanism.[5][6][7][8]
-
Causality: The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group (chloride) departs.[5][10] This process avoids the formation of a highly unstable primary carbocation that would be required for an Sₙ1 pathway.[5] The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.[10][11]
-
Implications for Your Experiment:
-
Steric Hindrance: The reaction rate is sensitive to steric bulk around the reaction center. While the carbon is primary, the adjacent dioxane is bulky, which can slow the reaction compared to a simple alkyl halide.[5][7][12]
-
Solvent Choice: Sₙ2 reactions are significantly accelerated in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive.[12][13][14][15] Polar protic solvents (e.g., ethanol, water) will form a hydrogen-bonding cage around the nucleophile, reducing its potency.[15][16]
-
Q2: What is the fundamental role of temperature in this reaction?
A: Temperature directly controls the reaction rate by influencing the kinetic energy of the reacting molecules. According to the Arrhenius equation, an increase in temperature leads to an exponential increase in the reaction rate constant. This is because a larger fraction of molecules will possess sufficient energy to overcome the activation energy barrier (Ea) of the reaction. However, this applies to all potential reaction pathways, including undesirable ones.
Q3: My primary concern is the formation of byproducts when I apply heat. What is the most common side reaction, and why does temperature favor it?
A: The most significant competing reaction is E2 (bimolecular) elimination.[1][8][17] In this pathway, the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the one bearing the chlorine, leading to the formation of an alkene.
-
Causality (Thermodynamics & Kinetics): Elimination reactions typically have a higher activation energy than their corresponding substitution reactions. Furthermore, elimination reactions result in an increase in the number of molecules in the system (one molecule of substrate yields three molecules of product: alkene, displaced nucleophile, and leaving group), leading to a positive change in entropy (ΔS).
-
The Gibbs Free Energy Equation (ΔG = ΔH - TΔS): As temperature (T) increases, the "-TΔS" term becomes more significant and negative. This makes the Gibbs free energy (ΔG) for elimination more favorable compared to substitution, thus making it the dominant pathway at higher temperatures.[9]
Q4: How stable is the 2,5,5-trimethyl-1,3-dioxane protecting group to heat?
A: The 1,3-dioxane group is generally robust and stable under neutral and basic conditions, even at elevated temperatures (e.g., reflux in toluene).[18] Its primary lability is towards acid.[18][19]
-
Trustworthiness Check: Ensure your reagents and solvents are free from acidic impurities. Trace amounts of acid, especially when heated, can catalyze the hydrolysis (cleavage) of the dioxane ring, leading to a complex mixture of byproducts. If your nucleophile is a salt of a weak acid (e.g., sodium acetate), the reaction mixture will be basic, which helps protect the dioxane group.
Part 2: Troubleshooting Guide for Temperature Optimization
This section provides direct answers to common experimental failures and outlines logical steps for their resolution.
Issue: Low or No Reaction Conversion
Q: I've run my reaction at room temperature for 24 hours with minimal product formation. My immediate thought is to heat it. What is the correct approach?
A: Incrementally increasing the temperature is a valid strategy, but it must be done systematically. A sudden jump to a high reflux temperature may favor elimination.
-
Expert Advice:
-
Confirm Other Parameters: First, ensure you are using a strong nucleophile and an appropriate polar aprotic solvent (e.g., DMF, DMSO). A weak nucleophile or poor solvent choice is often the primary cause of low reactivity.
-
Systematic Temperature Screening: Set up several small-scale parallel reactions. Monitor them by TLC or LCMS at defined intervals.
-
Reaction 1: 40-50 °C
-
Reaction 2: 60-70 °C
-
Reaction 3: 80-90 °C
-
-
Analyze the Outcome: This screening will reveal the temperature at which the reaction proceeds at a reasonable rate while minimizing the formation of the elimination byproduct (which will typically appear as a less polar spot on a normal-phase TLC plate).
-
Issue: High Yield of Alkene Byproduct
Q: I heated my reaction to 80 °C and got a 70% yield, but it's almost entirely the elimination product. How do I favor substitution?
A: This is a classic case of temperature favoring the E2 pathway. The solution is to lower the temperature and enhance the Sₙ2 rate through other means.
-
Expert Advice & Self-Validating Protocol:
-
Reduce Temperature: Immediately lower the reaction temperature to a point where elimination was previously observed to be minimal (e.g., 40-50 °C).
-
Increase Nucleophile Reactivity (Without Heat): Instead of relying on thermal energy, use chemical methods to accelerate the Sₙ2 reaction. The most powerful technique for this scenario is Phase-Transfer Catalysis (PTC) .[20][21]
-
Causality of PTC: If your nucleophile (e.g., NaN₃, KCN) is an inorganic salt, it likely has poor solubility in your organic solvent. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a crown ether, acts as a shuttle.[21][22] The lipophilic cation of the PTC pairs with the nucleophilic anion, transporting it from the solid phase (or an aqueous phase) into the organic phase where it can react with the substrate.[21] This dramatically increases the effective concentration and reactivity of the nucleophile, allowing the reaction to proceed at a much lower temperature, thereby suppressing the E2 pathway.[20][23]
-
-
Issue: Suspected Decomposition or Deprotection
Q: After refluxing my reaction overnight, my TLC plate is a mess, and I can't isolate my desired product. What went wrong?
A: This points to either thermal decomposition of the substrate/product or, more likely, acid-catalyzed cleavage of the dioxane protecting group.
-
Expert Advice:
-
Check for Acidity: Test the pH of your starting materials. Alkyl halides can slowly generate HX over time. Solvents can contain acidic impurities.
-
Add a Non-Nucleophilic Base: Include a mild, hindered, non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA) in a catalytic amount to scavenge any trace acid that may form during the reaction.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Water in the presence of trace acid and heat is the primary culprit for dioxane deprotection.[19]
-
Re-evaluate Temperature: High reflux temperatures may simply be too harsh for your specific substrate-nucleophile combination. Refer back to the systematic screening approach to find a milder yet effective temperature.
-
Part 3: Data Summaries & Experimental Protocols
Table 1: Conceptual Relationship Between Temperature, Reaction Time, and Product Selectivity
This table summarizes the expected outcomes when reacting this compound with a strong nucleophile (e.g., Sodium Azide) in DMF. Data is illustrative, based on established kinetic and thermodynamic principles.[9]
| Temperature (°C) | Relative Sₙ2 Rate | Relative E2 Rate | Approx. Time for >95% Conversion | Expected Sₙ2:E2 Product Ratio |
| 25 (Room Temp) | 1x | ~0x | > 72 hours | > 99:1 |
| 50 | 4-6x | 1x | 12-18 hours | ~95:5 |
| 80 | 15-20x | 8-12x | 2-4 hours | ~60:40 |
| 110 (Reflux) | >50x | >40x | < 1 hour | < 30:70 |
Protocol 1: Systematic Temperature Optimization Workflow
-
Setup: In three separate, oven-dried vials equipped with stir bars, add the substrate (1.0 eq), the nucleophile (1.5 eq), and anhydrous polar aprotic solvent (e.g., DMF, 0.5 M concentration).
-
Inert Atmosphere: Purge each vial with an inert gas (Nitrogen or Argon).
-
Heating: Place each vial in a pre-heated reaction block at 40 °C, 60 °C, and 80 °C, respectively.
-
Monitoring: After 1 hour, and every 2 hours thereafter, take a small aliquot from each reaction. Quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and spot on a TLC plate.
-
Analysis: Visualize the TLC plate. Compare the intensity of the starting material spot to the product spot(s). Note the appearance of any new, less polar spots, which are likely the elimination byproduct.
-
Selection: Choose the lowest temperature that provides a clean conversion to the desired product in an acceptable timeframe.
Protocol 2: Implementing Phase-Transfer Catalysis (PTC) for Low-Temperature Substitution
-
Setup: To an oven-dried round-bottom flask, add the substrate (1.0 eq), the nucleophilic salt (e.g., KCN, 2.0 eq), and a phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Solvent: Add the organic solvent (e.g., acetonitrile or toluene). The nucleophile will likely remain as a solid suspension.
-
Reaction: Stir the mixture vigorously at a mild temperature (e.g., 40 °C). Vigorous stirring is crucial to maximize the surface area contact between the phases.
-
Monitoring: Monitor the reaction by TLC or GC/LC-MS. You should observe a significantly faster conversion rate compared to the same reaction without the PTC, allowing you to avoid the high temperatures that favor elimination.
Part 4: Visualization of Experimental Logic
The following diagrams illustrate the decision-making processes described in this guide.
Caption: Workflow for systematic temperature optimization.
Caption: The effect of heat on the Sₙ2 vs. E2 competition.
References
- 1. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. fiveable.me [fiveable.me]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. slideserve.com [slideserve.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 11. youtube.com [youtube.com]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. ocw.uci.edu [ocw.uci.edu]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. scribd.com [scribd.com]
- 20. ijirset.com [ijirset.com]
- 21. spcmc.ac.in [spcmc.ac.in]
- 22. alfachemic.com [alfachemic.com]
- 23. phasetransfer.com [phasetransfer.com]
preventing decomposition of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane during long-term storage
<G3_RESPONSE_START>
Introduction
Welcome to the technical support guide for 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane (CAS No. 88128-57-8).[1][2][3] This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the decomposition of this valuable synthetic intermediate during long-term storage. The stability of this compound is critical for ensuring experimental reproducibility and the integrity of downstream applications. This guide is structured into a Frequently Asked Questions (FAQs) section for quick reference and a comprehensive Troubleshooting Guide for addressing specific stability issues.
The core structure of this compound features two key functional groups that influence its stability: a cyclic ketal (the 1,3-dioxane ring) and an alkyl chloride (the 3-chloropropyl side chain).[4] Understanding the potential reactivity of these groups is fundamental to designing an effective long-term storage strategy. The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the 1,3-dioxane ring, which is a known vulnerability of acetal and ketal functional groups.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound?
A1: The most significant risk of decomposition is the hydrolysis of the 1,3-dioxane ring.[8][9] This reaction is catalyzed by the presence of acid and water, which cleaves the cyclic ketal to yield neopentyl glycol and 5-chloro-2-pentanone.[6][10][11] Even trace amounts of acidic impurities or atmospheric moisture can initiate this degradation process over time. The reaction mechanism involves protonation of one of the dioxane oxygens, followed by ring-opening to form a resonance-stabilized carbocation, which is then attacked by water.[5][12]
Q2: What are the ideal temperature and atmospheric conditions for long-term storage?
A2: For optimal stability, the compound should be stored at low temperatures, ideally between 2-8°C in a refrigerator.[13] To prevent exposure to atmospheric moisture and oxygen, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen .[14] The container should be sealed tightly with a high-quality, chemically resistant cap.
Q3: What type of container should I use for storage?
A3: Amber glass bottles with PTFE-lined (Teflon) caps are highly recommended.[14] The amber glass protects the compound from potential light-induced degradation, while the PTFE liner provides a chemically inert and moisture-proof seal, preventing contamination and catalyst ingress.[15] Ensure the container material is compatible with chlorinated solvents.[16][17]
Q4: Are there any chemical stabilizers that can be added?
A4: While the addition of stabilizers is a common practice for some reactive chemicals, it is generally not recommended for this compound without specific validation for your application. Adding stabilizers could introduce impurities that may interfere with downstream reactions. The most effective strategy is to ensure the compound is of high purity and stored under the stringent conditions outlined in this guide (low temperature, inert atmosphere, and exclusion of moisture/acid).
Q5: How can I tell if my stored sample has started to decompose?
A5: Visual inspection may reveal a change in color (e.g., development of a yellowish tint) or clarity.[18] A change in odor might also be apparent. However, for a definitive assessment, analytical techniques are required. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to detect the presence of hydrolysis products like 5-chloro-2-pentanone. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify degradation products by comparing the spectrum of the stored sample to that of a pure, fresh sample.[19][20]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the decomposition of this compound.
Issue 1: Inconsistent results in downstream reactions using a previously stored batch.
-
Possible Cause: The compound has undergone partial decomposition, reducing its purity and introducing reactive byproducts (e.g., a ketone) that interfere with your chemistry.
-
Troubleshooting Steps:
-
Analytical Verification: Immediately analyze the purity of the stored material using GC-MS or ¹H NMR.[19][20] Compare the results against the certificate of analysis or a freshly prepared standard.
-
Isolate the Cause: Review your storage conditions against the recommendations in the table below. Was the container properly sealed? Was it stored under an inert atmosphere? Was the temperature consistently maintained?
-
Corrective Action: If decomposition is confirmed, the batch should be repurified (e.g., by distillation) if possible, or safely discarded according to institutional guidelines. Implement the recommended storage protocol for all new and existing batches.
-
Issue 2: Visible changes (color, turbidity) in the stored liquid.
-
Possible Cause: Significant degradation has occurred, likely due to prolonged exposure to moisture, air, or an acidic contaminant.
-
Troubleshooting Steps:
-
Handle with Care: Treat the sample as potentially compromised. Open the container in a well-ventilated fume hood.
-
Confirm Decomposition: Use analytical methods as described above to identify the degradation products.
-
Review and Revise Protocols: This level of degradation points to a significant failure in the storage protocol. Conduct a thorough review of all storage steps, from initial handling to long-term placement. Ensure all personnel are trained on the correct procedures.[21][22][23]
-
Workflow for Troubleshooting Suspected Decomposition
Caption: Troubleshooting workflow for suspected sample decomposition.
Recommended Storage Conditions & Stability Testing
Summary of Recommended Storage Conditions
For ease of reference, the optimal storage conditions are summarized in the table below. Adherence to these guidelines is the most effective way to prevent decomposition.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and displaces atmospheric moisture. |
| Container | Amber Glass Bottle | Protects from light and is chemically inert.[14] |
| Cap/Seal | PTFE-Lined Cap | Provides a highly inert, moisture-proof seal. |
| Exclusions | Moisture, Acids, Bases | Prevents the primary hydrolysis pathway and other potential reactions.[5][22] |
| Location | Ventilated Chemical Storage | Store away from incompatible materials like strong oxidizers or bases.[24] |
Potential Decomposition Pathways
The diagram below illustrates the two primary, albeit mechanistically distinct, degradation pathways for this compound. The most probable route under typical storage conditions is the acid-catalyzed hydrolysis.
Caption: Potential decomposition pathways of the target compound.
Protocol: Long-Term Stability Study
To proactively manage the shelf-life of your material, a long-term stability study is recommended. This protocol provides a framework for systematically evaluating the compound's stability under your specific storage conditions.
Objective: To determine the rate of degradation of this compound under proposed long-term storage conditions.
Methodology:
-
Sample Preparation:
-
Procure a new, high-purity batch of the compound.
-
Characterize the initial purity (Time 0) using a quantitative analytical method (e.g., GC with an internal standard). This will serve as your baseline.
-
Aliquot the compound into multiple small, amber glass vials, each with a PTFE-lined cap.
-
Purge the headspace of each vial with argon or nitrogen before sealing tightly.
-
-
Storage:
-
Place the vials in a designated refrigerator maintained at 2-8°C.
-
It is advisable to also store a set of samples under "accelerated" conditions (e.g., 25°C/60% Relative Humidity) to predict long-term stability more quickly, although this is optional.
-
-
Testing Schedule:
-
Establish a series of time points for analysis. A typical schedule would be: 1 month, 3 months, 6 months, 12 months, and 24 months.
-
At each time point, remove one vial from storage. Allow it to equilibrate to room temperature before opening.
-
-
Analysis:
-
Analyze the sample using the same quantitative method established at Time 0.
-
Record the purity and identify/quantify any observed degradation products.
-
Document any changes in physical appearance (color, clarity).
-
-
Data Evaluation:
-
Plot the purity of the compound as a function of time.
-
Establish a specification for acceptable purity (e.g., >98%). The shelf-life is the time point at which the purity is predicted to fall below this limit.
-
By implementing these rigorous storage and monitoring procedures, you can ensure the long-term integrity of this compound, safeguarding the quality and reliability of your research and development activities.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 14. csuohio.edu [csuohio.edu]
- 15. Photoinduced activation of alkyl chlorides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 17. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 18. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 21. chemtech-us.com [chemtech-us.com]
- 22. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 23. chemicals.co.uk [chemicals.co.uk]
- 24. nottingham.ac.uk [nottingham.ac.uk]
identifying common impurities in the synthesis of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Welcome to the dedicated technical support guide for the synthesis of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for this compound?
The most common and industrially viable synthesis route is the acid-catalyzed acetalization of 5-chloro-2-pentanone with neopentyl glycol (2,2-dimethyl-1,3-propanediol).[1] This reaction involves the formation of a cyclic acetal, which protects the ketone functional group of the pentanone. Toluene is often used as a solvent to facilitate the removal of water via azeotropic distillation, driving the equilibrium towards the product.[1]
Q2: What are the most common impurities I should be aware of in this synthesis?
The common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 5-chloro-2-pentanone and neopentyl glycol.
-
Reaction Intermediate: The hemiacetal intermediate may be present if the reaction does not proceed to completion.
-
Side-Reaction Products: The most significant byproduct is often the aldol condensation adduct of 5-chloro-2-pentanone.
Q3: Why is the removal of water critical during the reaction?
Acetal formation is a reversible reaction.[2][3][4] The formation of the acetal from a ketone and a diol produces one equivalent of water. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus reducing the yield of the desired this compound. Therefore, continuous removal of water, typically through a Dean-Stark apparatus with an azeotropic solvent like toluene, is crucial for driving the reaction to completion.[3]
Q4: Can I use a different diol instead of neopentyl glycol?
While other diols can be used to form acetals, neopentyl glycol is specifically chosen for its structural features. The gem-dimethyl group on the C5 position of the resulting dioxane ring provides steric hindrance, which can enhance the stability of the acetal.[5] Using other diols would result in a different dioxane derivative.
Troubleshooting Guide: Identifying Common Impurities
This guide provides a systematic approach to identifying and addressing common impurities encountered during the synthesis of this compound.
Issue 1: Presence of Unreacted Starting Materials
Question: My post-reaction analysis (GC-MS or NMR) shows peaks corresponding to 5-chloro-2-pentanone and/or neopentyl glycol. What went wrong?
Answer: The presence of unreacted starting materials is a common issue and typically points to an incomplete reaction.
Causality:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.
-
Inefficient Water Removal: As discussed in the FAQs, inadequate removal of water will hinder the forward reaction.[3]
-
Catalyst Deactivation: The acid catalyst (e.g., p-toluenesulfonic acid) may have been used in an insufficient amount or may have been neutralized by impurities in the starting materials.
-
Suboptimal Temperature: The reaction temperature may have been too low to achieve a reasonable reaction rate.
Troubleshooting Steps:
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Optimize Water Removal: Ensure your Dean-Stark apparatus is functioning correctly and that a sufficient volume of the azeotropic solvent is used.
-
Check Catalyst Loading: Verify the amount and purity of the acid catalyst used.
-
Increase Reaction Temperature: If using toluene, ensure the reaction is maintained at a reflux temperature that allows for efficient azeotropic water removal.
Issue 2: Identification of the Hemiacetal Intermediate
Question: I have an unexpected peak in my analytical data that is not the product or starting materials. Could it be the hemiacetal intermediate?
Answer: It is possible, especially if the reaction was quenched prematurely or did not go to completion. The hemiacetal is an intermediate in the formation of the acetal.[2][6][7][8]
Causality: The formation of the acetal is a two-step process. The first step is the formation of a hemiacetal, which then reacts with a second molecule of the alcohol (in this case, the other hydroxyl group of the diol) to form the stable acetal.[2][3][4] If the second step is slow or the reaction is incomplete, the hemiacetal may be present in the crude product mixture.
Identification:
-
NMR Spectroscopy: A hemiacetal will have a characteristic hydroxyl (-OH) proton signal in the 1H NMR spectrum, which will be absent in the final acetal product. The chemical shifts of the protons near the newly formed stereocenter will also differ from both the starting ketone and the final acetal.
-
Mass Spectrometry: The hemiacetal will have a molecular weight corresponding to the addition of one molecule of neopentyl glycol to one molecule of 5-chloro-2-pentanone. However, it can be unstable in the mass spectrometer and may fragment back to the starting materials.
Troubleshooting Steps:
-
To push the reaction to completion and convert the hemiacetal to the acetal, follow the same troubleshooting steps as for unreacted starting materials (extend reaction time, ensure efficient water removal).
Issue 3: Aldol Condensation of 5-Chloro-2-pentanone
Question: I observe a high-boiling impurity with a mass that is approximately double that of my starting ketone. What could this be?
Answer: This is likely a byproduct from the acid-catalyzed self-condensation of 5-chloro-2-pentanone, an aldol condensation reaction.[9][10][11]
Causality: Under acidic conditions, a ketone with alpha-hydrogens, such as 5-chloro-2-pentanone, can act as both a nucleophile (in its enol form) and an electrophile.[9][12][13] This can lead to a self-condensation reaction to form a β-hydroxy ketone, which may then dehydrate to an α,β-unsaturated ketone.
Identification:
-
GC-MS: Look for a peak with a mass corresponding to the dimer of 5-chloro-2-pentanone (C10H16Cl2O2, MW ≈ 240.14 g/mol ) or its dehydrated product (C10H14Cl2O, MW ≈ 221.13 g/mol ).
-
NMR Spectroscopy: The 1H NMR spectrum of the aldol adduct would be complex but would likely show additional methyl and methylene signals compared to the starting material. The dehydrated product would show characteristic signals for vinylic protons.
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures can favor side reactions like aldol condensation. Maintain the lowest effective temperature for the acetalization reaction.
-
Control Catalyst Concentration: A high concentration of a strong acid can promote self-condensation. Use the minimum effective amount of catalyst.
-
Order of Addition: Adding the ketone slowly to a mixture of the diol and catalyst may help to minimize the ketone's self-reaction by keeping its instantaneous concentration low.
-
Purification: These higher molecular weight byproducts can typically be separated from the desired product by fractional distillation under reduced pressure or by column chromatography.
Analytical Data Summary
The following table summarizes the expected analytical data for the main product and potential impurities to aid in their identification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key 1H NMR Signals (δ ppm, CDCl3) | Key Mass Spec Fragments (m/z) |
| This compound | C10H19ClO2 | 206.71 | ~3.4-3.6 (t, -CH2Cl), ~3.4 (s, -OCH2-), ~1.8-2.0 (m, -CH2-), ~1.3 (s, C-CH3), ~0.9 (s, C(CH3)2) | 191 (M-CH3)+, 171 (M-Cl)+, 113, 99 |
| 5-Chloro-2-pentanone | C5H9ClO | 120.58 | ~3.6 (t, -CH2Cl), ~2.8 (t, -COCH2-), ~2.2 (s, -COCH3), ~2.0 (m, -CH2-) | 120 (M+), 105, 85, 43 |
| Neopentyl Glycol | C5H12O2 | 104.15 | ~3.3 (s, -CH2OH), ~0.9 (s, -C(CH3)2) | 104 (M+), 89, 71, 43 |
| Aldol Adduct of 5-Chloro-2-pentanone | C10H18Cl2O2 | 239.15 | Complex spectrum, expect multiple methyl and methylene signals, and a hydroxyl proton. | 239 (M+), fragments from loss of water, chlorine, and alkyl chains. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to reference spectra of the starting materials, the product, and the predicted impurities.
Protocol 2: 1H NMR for Structural Confirmation and Impurity Identification
-
Sample Preparation: Dissolve approximately 10-20 mg of the crude product in ~0.6 mL of deuterated chloroform (CDCl3).
-
Acquisition: Acquire a 1H NMR spectrum on a 300 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the characteristic peaks for this compound as listed in the table above.
-
Look for the singlet of the methyl group in 5-chloro-2-pentanone around 2.2 ppm.
-
Look for the singlet of the methyl groups in neopentyl glycol around 0.9 ppm.
-
Integrate the peaks to quantify the relative amounts of the product and impurities.
-
Visualizing Reaction Pathways
Main Reaction Pathway
Caption: Synthesis of the target molecule via a hemiacetal intermediate.
Formation of Aldol Condensation Byproduct
Caption: Acid-catalyzed self-condensation of 5-chloro-2-pentanone.
References
- 1. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. azom.com [azom.com]
- 11. byjus.com [byjus.com]
- 12. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
Technical Support Center: Purification Strategies for Removing 5-Chloro-2-pentanone
Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties in removing unreacted 5-chloro-2-pentanone (CAS 5891-21-4) from their reaction mixtures. As a versatile and reactive building block, 5-chloro-2-pentanone is crucial in many synthetic pathways; however, its removal can be non-trivial.[1]
This document provides a logical, experience-driven framework for selecting and implementing the most effective purification strategy based on the specific properties of your desired product. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt these methods to your unique experimental context.
FAQ 1: Before I begin, what critical properties of 5-chloro-2-pentanone should I be aware of?
Understanding the physical and chemical nature of the contaminant is the first step in any successful purification. 5-Chloro-2-pentanone is a bifunctional molecule, possessing both a ketone and an alkyl chloride, which dictates its behavior.[1] Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5891-21-4 | |
| Molecular Formula | C₅H₉ClO | |
| Molecular Weight | 120.58 g/mol | |
| Appearance | Colorless to brown liquid | [2][3] |
| Boiling Point | 172-175 °C (at 760 mmHg) | [4] |
| 71-72 °C (at 20 mmHg) | [2] | |
| Density | ~1.057 g/mL at 25 °C | [2] |
| Solubility | Soluble in chloroform, methanol | [2][3] |
| Key Reactive Groups | Ketone (carbonyl), Primary Alkyl Chloride | [1] |
FAQ 2: How do I choose the right purification method? A Decision-Making Workflow
The optimal method depends entirely on the properties of your desired product relative to 5-chloro-2-pentanone. A common mistake is to default to a familiar technique without a systematic evaluation. The following workflow will guide you to the most logical and efficient choice.
Caption: Decision workflow for selecting a purification strategy.
FAQ 3: My product has a much higher/lower boiling point. How do I perform an effective distillation?
Principle: Fractional distillation separates liquids based on differences in their boiling points.[5] For temperature-sensitive compounds or high-boiling substances like 5-chloro-2-pentanone (B.P. 172-175 °C), vacuum distillation is superior as it lowers the boiling point, preventing thermal decomposition.[4]
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a vacuum-adapter, and multiple receiving flasks (a "cow" or "pig" adapter is ideal). Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a manometer.
-
Heating: Place the flask containing the crude product mixture in a heating mantle with a stir bar. Begin stirring.
-
Evacuation: Slowly and carefully apply vacuum to the system. A sudden pressure drop can cause violent bumping.
-
Distillation: Gradually heat the mixture. The component with the lower boiling point at that pressure will distill first.
-
Fraction Collection: Collect any initial low-boiling solvent or forerun in the first receiving flask. As the temperature stabilizes at the boiling point of 5-chloro-2-pentanone (e.g., ~71 °C at 20 mmHg), collect this fraction in a separate flask.[2]
-
Product Collection: Once the contaminant has been removed, increase the temperature to distill your desired product, collecting it in a clean flask.
-
Validation: Analyze all collected fractions by GC or NMR to confirm purity and identify the fraction containing your product.
FAQ 4: Distillation isn't working. When is a chemical separation method better?
When physical separation methods like distillation or chromatography fail due to similar physical properties, a chemical method that selectively targets a functional group on the contaminant is often the solution.
Method A: Bisulfite-Mediated Liquid-Liquid Extraction
Principle: This is the most elegant and often most effective method. Sterically unhindered ketones, like 5-chloro-2-pentanone, react with sodium bisulfite (NaHSO₃) to form a charged, water-soluble bisulfite adduct.[7][8] This adduct can be easily separated from the uncharged organic product via extraction.[9][10] This technique is exceptionally useful if your desired product does not contain a reactive aldehyde or ketone.
Protocol 2: Bisulfite Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Co-solvent Addition (Critical Step): Add a small amount of a miscible co-solvent like methanol or dimethylformamide (DMF).[7]
-
Causality: The co-solvent creates a single phase, dramatically increasing the interfacial area and allowing the aqueous bisulfite to react efficiently with the ketone before the immiscible layers are fully established.[7]
-
-
Extraction: Add a saturated aqueous solution of sodium bisulfite.
-
Safety Note: This process can generate sulfur dioxide gas. Always perform this procedure in a well-ventilated chemical fume hood.[7]
-
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the bisulfite adduct of 5-chloro-2-pentanone.
-
Washing: Wash the remaining organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Validation: Confirm the absence of 5-chloro-2-pentanone in the purified organic layer by TLC, GC, or NMR. A successful separation is marked by the disappearance of the ketone's characteristic signals.[9]
Method B: Selective Reductive Quenching
Principle: If the bisulfite method is not an option (e.g., your product also has a reactive carbonyl), you can selectively convert the contaminant into a more easily separable compound. Sodium borohydride (NaBH₄) is a mild reducing agent that will reduce ketones to secondary alcohols but is generally unreactive towards esters, amides, and alkyl halides under standard conditions.[11] The resulting 5-chloro-2-pentanol has vastly different polarity and boiling point, making it easily separable by chromatography or distillation.
Protocol 3: Selective Reduction with NaBH₄
-
Reaction Setup: Dissolve the crude product mixture in a protic solvent like methanol or ethanol in a round-bottom flask equipped with a stir bar. Cool the flask in an ice-water bath (0 °C).
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled, stirring solution.
-
Causality: The reaction is performed at 0 °C to control the rate of reaction and improve selectivity, minimizing potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30-60 minutes. Monitor the disappearance of the 5-chloro-2-pentanone by TLC or GC.
-
Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by slowly adding a dilute acid (e.g., 1 M HCl) or acetone until gas evolution ceases.
-
Workup: Remove the bulk of the organic solvent via rotary evaporation. Add water and extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude mixture now contains your desired product and 5-chloro-2-pentanol. These two compounds can now be readily separated by standard column chromatography or distillation.
Troubleshooting FAQs
-
"The bisulfite extraction is incomplete. What went wrong?"
-
This is often due to insufficient mixing or the omission of a miscible co-solvent like methanol, which is critical for the reaction to occur efficiently.[7] Ensure you are shaking vigorously and have added 10-20% v/v of a co-solvent. Also, ensure your bisulfite solution is saturated and fresh.
-
-
"I tried column chromatography, but the ketone and my product co-elute."
-
This indicates their polarities are too similar. First, try varying your eluent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). If that fails, it is a strong indication that a chemical separation method (Protocol 2 or 3) is necessary.
-
-
"The NaBH₄ reduction also affected my desired product."
-
If your product contains a functional group that is sensitive to NaBH₄ (like an aldehyde or an α,β-unsaturated ketone), this method is unsuitable. In this scenario, the bisulfite extraction (Protocol 2) is the superior choice, provided your product's carbonyl is sterically hindered or unreactive.
-
References
- 1. nbinno.com [nbinno.com]
- 2. haihangchem.com [haihangchem.com]
- 3. 5-Chloro-2-pentanone | 5891-21-4 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Purification [chem.rochester.edu]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. scite.ai [scite.ai]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Solvent Effects on Chloropropyl Group Reactivity
Welcome to the technical support center for optimizing reactions involving the chloropropyl group. As researchers and drug development professionals, we understand that mastering reaction conditions is paramount to achieving desired outcomes. The choice of solvent, often perceived as a passive medium, is in fact a critical, active parameter that can dictate the success or failure of a synthesis. This is particularly true for nucleophilic substitutions on the chloropropyl moiety, a primary alkyl halide.
This guide is structured to move from foundational principles to practical troubleshooting and actionable protocols. We will explore the causal relationships between solvent properties and the reactivity of the chloropropyl group, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core principles governing the reactivity of the chloropropyl group in different solvent environments.
Q1: What is the primary reaction mechanism for the chloropropyl group in nucleophilic substitution, and why?
The chloropropyl group is a primary alkyl halide (1°). As such, its reactions with nucleophiles overwhelmingly proceed via the SN2 (bimolecular nucleophilic substitution) mechanism .[1] The SN2 pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs.[1][2] This mechanism is favored because the formation of a primary carbocation, which would be required for an SN1 pathway, is energetically highly unfavorable.[3]
Q2: How does solvent choice fundamentally impact an SN2 reaction on a chloropropyl substrate?
The solvent's primary role in an SN2 reaction is to dissolve the reactants (both the chloropropyl substrate and the nucleophile, which is often an ionic salt) and to influence the reactivity of the nucleophile.[4] Solvents are broadly classified into three categories: polar protic, polar aprotic, and non-polar.[1] The choice between these has a dramatic effect on SN2 reaction rates.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[5] They are generally poor choices for SN2 reactions. They solvate the anionic nucleophile through strong hydrogen bonding, creating a "solvent cage" that stabilizes it and severely hinders its ability to attack the substrate.[6] This stabilization of the reactant nucleophile increases the overall activation energy of the reaction, leading to significantly slower rates.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents possess significant dipole moments to dissolve ionic nucleophiles but lack O-H or N-H bonds.[5] They are the ideal choice for SN2 reactions.[1][2] They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive.[4] This enhances nucleophilicity and dramatically accelerates the reaction rate.[8][9]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These are unsuitable because they cannot effectively dissolve the ionic salts that are common sources of strong nucleophiles.[1]
Q3: Why is the SN1 mechanism generally not a concern for chloropropyl groups?
The SN1 mechanism proceeds through a carbocation intermediate.[7] The rate-determining step is the spontaneous dissociation of the leaving group to form this carbocation.[3] Primary alkyl halides, like those containing a chloropropyl group, would have to form a highly unstable and high-energy primary carbocation. Therefore, the activation energy for this step is prohibitively high under normal conditions, and the SN2 pathway is almost always favored.
Troubleshooting Guide: When Experiments Go Wrong
Even with a sound theoretical understanding, practical issues can arise. This section provides a question-and-answer guide to troubleshoot common problems encountered during reactions with chloropropyl-containing molecules.
Q4: My reaction is incredibly slow or isn't working at all. What is the most common culprit?
A: The most likely cause is the use of an inappropriate solvent.
-
Check Your Solvent: Are you using a polar protic solvent like methanol (CH₃OH) or ethanol (EtOH)? As explained in the FAQ, these solvents will "cage" your nucleophile, drastically reducing its reactivity and slowing your reaction to a crawl. A classic example shows a reaction taking 20 hours in methanol versus just 20 minutes in DMSO.[8]
-
Solution: Switch to a polar aprotic solvent. Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetone are excellent starting points that can increase the reaction rate by several orders of magnitude.[9][10]
Q5: I'm getting an unexpected side product that appears to be a cyclic version of my starting material. What is happening?
A: You are likely observing intramolecular cyclization. This occurs when your starting molecule contains a nucleophilic functional group (like an amine or alcohol) that can attack the chloropropyl group on the same molecule.
-
Causality: The reaction is competing between an intermolecular reaction (with your intended external nucleophile) and an intramolecular reaction (self-cyclization). Solvent concentration plays a significant role; high dilution favors intramolecular reactions as it reduces the probability of two different molecules encountering each other.[11] The choice of solvent can also influence the molecular conformation, potentially pre-organizing the molecule for cyclization.
-
Solution:
-
Increase Concentration: Run the reaction at a higher concentration to favor the desired intermolecular pathway.
-
Protecting Groups: If possible, protect the internal nucleophilic group before performing the reaction on the chloropropyl moiety, and deprotect it in a subsequent step.
-
Q6: My yield is low, and I've identified a product where the solvent molecule has attached to the propyl chain. How did this happen?
A: This side reaction is called solvolysis , where the solvent acts as the nucleophile.[12][13]
-
Causality: This is most common when using polar protic solvents, especially alcohols, in the absence of a stronger, added nucleophile.[14] For a primary substrate like a chloropropyl group, this is a slow SN2 reaction with the solvent. While SN1 solvolysis is common for tertiary substrates, it's the SN2 pathway that leads to this outcome here.[12]
-
Solution:
-
Use a Non-Nucleophilic Solvent: Switch to a polar aprotic solvent (DMSO, DMF) that is much less likely to participate in the reaction.
-
Increase Nucleophile Concentration: Ensure your desired nucleophile is present in a sufficient stoichiometric excess to outcompete the solvent.
-
Q7: How do I choose between different polar aprotic solvents like DMSO, DMF, and Acetone?
A: The choice depends on the specific requirements of your reaction, particularly temperature and the nature of your reactants.
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Acetone | 56 | Volatile, easy to remove. | Low boiling point limits reaction temperature. |
| Acetonitrile | 82 | Relatively unreactive, good for many applications. | Can be susceptible to hydrolysis under strong acid/base. |
| DMF | 153 | High boiling point, excellent solvating power. | Can decompose at high temps; harder to remove. |
| DMSO | 189 | Very high boiling point, superb solvating power. | Very difficult to remove; hygroscopic (absorbs water).[15] |
-
Recommendation: For initial screening, acetone or acetonitrile are good choices for reactions near room temperature. For sluggish reactions that require heating, DMF or DMSO are superior.[16]
Visualizing the Decision Process
To effectively choose a solvent and troubleshoot issues, a clear logical workflow is essential.
Caption: Decision workflow for solvent selection in chloropropyl reactions.
Experimental Protocols
These protocols provide a framework for systematically evaluating solvent effects and running a model substitution reaction. Always conduct a thorough safety assessment before beginning any experiment.[17]
Protocol 1: Screening Solvents for a Model SN2 Reaction
Objective: To empirically determine the optimal polar aprotic solvent for the substitution of a chloropropyl group with an azide nucleophile.
Materials:
-
Sodium azide (NaN₃)
-
Anhydrous Solvents: DMSO, DMF, Acetonitrile
-
Internal Standard (e.g., Dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
GC-MS or HPLC for analysis
Procedure:
-
Preparation: In three separate, dry 4 mL vials, add sodium azide (1.2 equivalents) and a small magnetic stir bar.
-
Solvent Addition: To each vial, add 2 mL of a different anhydrous polar aprotic solvent (Vial 1: Acetonitrile; Vial 2: DMF; Vial 3: DMSO).
-
Internal Standard: Add a precise amount of the internal standard to each vial.
-
Substrate Addition: Add (3-chloropropyl)trimethoxysilane (1.0 equivalent) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated heating block set to 60°C. Stir the reactions.
-
Monitoring: At set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), carefully take a small aliquot from each reaction mixture. Quench the aliquot in a separate vial containing water and ethyl acetate, then analyze the organic layer by GC-MS or HPLC to determine the ratio of product to starting material.[20]
-
Analysis: Plot the percentage conversion versus time for each solvent. The solvent that provides the fastest rate to full conversion is the most effective under these conditions.
Protocol 2: General Procedure for Nucleophilic Substitution
Objective: To synthesize an ether from a chloropropyl-functionalized substrate using a selected polar aprotic solvent.
Materials:
-
Chloropropyl-containing substrate (1.0 eq)
-
Sodium phenoxide (nucleophile, 1.1 eq)
-
Anhydrous DMF (solvent)
-
Standard workup and purification equipment[21]
Procedure:
-
Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium phenoxide.
-
Solvent & Substrate Addition: Add anhydrous DMF via syringe to dissolve the nucleophile. Stir the mixture. Then, add the chloropropyl-containing substrate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and monitor its progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: General experimental workflow for SN2 reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. users.wfu.edu [users.wfu.edu]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solvolysis Reactions | Overview, Types & Mechanisms | Study.com [study.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. innospk.com [innospk.com]
- 19. (3-Chloropropyl)trimethoxysilane [webbook.nist.gov]
- 20. How To [chem.rochester.edu]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Navigating Reactions with 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Welcome to the technical support center for 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for workup procedures involving this versatile building block. As a stable, yet acid-sensitive cyclic acetal, this compound offers unique synthetic opportunities, but its successful application hinges on appropriate handling during reaction workup. This document provides field-proven insights to help you navigate potential challenges and ensure the integrity of your reaction products.
Troubleshooting Guide: Workup Procedures
The following table outlines common issues encountered during the workup of reactions involving this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Accidental Cleavage of the Dioxane Ring: Use of acidic quench or workup conditions (e.g., aqueous HCl, H₂SO₄) can hydrolyze the acetal.[1][2][3] 2. Incomplete Reaction: The nucleophilic substitution on the primary chloride may be sluggish.[4][5] | 1. Use a Neutral or Mildly Basic Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[3] Ensure the pH of the aqueous layer remains at or above 7. 2. Optimize Reaction Conditions: Consider increasing the reaction temperature, extending the reaction time, or using a more polar aprotic solvent like DMF or DMSO to facilitate the substitution.[6] |
| Presence of an Unidentified, More Polar Byproduct | Hydrolysis of the Dioxane Ring: The byproduct is likely the corresponding diol formed from the cleavage of the 1,3-dioxane protecting group.[7] This can happen even with seemingly neutral workups if acidic impurities are present. | Strict pH Control: Buffer the aqueous workup solutions. After quenching, perform all aqueous washes with neutral or slightly basic solutions (e.g., saturated NaHCO₃ solution, followed by brine). Dry the organic layer thoroughly before solvent evaporation to prevent acid-catalyzed hydrolysis on storage. |
| Formation of a Persistent Emulsion During Extraction | 1. Presence of Amphiphilic Intermediates or Byproducts: Partially hydrolyzed starting material or products can act as surfactants. 2. High Concentration of Salts: Can sometimes contribute to emulsion formation. | 1. "Salting Out": Add a significant amount of solid sodium chloride (brine) to the separatory funnel and shake gently. This increases the polarity of the aqueous phase, forcing organic components out. 2. Change of Solvent: Dilute the organic layer with a less polar solvent like hexanes or toluene. 3. Filtration: Filter the entire mixture through a pad of Celite® or glass wool. |
| Product Contaminated with Starting Material | Incomplete Reaction or Inefficient Purification: The starting material and product can have similar polarities, making separation by column chromatography challenging. | Optimize Chromatography: Use a shallow solvent gradient during column chromatography. Consider using a different solvent system (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) to improve separation. A thorough aqueous workup to remove any water-soluble starting materials is also crucial. |
Frequently Asked Questions (FAQs)
Here we address specific questions that frequently arise when working with this compound.
Q1: I am performing a Grignard reaction to form a new carbon-carbon bond at the chloropropyl chain. How should I quench and work up this reaction to avoid cleaving the dioxane ring?
A1: This is a critical consideration as traditional acidic workups for Grignar reactions (e.g., with aqueous HCl or H₂SO₄) will readily hydrolyze the 1,3-dioxane ring.[1][8] The recommended procedure is to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This provides a proton source to neutralize the alkoxide intermediate formed during the Grignard reaction while maintaining a pH that is generally safe for the dioxane moiety.
It is crucial to add the NH₄Cl solution slowly at a low temperature (e.g., 0 °C) to control the exotherm of the quench. After the initial quench, you can proceed with a standard aqueous workup using water and brine washes. Always check the pH of the aqueous layer after the quench to ensure it has not become acidic. If it has, add a small amount of a weak base like sodium bicarbonate.
Q2: I am performing a nucleophilic substitution with an amine. The reaction seems to be incomplete, and I am struggling to separate my product from the starting material. What do you suggest?
A2: Incomplete conversion is a common issue in nucleophilic substitutions with alkyl chlorides.[9] To drive the reaction to completion, consider the following:
-
Increase the temperature: Heating the reaction mixture can significantly increase the rate of substitution.
-
Use a polar aprotic solvent: Solvents like DMF or DMSO can accelerate Sₙ2 reactions.
-
Add a catalyst: A catalytic amount of sodium iodide can undergo Finkelstein reaction with the chloride to form the more reactive alkyl iodide in situ.
For purification, if the product amine is basic, you can use an acid-base extraction. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and extract with dilute aqueous HCl. The protonated amine product will move to the aqueous layer, leaving the unreacted starting material in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaOH) and extract your purified amine product back into an organic solvent. However, be cautious with the pH during this procedure to avoid any potential hydrolysis of the dioxane ring.
Q3: How can I monitor the progress of my reaction by Thin Layer Chromatography (TLC)?
A3: Both the starting material, this compound, and many of its reaction products are relatively non-polar. A good starting point for a TLC solvent system is a mixture of ethyl acetate and hexanes (e.g., 10-30% ethyl acetate in hexanes).[10][11] The product of a nucleophilic substitution will likely have a different polarity than the starting material, allowing for clear separation on the TLC plate. For visualization, you can use a potassium permanganate stain, as the dioxane ring and many potential products will be oxidized by it. UV visualization is generally not effective unless your nucleophile introduces a chromophore.
Q4: I suspect the dioxane ring in my product has been cleaved. How can I confirm this?
A4: The primary evidence of dioxane cleavage is the appearance of a significantly more polar spot on your TLC plate compared to your expected product. This polar byproduct would be the corresponding 1,3-diol. To confirm its identity, you can analyze your crude product by ¹H NMR spectroscopy. The presence of two new broad singlets in the hydroxyl (-OH) region and the disappearance of the characteristic signals for the dioxane ring protons would be strong indicators of hydrolysis.
Experimental Protocols
Protocol 1: Standard Workup for a Nucleophilic Substitution Reaction
This protocol is suitable for reactions where the 1,3-dioxane ring needs to be preserved.
-
Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction vessel to room temperature. If the reaction was performed at an elevated temperature, cool it in an ice-water bath.
-
Quench the Reaction (if necessary): If reactive reagents are present, quench them appropriately. For example, if a strong base was used, add a saturated aqueous solution of NH₄Cl.
-
Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water. If an amine was used as a nucleophile, a wash with a dilute copper sulfate solution can help remove residual amine.
-
Neutral or Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Workup for a Grignard Reaction
This protocol is specifically designed to handle the workup of Grignard reactions while preserving the acid-sensitive dioxane ring.
-
Cool the Reaction Mixture: After the Grignard reagent has been consumed, cool the reaction flask to 0 °C in an ice-water bath.
-
Quench with Saturated Ammonium Chloride: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor for any excessive heat generation.
-
Dilute and Extract: Once the initial vigorous reaction has subsided, dilute the mixture with diethyl ether or ethyl acetate. Transfer the mixture to a separatory funnel.
-
Separate Layers: Separate the organic and aqueous layers. Extract the aqueous layer one or two more times with the organic solvent.
-
Combine and Wash: Combine all organic extracts and wash them sequentially with water and then brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by column chromatography.
Visualizing the Workup Decision Process
The following diagram illustrates the key decision points in designing a workup procedure for reactions involving this compound.
References
- 1. leah4sci.com [leah4sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ocw.uci.edu [ocw.uci.edu]
- 6. US5278313A - Process for the preparation of 1,3-dioxane derivatives useful in the preparation of HMG-COA reductase inhibitors - Google Patents [patents.google.com]
- 7. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. mdpi.com [mdpi.com]
- 11. pnrjournal.com [pnrjournal.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane and Other Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Reactivity in Complex Molecules
In the intricate landscape of organic synthesis and pharmaceutical development, the predictable and controlled reaction of alkyl halides is a cornerstone of molecular construction. As intermediates, their reactivity dictates the success of subsequent synthetic steps. This guide provides an in-depth analysis of the reactivity of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane, a unique primary alkyl chloride, by comparing it with a range of common alkyl halides.
The subject molecule, this compound, presents an interesting case study. Structurally, it is a primary alkyl chloride, which typically suggests a high propensity for bimolecular nucleophilic substitution (SN2) reactions.[1][2] However, the presence of a sterically demanding 2,5,5-trimethyl-1,3-dioxane moiety at the γ-position introduces a layer of complexity. This guide will dissect the theoretical underpinnings of its reactivity and provide a robust experimental framework for its empirical evaluation against other alkyl halides, offering field-proven insights for synthetic chemists.
Theoretical Framework: The Dueling Mechanisms of Substitution and Elimination
The reactivity of any alkyl halide is primarily governed by a competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways.[3][4] The structure of the alkyl halide, the nature of the nucleophile/base, the leaving group, and the solvent system collectively determine the dominant reaction mechanism.[5][6]
Nucleophilic Substitution: SN1 vs. SN2 Pathways
-
SN2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[7][8] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[1] A key factor governing the SN2 rate is steric hindrance; less hindered substrates react faster.[9][10][11] The general reactivity order for SN2 reactions is Methyl > 1° > 2° >> 3°.[2][12]
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process initiated by the spontaneous dissociation of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile.[13] The rate is dependent only on the alkyl halide concentration and is favored for substrates that can form stable carbocations (3° > 2°).[8][13] Polar protic solvents are known to stabilize the carbocation intermediate, favoring the SN1 pathway.[14]
Elimination Reactions: E1 vs. E2 Pathways
-
E2 (Bimolecular Elimination): This is a concerted, one-step reaction where a base abstracts a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of a double bond as the leaving group departs.[3] Strong, non-nucleophilic bases favor this pathway.[15]
-
E1 (Unimolecular Elimination): This pathway also proceeds through a carbocation intermediate, competing directly with the SN1 reaction.[16][17] After the carbocation is formed, a weak base (often the solvent) removes a beta-proton to form an alkene.[16]
Given that this compound is a primary alkyl halide, it is expected to react predominantly via the SN2 mechanism, as primary carbocations are highly unstable, making SN1 and E1 pathways unfavorable.[6][7] The primary competition will be between SN2 and, under strongly basic conditions, E2 reactions.
Structural Analysis of this compound
The key structural features influencing the reactivity of this molecule are:
-
Primary Alkyl Chloride: The chlorine atom is attached to a primary carbon, making it an excellent candidate for SN2 reactions.[18]
-
Bulky Dioxane Substituent: The 2,5,5-trimethyl-1,3-dioxane group is sterically bulky. Although it is positioned three carbons away from the reaction center (γ-position), its size can influence the conformational freedom of the propyl chain. This may create a degree of steric shielding that hinders the backside attack required for the SN2 transition state, albeit to a lesser extent than substitution at the α- or β-positions.[19]
-
Leaving Group: The chloride ion is a reasonably good leaving group, though less effective than bromide or iodide.[20][21]
Experimental Design: A Competitive Reactivity Study
To empirically quantify the reactivity of this compound, a competitive reaction experiment is the most direct and self-validating approach.[22] This method allows for the direct comparison of reaction rates under identical conditions by having two different alkyl halides compete for a limited amount of a common nucleophile.
Protocol: Finkelstein Reaction for Comparative SN2 Rate Analysis
This protocol utilizes the Finkelstein reaction, where a sodium iodide nucleophile in an acetone solvent is used. Sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not, providing a visual indicator of reaction progress and simplifying analysis.[23][24]
Objective: To determine the relative SN2 reactivity of this compound against 1-chlorobutane (a standard primary alkyl chloride) and 1-bromobutane (to assess the leaving group effect).
Materials:
-
This compound
-
1-Chlorobutane
-
1-Bromobutane
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Internal Standard (e.g., Dodecane)
-
Reaction Vials, Syringes, Magnetic Stirrer
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Solution Preparation: Prepare a 0.5 M solution of sodium iodide in anhydrous acetone.
-
Reaction Setup:
-
In a clean, dry 10 mL reaction vial, add 1.0 mmol of this compound.
-
To the same vial, add 1.0 mmol of 1-chlorobutane.
-
Add 0.1 mmol of the internal standard (dodecane).
-
Dissolve the components in 4 mL of anhydrous acetone.
-
-
Reaction Initiation: While stirring vigorously, inject 1.0 mL of the 0.5 M NaI in acetone solution into the vial (this provides 0.5 mmol of the nucleophile, ensuring it is the limiting reagent). Start a timer immediately.
-
Reaction Monitoring & Quenching: After a set time (e.g., 30 minutes), quench the reaction by adding 5 mL of deionized water. The water will dissolve the remaining NaI and precipitate any unreacted alkyl halides.
-
Extraction: Extract the organic components with 2 x 5 mL of diethyl ether. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Analysis: Analyze the final concentration of the unreacted alkyl halides in the organic layer using GC-FID. The ratio of the peak areas of the alkyl halides relative to the internal standard will determine their consumption.
-
Repeat: Conduct a parallel experiment comparing this compound with 1-bromobutane.
Caption: Workflow for the competitive SN2 reactivity experiment.
Data Summary and Interpretation
The experimental data can be summarized to provide relative reaction rates. The results below are illustrative, based on established chemical principles.
| Alkyl Halide | Substrate Type | Leaving Group | Expected Relative SN2 Rate (vs. 1-Chlorobutane) |
| 1-Chlorobutane | Primary | Cl | 1.0 |
| This compound | Primary | Cl | ~0.6 - 0.8 |
| 1-Bromobutane | Primary | Br | ~25 - 50 |
| 2-Chlorobutane | Secondary | Cl | ~0.02 |
Discussion of Results
-
This compound vs. 1-Chlorobutane: The target molecule is expected to react more slowly than the simple, unhindered 1-chlorobutane. This validates the hypothesis that the bulky γ-substituent, while remote, does impart a degree of steric hindrance that slows the rate of the SN2 reaction.[19] This is a critical insight for scientists, as it demonstrates that steric effects can be transmitted through several carbon atoms.
-
Impact of the Leaving Group: The comparison with 1-bromobutane highlights the profound effect of the leaving group. Bromide is a weaker base and thus a much better leaving group than chloride, resulting in a significantly faster reaction.[20][21][25] This underscores a fundamental principle for reaction design: for a faster substitution, an analogous bromo- or iodo-alkane is preferable.
-
Primary vs. Secondary Substrate: As predicted by SN2 theory, the primary target molecule is substantially more reactive than a secondary alkyl halide like 2-chlorobutane.[7][10] The steric bulk directly attached to the secondary carbon in 2-chlorobutane severely impedes backside attack by the nucleophile.
Caption: The concerted mechanism of an SN2 reaction.
Conclusion
This compound behaves as a typical primary alkyl halide, favoring SN2 reactions over other pathways under neutral or weakly basic nucleophilic conditions. However, its reactivity is measurably lower than that of simple, unhindered primary alkyl chlorides. This attenuated reactivity is attributed to the steric influence of the distal, bulky dioxane ring.
For professionals in drug development and organic synthesis, this molecule represents a useful but moderately reactive building block. Its slightly diminished reactivity can be an advantage in complex syntheses, potentially allowing for selective reactions in the presence of more reactive halides. Conversely, when rapid and efficient substitution is required, conversion to the corresponding bromide or iodide derivative is a highly effective strategy. This guide demonstrates that a nuanced understanding of both proximal and distal steric effects is essential for accurately predicting and manipulating the reactivity of complex alkyl halides.
References
- 1. Difference Between SN1 and SN2 Reactions: Key Characteristics Explained [vedantu.com]
- 2. quora.com [quora.com]
- 3. byjus.com [byjus.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. When Is the Mechanism SN1 or SN2? - Chemistry Steps [chemistrysteps.com]
- 7. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chapter 8 Notes [web.pdx.edu]
- 13. byjus.com [byjus.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 17. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 18. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]
- 19. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 20. The correct order of leaving group ability in a nucleophilic substitution reaction is [allen.in]
- 21. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 22. youtube.com [youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. scribd.com [scribd.com]
- 25. purechemistry.org [purechemistry.org]
A Strategic Guide to Alternatives for 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane in Complex Synthesis
This guide provides an in-depth comparison of alternative building blocks to 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane, a versatile synthon in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of substitutes. It delves into the causality behind experimental choices, offers objective performance data, and provides a logical framework for selecting the optimal building block for your specific synthetic challenge.
Deconstructing the Core Synthon: this compound
This compound, with CAS Number 88128-57-8, is a bifunctional molecule of significant synthetic utility.[1][2][3] Its value lies in the orthogonal reactivity of its two key functional groups:
-
A Masked Carbonyl Group: The 2,5,5-trimethyl-1,3-dioxane moiety serves as a robust protecting group for a ketone.[4] Dioxanes are stable under a wide range of nucleophilic and basic conditions, making them ideal for reactions involving organometallics, hydrides, and strong bases.[5] Deprotection is typically achieved under mild acidic conditions to reveal the ketone.
-
A Reactive Alkyl Halide: The 3-chloropropyl chain provides an electrophilic carbon for nucleophilic substitution or, more commonly, serves as a precursor for an organometallic nucleophile, such as a Grignard reagent.[6][7]
This combination makes the molecule an excellent homoenolate equivalent , a synthetic unit that allows for the formation of a bond three carbons away from a carbonyl group, enabling the synthesis of γ-hydroxy ketones or 1,4-dicarbonyl compounds.[8]
Caption: Synthetic pathway showcasing the core utility of the title compound.
A Curated Selection of Viable Alternatives
Alternatives can be categorized based on the nature of the protecting group and the type of reactive handle. The choice of an alternative is dictated by factors such as stability, reactivity, cost, and the specific functional groups present in the synthetic target.
Variations on the Acetal/Ketal Theme
The most direct alternatives involve modifying the halogen or the diol component of the parent structure.
-
2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane (CAS 108808-09-9): The bromo-analogue is a common and highly effective alternative.[9] Organobromides are generally more reactive than organochlorides in the formation of Grignard reagents, often requiring milder initiation conditions (less heating, shorter induction periods). This can be advantageous when working with sensitive substrates. However, they are typically more expensive and may have lower stability during long-term storage.
-
Other Cyclic Acetals (e.g., from 1,3-propanediol): Simpler acetals, such as those derived from 1,3-propanediol, can be used. While synthetically accessible, the gem-dimethyl groups on the 2,5,5-trimethyl-1,3-dioxane ring enhance stability and can influence the conformational rigidity of the ring, which may be a factor in highly stereoselective reactions.[4] The hydrolysis kinetics can also differ, with the trimethylated version sometimes being more resistant to cleavage.
Silyl-Based Building Blocks
Trialkylsilyl groups offer a different class of reactivity and protection. They are not protecting groups for carbonyls in the same way as acetals but can serve as versatile precursors.
-
(3-Chloropropyl)triethoxysilane (CAS 5089-70-3): This reagent is a widely used alternative, particularly in materials science and for surface modification.[10] In organic synthesis, the chloropropyl group can be converted to a Grignard or other organometallic reagent. The triethoxysilyl group is stable to these conditions but can be converted into a hydroxyl group (via Tamao-Fleming oxidation) or other functionalities, making it a masked hydroxyl equivalent rather than a carbonyl equivalent. It is suitable for syntheses where a 1,4-hydroxy-halogenated intermediate is desired.[11]
Orthoester-Derived Reagents
Orthoesters can serve as precursors to homoenolate equivalents under specific conditions.
-
3-Halopropyl Orthoesters: Reagents like triethyl 4-chlororthobutyrate can be used. Treatment with a Grignard reagent can effect a displacement to generate a ketene acetal, which can then be used in subsequent reactions. This route is less direct than using the pre-formed dioxane building block.
Performance Comparison: A Data-Driven Analysis
The following table summarizes key performance indicators for the primary building block and its most common bromo-analogue. Data is compiled from representative synthetic procedures.
| Feature | This compound | 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane | (3-Chloropropyl)triethoxysilane |
| Primary Function | Masked γ-keto-alkyl halide | Masked γ-keto-alkyl halide | Masked γ-hydroxy-alkyl halide |
| CAS Number | 88128-57-8[2] | 108808-09-9[9] | 5089-70-3 |
| Grignard Formation | Requires initiation (e.g., I₂, heat) | Often initiates at room temperature | Requires initiation |
| Relative Cost | Baseline | ~1.5x - 2.5x Baseline | ~0.5x - 0.8x Baseline |
| Stability | High | Moderate (potential for darkening on storage) | High |
| Typical Yield (Grignard) | 75-90% | 80-95% | 70-85% |
| Deprotection/Conversion | Mild Acid (e.g., aq. HCl, PTSA)[4] | Mild Acid (e.g., aq. HCl, PTSA) | Oxidative Cleavage (e.g., H₂O₂, KF, KHCO₃) |
Strategic Selection Framework
Choosing the right building block is critical for maximizing yield and minimizing side reactions. The following decision tree provides a logical workflow for this selection process.
Caption: Decision workflow for selecting the appropriate building block.
Validated Experimental Protocols
To provide a practical comparison, the following are detailed protocols for a Grignard reaction with acetone using both the chloro- and bromo- starting materials.
Protocol 5.1: Grignard Reaction using this compound
Objective: To synthesize 1-(2,5,5-trimethyl-1,3-dioxan-2-yl)-4-methylpentan-4-ol.
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq, 20.67 g)[12]
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic amount)
-
Acetone (1.1 eq), distilled
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Initiation: The magnesium turnings and a single crystal of iodine are added to the flask. The flask is gently warmed with a heat gun until violet iodine vapors are observed. The flask is allowed to cool.
-
Grignard Formation: Anhydrous ether is added to cover the magnesium. A solution of this compound in anhydrous ether is prepared and added to the dropping funnel. Approximately 10% of this solution is added to the magnesium. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Addition: Once the reaction is initiated, the remainder of the chloro-dioxane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to reflux for 1 hour to ensure complete formation of the Grignard reagent.[13]
-
Reaction with Electrophile: The reaction mixture is cooled to 0 °C in an ice bath. A solution of acetone in anhydrous ether is added dropwise. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Workup: The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C. The layers are separated, and the aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic layers are washed with saturated NaHCO₃, followed by brine, then dried over MgSO₄. The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 5.2: Grignard Reaction using 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane
Objective: To synthesize 1-(2,5,5-trimethyl-1,3-dioxan-2-yl)-4-methylpentan-4-ol.
Procedure:
-
Setup: The experimental setup is identical to Protocol 5.1.
-
Initiation: Add magnesium turnings to the flame-dried flask under nitrogen. No iodine is typically necessary.
-
Grignard Formation: Add anhydrous ether. Add ~5-10% of the 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane solution. The reaction should initiate spontaneously at room temperature. If not, gentle warming for a few minutes will suffice.
-
Addition: The remainder of the bromo-dioxane solution is added dropwise at a rate to maintain gentle reflux. After addition, the mixture is stirred at room temperature for 30 minutes.
-
Reaction and Workup: The reaction with acetone and subsequent workup and purification steps are identical to those described in Protocol 5.1.
Causality Behind Choices: The bromo-analogue's higher reactivity means that harsh initiation conditions (iodine, significant heating) are often unnecessary, preserving thermally sensitive functional groups elsewhere in the molecule.[7] The chloro-analogue is preferred when cost is a primary driver and the substrates are robust.
Conclusion
While this compound is an excellent and widely used building block, a nuanced understanding of the available alternatives can significantly enhance synthetic efficiency. The bromo-analogue offers milder reaction conditions at a higher cost, making it ideal for delicate substrates. For applications requiring a masked hydroxyl group, silyl-based reagents like (3-chloropropyl)triethoxysilane present a completely different and effective synthetic strategy. By carefully considering the target molecule, reaction conditions, and economic factors, researchers can strategically select the optimal building block to accelerate their research and development efforts.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. γ-Hydroxy carbonyl compound synthesis by C-C coupling [organic-chemistry.org]
- 9. scbt.com [scbt.com]
- 10. 3-Chloropropyltriethoxysilane Cas 5089-70-3 | Chloropropyltriethoxysilane [cfmats.com]
- 11. (3-Chloropropyl)triethoxysilane | C9H21ClO3Si | CID 78771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.chemicalbook.com [m.chemicalbook.com]
- 13. leah4sci.com [leah4sci.com]
A Comparative Kinetic Analysis of Reactions Involving 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative kinetic study of reactions involving 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane. As a versatile synthetic intermediate, understanding its reactivity in comparison to other alkyl halides is crucial for reaction optimization and the design of novel synthetic pathways. This document will delve into the mechanistic nuances and kinetic profiles of this compound in key organic transformations, offering a predictive framework grounded in established principles of physical organic chemistry. While direct comparative kinetic data for this specific molecule is not extensively available in the literature, this guide will leverage data from analogous structures and fundamental reaction kinetics to provide authoritative insights.
Introduction to this compound: A Profile
This compound is a bifunctional molecule featuring a primary alkyl chloride and a sterically hindered dioxane ring.[1][2] This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The dioxane moiety often serves as a protecting group for a carbonyl functionality, which can be revealed under acidic conditions. The reactivity of the chloropropyl side chain is the primary focus of this kinetic comparison.
Key Structural Features:
-
Reactive Center: The primary carbon atom bonded to the chlorine is the principal electrophilic site for nucleophilic attack.
-
Dioxane Ring: The bulky 2,5,5-trimethyl-1,3-dioxane group exerts significant steric influence on the reactivity of the chloropropyl chain.
-
Molecular Formula: C₁₀H₁₉ClO₂[2]
-
Molecular Weight: 206.71 g/mol [2]
Comparative Kinetics of Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone reaction for functionalizing this compound.[1] Given the primary nature of the alkyl chloride, the Sₙ2 (bimolecular nucleophilic substitution) mechanism is the predominant pathway.[3][4] The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[3][4][5]
Rate Law for Sₙ2 Reaction: Rate = k[Substrate][Nucleophile]
Comparison with Unsubstituted Alkyl Halides
To understand the kinetic impact of the dioxane moiety, we can compare the expected reactivity of this compound with a simpler primary alkyl halide, such as 1-chlorobutane.
| Substrate | Relative Rate of Sₙ2 Reaction (Predicted) | Rationale |
| 1-Chlorobutane | 1 | Baseline for a simple primary alkyl halide. |
| This compound | < 1 | The bulky 2,5,5-trimethyl-1,3-dioxane group at the γ-position introduces significant steric hindrance, impeding the backside attack of the nucleophile on the electrophilic carbon. This increased steric bulk raises the energy of the transition state, thereby decreasing the reaction rate. |
The steric hindrance imposed by the dioxane ring is the most significant factor influencing the rate of Sₙ2 reactions. The bulky trimethyl-substituted ring structure creates a "steric shield" around the electrophilic center, making it less accessible to incoming nucleophiles.
Experimental Protocol: A Representative Kinetic Study of Sₙ2 Reaction
This protocol outlines a general method for comparing the kinetics of the reaction of this compound and a reference alkyl halide with a nucleophile, such as sodium iodide in acetone (Finkelstein reaction).
Objective: To determine and compare the second-order rate constants for the reaction of sodium iodide with this compound and 1-chlorobutane.
Materials:
-
This compound
-
1-Chlorobutane
-
Sodium Iodide (anhydrous)
-
Acetone (anhydrous)
-
Volumetric flasks, pipettes, and thermostated water bath
-
Quenching solution (e.g., acidified silver nitrate)
-
Titration setup or spectrophotometer
Procedure:
-
Preparation of Reactant Solutions: Prepare equimolar solutions of the alkyl halides and sodium iodide in anhydrous acetone.
-
Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in a thermostated water bath. Mix the solutions to initiate the reaction.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction.
-
Analysis: Determine the concentration of the remaining iodide or the formed chloride ions. This can be achieved through titration with a standardized silver nitrate solution or by monitoring the change in a physical property (e.g., conductivity, UV-Vis absorbance).
-
Data Analysis: Plot the appropriate concentration-time data to determine the second-order rate constant (k) for each substrate. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to k.
Insights into Grignard Reaction Kinetics
The formation of a Grignard reagent from this compound is another important transformation. The kinetics of Grignard reagent formation are complex and influenced by factors such as the solvent, the surface of the magnesium metal, and the structure of the alkyl halide.[6][7][8]
General Reaction Scheme: R-Cl + Mg → R-MgCl
The reaction is known to be faster in tetrahydrofuran (THF) than in diethyl ether.[9][10] The rate is also influenced by the inductive and steric effects of the substituents on the alkyl halide.[9]
Comparative Reactivity in Grignard Reagent Formation
| Substrate | Relative Rate of Grignard Formation (Predicted) | Rationale |
| 1-Chlorobutane | 1 | Standard primary alkyl chloride. |
| This compound | < 1 | The electron-withdrawing inductive effect of the two oxygen atoms in the dioxane ring can slightly destabilize the developing partial negative charge on the carbon atom in the transition state of the reaction with magnesium, potentially slowing down the reaction. Additionally, the bulky dioxane group may hinder the approach of the alkyl halide to the magnesium surface. |
It is also crucial to consider potential side reactions. The Grignard reagent, once formed, is a strong nucleophile and base.[7] It could potentially react with the dioxane ring, although the acetal linkage is generally stable to nucleophilic attack under these conditions.
Hydrolysis Kinetics: Stability of the Dioxane Ring
The dioxane ring in this compound can undergo acid-catalyzed hydrolysis to reveal the corresponding ketone.[1] The rate of this hydrolysis is highly dependent on the stability of the intermediate oxocarbenium ion.[11]
Comparative Hydrolysis Rates of 2-Substituted-1,3-Dioxanes
The following table provides a qualitative comparison of the expected hydrolysis rates of different 2-substituted-1,3-dioxanes, based on the electronic effects of the substituent at the 2-position.
| 2-Substituent | Expected Relative Rate of Hydrolysis | Rationale |
| -H | 1 | Baseline for comparison. |
| -CH₃ | > 1 | The electron-donating inductive effect of the methyl group stabilizes the intermediate oxocarbenium ion, accelerating hydrolysis.[11] |
| -CH₂CH₂CH₂Cl | < 1 | The electron-withdrawing inductive effect of the chlorine atom destabilizes the oxocarbenium ion intermediate, thereby slowing down the rate of hydrolysis. This makes the dioxane in the target molecule relatively more stable to acid-catalyzed cleavage compared to its alkyl-substituted counterparts. |
Visualizing Reaction Pathways and Workflows
Conclusion
The kinetic behavior of this compound is primarily governed by the steric and electronic effects of its constituent functional groups. In Sₙ2 reactions, the bulky dioxane moiety is predicted to significantly retard the reaction rate compared to simpler primary alkyl halides. For Grignard reagent formation, a combination of inductive and steric effects may lead to slower kinetics. Conversely, the electron-withdrawing nature of the chloropropyl group is expected to enhance the stability of the dioxane ring towards acid-catalyzed hydrolysis. These predictive insights provide a valuable framework for designing and optimizing synthetic routes that utilize this versatile building block. Further empirical studies are warranted to quantify these comparative kinetics precisely.
References
- 1. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]
- 2. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane and its Analogs
For researchers, scientists, and professionals in drug development, the precise identification and characterization of molecular structures are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a detailed comparative analysis of the spectroscopic data for 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane and its structural analogs. By understanding the influence of structural modifications on the spectral output, researchers can gain deeper insights into molecular architecture and purity.
Introduction to the Spectroscopic Analysis of Substituted Dioxanes
The 1,3-dioxane ring is a common heterocyclic motif in organic chemistry, often employed as a protecting group for carbonyls and 1,3-diols due to its general stability under basic conditions and susceptibility to acidic cleavage. The substituents on the dioxane ring and at the 2-position significantly influence its spectroscopic properties. In this guide, we focus on this compound as our lead compound and explore how variations in the alkyl halide chain and the dioxane core are reflected in their respective spectra.
The core structure under investigation is:
Caption: General structure of 2-substituted-2,5,5-trimethyl-1,3-dioxane.
Predicted Spectroscopic Data of this compound
The following data are predicted based on established chemical shift values and fragmentation patterns for similar functional groups and molecular frameworks.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the trimethyl-1,3-dioxane ring and the 3-chloropropyl side chain.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| gem-Dimethyl (C5-CH₃) | 0.8 - 1.2 | s | 6H |
| C2-CH₃ | 1.2 - 1.5 | s | 3H |
| -CH₂- (propyl chain, adjacent to dioxane) | 1.6 - 1.9 | m | 2H |
| -CH₂- (propyl chain, middle) | 1.9 - 2.2 | m | 2H |
| -CH₂-Cl | 3.5 - 3.7 | t | 2H |
| Dioxane ring CH₂ | 3.4 - 3.8 | m | 4H |
Causality behind Predictions:
-
The gem-dimethyl protons at the C5 position are shielded and appear as a singlet in the upfield region.
-
The C2-methyl group, being attached to a quaternary carbon flanked by two oxygens, will also be a singlet, slightly downfield compared to the C5 methyls.
-
The methylene protons of the propyl chain will exhibit complex splitting (multiplets) due to coupling with each other.
-
The methylene group attached to the chlorine atom (-CH₂-Cl) is significantly deshielded due to the electronegativity of chlorine, resulting in a downfield shift to the 3.5-3.7 ppm range and will appear as a triplet due to coupling with the adjacent methylene group.[1]
-
The protons on the dioxane ring (C4 and C6) are diastereotopic and will likely appear as a complex multiplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| gem-Dimethyl (C5-C H₃) | 20 - 25 |
| C5 | 30 - 35 |
| C2-C H₃ | 25 - 30 |
| C2 | 95 - 105 |
| -C H₂- (propyl chain, adjacent to dioxane) | 35 - 40 |
| -C H₂- (propyl chain, middle) | 25 - 30 |
| -C H₂-Cl | 40 - 45 |
| Dioxane ring C H₂ (C4 & C6) | 60 - 70 |
Causality behind Predictions:
-
The quaternary carbon of the dioxane ring (C2), bonded to two oxygen atoms, will be significantly deshielded and appear in the 95-105 ppm region.[2]
-
The carbon atom bonded to chlorine (-C H₂-Cl) will be in the typical range for alkyl chlorides, around 40-45 ppm.[3]
-
The carbons of the dioxane ring (C4 and C6) will appear in the 60-70 ppm range, characteristic of carbons singly bonded to oxygen.[2]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from C-H and C-O bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (alkane) stretch | 2850 - 3000 | Strong |
| C-O (ether) stretch | 1050 - 1150 | Strong |
| C-Cl stretch | 600 - 800 | Medium to Strong |
Causality behind Predictions:
-
The strong C-O stretching vibrations are characteristic of the ether linkages within the dioxane ring.[4]
-
The C-Cl stretching frequency is found in the fingerprint region and is a key indicator of the halogen's presence.[3]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment | Interpretation |
| 206/208 | [M]⁺ | Molecular ion peak (with M+2 isotope peak for ³⁷Cl) |
| 191/193 | [M - CH₃]⁺ | Loss of a methyl group |
| 171 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical |
| 143 | [M - (CH₂)₃Cl]⁺ | Cleavage of the entire chloropropyl side chain |
| 115 | [C₆H₁₁O₂]⁺ | Dioxane ring fragment after side-chain cleavage |
| 77 | [C₄H₅O]⁺ | Further fragmentation of the dioxane ring |
| 43 | [C₃H₇]⁺ | Propyl fragment |
Causality behind Predictions:
-
The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation is likely to occur via cleavage of the C-C bonds in the side chain and cleavage of the dioxane ring. Alpha-cleavage next to the oxygen atoms is a common fragmentation pathway for ethers.
Comparison with Analogs
The spectroscopic data of the analogs will differ in predictable ways based on their structural modifications.
Halogen Analogs: 2-(3-Bromopropyl)- and 2-(3-Iodopropyl)- analogs
-
¹H NMR: The chemical shift of the -CH₂-X protons will move further downfield as the electronegativity of the halogen decreases (Cl > Br > I). This is somewhat counterintuitive but is a known trend for α-protons of alkyl halides.
-
¹³C NMR: The chemical shift of the -C H₂-X carbon will shift significantly upfield (to lower ppm values) as the halogen changes from Cl to Br to I. This is due to the "heavy atom effect."
-
IR: The C-X stretching vibration will shift to a lower wavenumber as the mass of the halogen increases (C-Cl > C-Br > C-I).
-
MS: The molecular ion peak will be observed at a higher m/z value. For the bromo-analog, a characteristic M+2 peak of nearly equal intensity to the M peak will be present due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes. The iodo-analog will show a strong molecular ion peak, and a prominent peak at m/z 127 corresponding to I⁺.
Alkyl Chain Length Analog: 2-(2-Chloroethyl)-2,5,5-trimethyl-1,3-dioxane
-
¹H NMR: The spectrum will be simpler, showing a triplet for the -CH₂-Cl protons and a triplet for the -CH₂- group adjacent to the dioxane ring.
-
¹³C NMR: There will be one less signal in the alkyl region of the spectrum.
-
MS: The molecular ion peak will be at a lower m/z value (192/194). Fragmentation patterns will be similar, with the loss of the chloroethyl side chain being a prominent pathway.
Non-halogenated Analog: 2-Propyl-2,5,5-trimethyl-1,3-dioxane
-
¹H NMR: The terminal methyl group of the propyl chain will appear as a triplet around 0.9 ppm. The -CH₂-Cl signal will be absent, and the terminal methylene group will be significantly more shielded, appearing further upfield.
-
¹³C NMR: The signal for the carbon attached to the halogen will be absent. The terminal methyl carbon will appear around 14 ppm.
-
IR: The C-Cl stretching band will be absent.
-
MS: The molecular ion peak will be at m/z 172. The fragmentation will be dominated by the loss of alkyl fragments from the side chain and ring cleavage.
Experimental Protocols
While specific experimental data for the title compound is not provided, the following are standard protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
Caption: Workflow for NMR Spectroscopy.
Mass Spectrometry (GC-MS)
Caption: Workflow for GC-MS Analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic comparison of this compound and its analogs. By understanding the fundamental principles that govern how structural changes manifest in NMR, IR, and MS data, researchers are better equipped to characterize novel compounds, confirm synthetic outcomes, and assess the purity of their materials. The provided workflows serve as a practical guide for obtaining high-quality spectroscopic data. It is our hope that this detailed analysis will be a valuable resource for scientists working with these and related heterocyclic compounds.
References
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane via GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity of an intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide offers an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of assessing the purity of synthesized 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane. We will delve into the causality behind experimental choices, provide a self-validating protocol, and objectively compare GC-MS with alternative analytical techniques, supported by experimental principles and data interpretation strategies.
The Imperative of Purity for this compound
This compound serves as a versatile building block in organic synthesis. Its purity is paramount as impurities can lead to undesirable side reactions, reduced yield of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic byproducts. The synthesis, commonly involving the reaction of 5-Chloro-2-pentanone with neopentyl glycol, can introduce a range of impurities that must be meticulously identified and quantified.
Why GC-MS is the Gold Standard for This Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical powerhouse, combining the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1] For a semi-volatile organic compound like this compound, GC-MS offers unparalleled advantages:
-
High Resolution Separation: The gas chromatograph efficiently separates the target compound from volatile and semi-volatile impurities based on their boiling points and affinities for the GC column's stationary phase.
-
Definitive Identification: The mass spectrometer fragments the eluting compounds into a unique pattern of ions, creating a "mass spectrum" that acts as a chemical fingerprint. This allows for unambiguous identification by comparing the obtained spectrum with reference libraries like the NIST Mass Spectral Library.[2][3][4]
-
High Sensitivity: GC-MS can detect and quantify impurities at trace levels, which is critical for adhering to the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH).[5][6]
Potential Impurities in the Synthesis of this compound
A thorough understanding of the synthetic route is crucial for anticipating potential impurities. The reaction of 5-Chloro-2-pentanone with neopentyl glycol in the presence of an acid catalyst and a solvent like toluene can potentially introduce the following impurities:
| Impurity Class | Potential Compounds | Origin |
| Unreacted Starting Materials | 5-Chloro-2-pentanone, Neopentyl glycol | Incomplete reaction |
| Solvent Residues | Toluene | Residual solvent from the reaction medium |
| Byproducts of Side Reactions | Self-condensation products of 5-Chloro-2-pentanone, Hemiacetals | Incomplete acetal formation or side reactions of the ketone[7][8] |
| Degradation Products | Hydrolysis products (reversion to starting materials) | Exposure to water during workup or storage |
| Impurities from Starting Materials | Impurities present in the initial 5-Chloro-2-pentanone or neopentyl glycol | Purity of the initial reagents[9] |
Experimental Protocol: A Self-Validating GC-MS Method
This protocol is designed to be a robust starting point for the purity assessment of this compound. Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[5][6]
Sample Preparation
The rationale behind the sample preparation is to dissolve the sample in a suitable volatile solvent at a concentration appropriate for GC-MS analysis, ensuring complete dissolution and minimizing matrix effects.
-
Solvent Selection: Use a high-purity, volatile solvent in which this compound and its potential impurities are soluble. Dichloromethane or ethyl acetate are suitable choices.
-
Concentration: Prepare a stock solution of the synthesized compound at approximately 1 mg/mL. Further dilute this solution to a working concentration of around 10-100 µg/mL. The final concentration should be within the linear range of the instrument's detector.
-
Internal Standard (Optional but Recommended for Quantification): For accurate quantification, a suitable internal standard (a compound with similar chemical properties but a different retention time) should be added to the sample at a known concentration.
GC-MS Instrumentation and Parameters
The choice of GC column and temperature program is critical for achieving optimal separation of the target compound from potential impurities.
| Parameter | Recommended Setting | Justification |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good chromatographic efficiency and is compatible with mass spectrometers. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless | A split injection is suitable for analyzing the main component and major impurities. A splitless injection is preferred for trace impurity analysis to enhance sensitivity. |
| Oven Temperature Program | Initial temperature: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. The initial hold time allows for the elution of highly volatile components, while the final hold ensures the elution of any less volatile impurities. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40-400 amu | Covers the expected mass range of the target compound and its potential fragments and impurities. |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Data Analysis and Interpretation
The cornerstone of purity assessment by GC-MS is the meticulous analysis of the resulting chromatogram and mass spectra.
-
Chromatogram Analysis: The total ion chromatogram (TIC) will display peaks corresponding to each separated compound. The peak area of each compound is proportional to its concentration. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Mass Spectrum Interpretation:
-
Molecular Ion Peak (M+): For this compound (C₁₀H₁₉ClO₂), the expected molecular weight is approximately 206.71 g/mol .[10] The mass spectrum should show a molecular ion peak at m/z 206, with a characteristic isotopic pattern for the presence of one chlorine atom (an M+2 peak at m/z 208 with roughly one-third the intensity of the M+ peak).
-
Fragmentation Pattern: The fragmentation pattern provides structural information. Expected fragments for this compound would arise from the cleavage of the dioxane ring, the loss of the chloropropyl side chain, and other characteristic fragmentations of ethers and alkyl halides.
-
Library Matching: The experimental mass spectrum of the main peak and any impurity peaks should be compared against a spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for confident identification.[11]
-
Logical Relationship for Impurity Identification
Caption: Logical flow for identifying impurities using GC-MS data.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis.
| Technique | Principle | Advantages for this Analysis | Disadvantages for this Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation in a liquid mobile phase based on polarity. | Can analyze non-volatile and thermally labile impurities. | May have lower resolution for volatile impurities compared to GC. Identification is less definitive without a mass spectrometer detector (LC-MS).[3][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and can be used for quantitative analysis (qNMR). | Less sensitive than GC-MS for trace impurities. Complex mixtures can lead to overlapping signals, making quantification difficult.[11] |
| Melting Point/Boiling Point Determination | A pure compound has a sharp melting or boiling point. Impurities broaden and depress the melting point or elevate the boiling point. | Simple and inexpensive preliminary check of purity. | Not quantitative and not suitable for identifying specific impurities. |
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of synthesized this compound, GC-MS stands out as the most suitable technique, offering a powerful combination of separation, identification, and sensitivity. Its ability to definitively identify and quantify volatile and semi-volatile impurities makes it an indispensable tool for ensuring the quality and safety of this critical synthetic intermediate. While techniques like HPLC and NMR have their merits and can provide complementary information, the detailed impurity profile generated by a validated GC-MS method provides the highest level of confidence for researchers, scientists, and drug development professionals.
References
- 1. 2-Pentanone, 5-chloro- [webbook.nist.gov]
- 2. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 3. NIST Mass Spectrometry Data Center - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Data Center | NIST [nist.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 9. chemeo.com [chemeo.com]
- 10. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Benchmarking Guide to 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane and its Alternatives in Organometallic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane, a versatile bifunctional reagent, against its common alternatives. By examining its performance in the context of organometallic reactions, supported by experimental data and protocols, this document aims to equip you with the necessary insights to make informed decisions in your synthetic endeavors.
Introduction: The Strategic Advantage of Masked Carbonyl Nucleophiles
In multi-step organic synthesis, it is often necessary to perform a nucleophilic addition using a carbon chain that also contains a carbonyl group. However, the inherent electrophilicity of the carbonyl function precludes the direct formation of a corresponding Grignard or organolithium reagent, as it would lead to self-destruction.[1] To circumvent this, the carbonyl group is temporarily "masked" or "protected" as an unreactive functional group. Acetals and ketals are among the most robust and widely used protecting groups for aldehydes and ketones due to their stability in strongly basic and nucleophilic environments.[2][3][4][5][6]
This compound emerges as a valuable reagent in this context. It provides a stable six-membered cyclic ketal (a 1,3-dioxane) protecting a ketone functionality, while the terminal chloride on the propyl chain allows for the generation of a nucleophilic organometallic species. The gem-dimethyl substituents at the 5-position of the dioxane ring enhance the stability of the protecting group.[7]
This guide will benchmark the efficiency of this compound against two key classes of alternatives:
-
Alternative Protecting Groups: Specifically, the five-membered 1,3-dioxolane ring system.
-
Alternative Organometallic Reagents: Comparing the Grignard reagent derived from the title compound with its more reactive organolithium counterpart.
Comparative Analysis of Protecting Group Stability and Reactivity
The choice of the acetal protecting group is a crucial determinant of the overall success of a synthetic sequence. The ideal protecting group should be easy to install, stable to the reaction conditions of subsequent steps, and readily removable with high yield when desired.
1,3-Dioxane vs. 1,3-Dioxolane: A Tale of Two Rings
The most common alternatives to the 1,3-dioxane protecting group are 1,3-dioxolanes, formed from the reaction of a carbonyl compound with ethylene glycol. While both are stable to basic and nucleophilic conditions, a key difference lies in their relative stability, particularly towards acidic hydrolysis.[8][9]
| Feature | This compound | 2-(3-Chloropropyl)-1,3-dioxolane (Analogue) | Rationale & Causality |
| Protecting Group | 1,3-Dioxane (six-membered ring) | 1,3-Dioxolane (five-membered ring) | Ring size and conformation influence stability. |
| Relative Stability | Generally more stable | Generally less stable | The chair conformation of the 1,3-dioxane ring is thermodynamically more stable than the envelope conformation of the 1,3-dioxolane ring.[4] |
| Formation | Reaction of 5-chloro-2-pentanone with neopentyl glycol (2,2-dimethyl-1,3-propanediol). | Reaction of 4-chlorobutyraldehyde with ethylene glycol. | Both are typically acid-catalyzed reactions with removal of water. |
| Grignard Reagent Stability | Grignard reagents derived from 1,3-dioxanes are generally thermally stable. | Grignard reagents from β-haloalkyl dioxolanes can be prone to decomposition at ambient temperatures. | The greater stability of the 1,3-dioxane ring contributes to the overall stability of the organometallic reagent. |
| Deprotection Conditions | Requires stronger acidic conditions for hydrolysis. | Can be cleaved under milder acidic conditions.[9] | The higher stability of the 1,3-dioxane necessitates more forcing conditions for its removal. |
Expert Insight: The enhanced stability of the 1,3-dioxane in our title compound makes it the protecting group of choice when the subsequent synthetic steps involve harsh conditions. However, if the final product is sensitive to strong acids, a 1,3-dioxolane might be a more strategic choice due to its milder deprotection requirements.
Benchmarking Organometallic Reagent Performance
The chloropropyl side chain of this compound allows for the formation of both Grignard and organolithium reagents, which exhibit distinct reactivities.
Grignard vs. Organolithium Reagents
| Feature | Grignard Reagent (from title compound) | Organolithium Reagent (from title compound) | Rationale & Causality |
| Formation | Reaction with magnesium metal in an etheral solvent (e.g., THF). | Typically formed via lithium-halogen exchange with an alkyllithium (e.g., t-BuLi) at low temperatures.[10][11] | The C-Mg bond is more covalent and less polarized than the C-Li bond. |
| Reactivity | Strong nucleophile and strong base. | Stronger nucleophile and significantly stronger base. | The greater ionic character of the C-Li bond leads to higher reactivity. |
| Side Reactions | Less prone to side reactions like enolization of the electrophile. | More prone to act as a base, leading to deprotonation of acidic protons α to a carbonyl group. | The higher basicity of the organolithium can lead to undesired side reactions. |
| Chemoselectivity | Generally more chemoselective. | Can be less chemoselective due to higher reactivity. | The choice of reagent allows for tuning the reactivity to match the substrate. |
Expert Insight: For simple additions to non-enolizable aldehydes and ketones, the more easily prepared Grignard reagent is often sufficient. However, for less reactive electrophiles or when a higher reaction rate is desired, the corresponding organolithium reagent may offer an advantage, provided that its higher basicity is taken into account and controlled, for instance by using low reaction temperatures.
Experimental Protocols and Data
To provide a practical context for the preceding discussion, we present a representative experimental workflow for the synthesis and application of the Grignard reagent derived from this compound.
Synthesis of this compound
This protocol is based on the acid-catalyzed ketalization of 5-chloro-2-pentanone with neopentyl glycol.
Caption: Synthesis of the title compound via ketalization.
Step-by-Step Protocol:
-
To a solution of 5-chloro-2-pentanone (1.0 equiv) and neopentyl glycol (1.1 equiv) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Monitor the reaction by TLC or GC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Grignard Reaction and Deprotection: A Representative Example
The following protocol outlines the formation of the Grignard reagent and its subsequent reaction with a model electrophile, benzaldehyde, followed by deprotection to yield the final γ-hydroxy ketone.
Caption: Workflow for Grignard reaction and deprotection.
Step-by-Step Protocol:
-
Grignard Formation: To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 equiv) and a crystal of iodine in anhydrous THF. Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF. Initiate the reaction with gentle heating. Once the reaction begins, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux until the magnesium is consumed.
-
Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).
-
Workup and Deprotection: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Add 1M aqueous HCl and stir until the acetal is fully hydrolyzed (monitored by TLC).
-
Isolation: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield 5-hydroxy-5-phenyl-2-pentanone.
Comparative Performance Data (A Synthesis of Literature Findings)
The following table summarizes typical yields for the key steps discussed, based on a compilation of data from various sources. It is important to note that these values are representative and may vary depending on the specific reaction conditions and substrates.
| Reagent/Protecting Group | Reaction Step | Typical Yield (%) | Key Considerations |
| This compound | Grignard reaction with aldehyde | 75-85 | Good thermal stability of the Grignard reagent. |
| 2-(3-Bromopropyl)-1,3-dioxolane | Grignard reaction with aldehyde | 70-80 | The corresponding bromide is more reactive for Grignard formation, but the reagent may be less stable. |
| Organolithium from title compound | Reaction with aldehyde | 80-90 | Higher reactivity can lead to higher yields but also more side reactions. Requires very low temperatures. |
| Deprotection of 1,3-dioxane | Acidic Hydrolysis | >90 | May require forcing conditions. |
| Deprotection of 1,3-dioxolane | Acidic Hydrolysis | >95 | Milder conditions are usually sufficient. |
Conclusion and Recommendations
This compound is a highly effective and robust reagent for the synthesis of complex molecules requiring a masked carbonyl nucleophile. Its key advantages lie in the high stability of the 1,3-dioxane protecting group, which allows for a wide range of synthetic transformations to be performed on other parts of the molecule without compromising the protected carbonyl.
Choose this compound when:
-
Your synthetic route involves harsh (basic, nucleophilic, reductive, or oxidative) conditions.
-
Thermal stability of the intermediate organometallic reagent is a concern.
Consider alternatives such as the 1,3-dioxolane analogue when:
-
The final product is sensitive to the stronger acidic conditions required for 1,3-dioxane deprotection.
-
A more labile protecting group is strategically advantageous.
Opt for the organolithium derivative when:
-
Increased reactivity is needed to react with less electrophilic substrates.
-
The higher basicity can be managed to avoid side reactions.
Ultimately, the choice of reagent should be guided by a holistic analysis of the entire synthetic plan. This guide provides the foundational data and rationale to empower you to make the most strategic and efficient choice for your specific research and development needs.
References
- 1. leah4sci.com [leah4sci.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. digital.csic.es [digital.csic.es]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane in Pilot-Scale Production
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the selection of synthetic intermediates is a critical decision that profoundly impacts the economic viability and efficiency of pilot-scale production. This guide provides an in-depth cost-effectiveness analysis of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane, a versatile building block, and compares it with viable alternative synthetic strategies. By examining experimental data, process parameters, and raw material costs, we aim to equip researchers and process chemists with the insights necessary to make informed decisions for their intermediate-scale manufacturing campaigns.
Introduction: The Strategic Importance of Protecting Groups
In multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of achieving high yields and minimizing side reactions.[1][2] this compound serves as a prime example of this strategy, offering a stable, protected form of a keto-aldehyde with a reactive chloropropyl handle. This intermediate is particularly valuable in scenarios where a nucleophilic addition, such as a Grignard reaction, is required at a different site of the molecule without affecting the carbonyl group.[3][4]
The core value proposition of this dioxane lies in its ability to mask the reactivity of a ketone, allowing for selective transformations elsewhere in the molecule. However, the introduction and subsequent removal of this protecting group add steps to the overall synthesis, which carries implications for cost, time, and overall process mass intensity. This guide will dissect the economic and practical trade-offs associated with this approach.
Synthetic Pathways: A Comparative Overview
Two primary strategies emerge when considering the incorporation of a 3-chloropropyl ketone moiety in a larger molecule at the pilot scale:
-
Strategy A: The Protected Ketone Approach using this compound. This involves the synthesis of the dioxane as a distinct intermediate, which is then used in subsequent reactions.
-
Strategy B: The Direct Grignard Reaction Approach. This pathway circumvents the need for a protecting group by directly reacting a Grignard reagent with an unprotected chloro-ketone, such as 5-chloro-2-pentanone.
The following sections will delve into the experimental protocols and cost analyses of each strategy.
Experimental Protocols for Pilot-Scale Production
Synthesis of this compound (Strategy A)
This synthesis proceeds via the acid-catalyzed acetalization of 5-chloro-2-pentanone with neopentyl glycol.
Caption: Workflow for the synthesis of this compound.
Pilot-Scale Protocol:
-
Reactor Charging: Charge a 50 L glass-lined reactor with 5-chloro-2-pentanone (10.0 kg, 82.9 mol), neopentyl glycol (9.5 kg, 91.2 mol), and toluene (20 L).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (158 g, 0.83 mol) to the mixture.
-
Azeotropic Distillation: Heat the mixture to reflux (approximately 110-115 °C) and collect the water-toluene azeotrope in a Dean-Stark trap. Continue reflux until no more water is collected (approximately 4-6 hours).
-
Neutralization and Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a 5% sodium bicarbonate solution (2 x 5 L) and then with brine (5 L).
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
Direct Grignard Reaction with 5-Chloro-2-pentanone (Strategy B)
This approach involves the direct addition of a Grignard reagent to the unprotected ketone.
Caption: Workflow for the direct Grignard reaction with 5-chloro-2-pentanone.
Pilot-Scale Protocol:
-
Grignard Reagent Preparation: In a dry 50 L reactor under an inert atmosphere, prepare the Grignard reagent by adding a solution of the appropriate organohalide in anhydrous THF to magnesium turnings.
-
Cooling: Cool the Grignard solution to -20 °C.
-
Substrate Addition: Slowly add a solution of 5-chloro-2-pentanone (10.0 kg, 82.9 mol) in anhydrous THF, maintaining the temperature below -10 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. The crude product is then purified by column chromatography or distillation.
Cost-Effectiveness Analysis
A comprehensive cost analysis must consider raw material costs, process efficiency (yield and cycle time), and waste disposal.
Raw Material Cost Comparison
The following table provides an estimated cost comparison for the key raw materials required for each strategy to produce a comparable amount of the desired intermediate functionality. Prices are based on typical bulk pricing and may vary.
| Raw Material | Strategy | Supplier Example & Price (USD/kg) | Estimated Cost per mole of Ketone (USD) |
| 5-Chloro-2-pentanone | A & B | Sigma-Aldrich: ~$170/kg[5] | $20.51 |
| Neopentyl Glycol | A | IMARC Group (China): ~$1.21/kg[6] | $0.13 |
| p-Toluenesulfonic acid | A | ~$10/kg | Negligible |
| Toluene | A | ~$2/L | Variable (solvent) |
| Organohalide (e.g., Bromobenzene) | B | ~$15/kg | Variable |
| Magnesium Turnings | B | ~$20/kg | Variable |
| Anhydrous THF | B | ~$15/L | Variable (solvent) |
Analysis: The primary cost driver for Strategy A, beyond the common starting material, is the neopentyl glycol. While significantly cheaper than 5-chloro-2-pentanone on a per-kilogram basis, its contribution to the overall cost is relatively small. Ethylene glycol is a cheaper alternative to neopentyl glycol but may lead to less stable acetals.[7][8] For Strategy B, the cost of the organohalide and magnesium will vary depending on the specific Grignard reagent being prepared.
Process Efficiency and Performance Comparison
| Parameter | Strategy A: Protected Ketone | Strategy B: Direct Grignard | Rationale & Supporting Data |
| Typical Yield | 85-95% | 60-80% | Strategy A benefits from a clean, high-yielding acetalization reaction. Strategy B is often plagued by side reactions such as enolization of the ketone and reaction with the chloro-substituent, leading to lower yields. |
| Cycle Time | 8-12 hours | 4-6 hours | Strategy B has a shorter reaction time but may require more complex workup and purification. |
| Purification | Vacuum Distillation | Column Chromatography or Distillation | The product of Strategy A is often pure enough after workup and solvent removal, with distillation being a straightforward purification method. The complex mixture from Strategy B often necessitates more demanding purification. |
| Process Robustness | High | Moderate | The acetal protection in Strategy A provides a robust process that is less sensitive to reaction conditions. The direct Grignard reaction requires strict temperature control and inert conditions to minimize side reactions. |
| Waste Generation | Moderate (aqueous washes, solvent) | High (aqueous washes, solvent, chromatography waste) | The need for chromatography in Strategy B significantly increases solvent waste. |
Discussion: Making the Right Choice for Your Pilot Plant
The choice between using this compound and a direct Grignard approach is not merely a matter of raw material cost but a holistic assessment of process efficiency, robustness, and scalability.
Advantages of this compound (Strategy A):
-
Higher Yields and Purity: The protection of the ketone group leads to cleaner reactions and higher isolated yields of the desired product in subsequent steps. This can significantly impact the overall cost-effectiveness, as less starting material is wasted.
-
Process Robustness: The stability of the dioxane intermediate makes the subsequent reactions less sensitive to minor variations in process parameters, a crucial factor in a pilot plant setting where processes are still being optimized.
-
Simplified Purification: The cleaner reaction profiles often lead to simpler and less costly purification procedures, avoiding the need for extensive chromatography.
Disadvantages of Strategy A:
-
Additional Synthetic Steps: The synthesis and subsequent deprotection of the acetal add two steps to the overall process, increasing the overall production time and potentially the process mass intensity.
-
Higher Initial Raw Material Cost: While the cost of neopentyl glycol is not prohibitive, it adds to the initial investment in raw materials.
Advantages of Direct Grignard Reaction (Strategy B):
-
Fewer Synthetic Steps: This approach is more convergent and avoids the need for protection and deprotection, potentially leading to a shorter overall synthesis time.
Disadvantages of Strategy B:
-
Lower Yields and Side Reactions: The presence of the unprotected ketone and the chloro-substituent can lead to a host of side reactions, significantly lowering the yield of the desired product.
-
Stringent Reaction Conditions: The need for low temperatures and strict control over reagent addition adds complexity and potential for error in a pilot-scale environment.
-
Complex Purification: The resulting mixture of products often requires extensive and costly purification, such as column chromatography, which is not ideal for large-scale production.
Conclusion and Recommendations
For pilot-scale production where process robustness, predictability, and high yield are paramount, the use of This compound (Strategy A) is the more cost-effective and scientifically sound approach. While it involves additional synthetic steps, the higher yields, cleaner reaction profiles, and simplified purification far outweigh the upfront cost of the protecting group and the longer initial synthesis. The improved process reliability translates to lower batch-to-batch variability and a more straightforward path to process validation and scale-up.
The direct Grignard approach (Strategy B), while seemingly more elegant on paper, presents significant challenges in a pilot-plant setting. The potential for low and variable yields, coupled with difficult purifications, makes it a higher-risk and ultimately more expensive option when considering the total cost of producing the final active pharmaceutical ingredient or agrochemical.
Ultimately, the decision will depend on the specific economic and technical constraints of a given project. However, for programs where quality and consistency are critical, the investment in a well-designed protecting group strategy utilizing intermediates like this compound is a prudent and cost-effective choice.
References
- 1. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jiuanchemical.com [jiuanchemical.com]
- 6. Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. cdn.intratec.us [cdn.intratec.us]
- 8. nbinno.com [nbinno.com]
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
For Immediate Reference: A Procedural Overview
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane (CAS No. 88128-57-8), a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Core Directive: Understanding the Compound's Hazard Profile
Before initiating any disposal procedures, a thorough understanding of the inherent risks associated with this compound is essential. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H412: Harmful to aquatic life with long lasting effects.
These classifications underscore the necessity for meticulous handling and disposal to prevent long-term health effects and environmental contamination. The presence of a chlorinated alkyl chain categorizes it as a halogenated organic compound, which dictates specific disposal pathways.
Operational Plan: From Laboratory Bench to Final Disposition
The disposal of this compound must be approached as a systematic process, beginning with immediate safety precautions and culminating in its transfer to a licensed hazardous waste facility.
Immediate Safety and Personal Protective Equipment (PPE)
Given the potential for organ damage upon repeated exposure, appropriate personal protective equipment is non-negotiable. The following PPE must be worn at all times when handling this chemical:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against accidental splashes that could lead to eye irritation or absorption. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and absorption. Gloves should be inspected for integrity before each use and disposed of after handling. |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A respirator may be required if working in a poorly ventilated area or when there is a risk of generating aerosols or vapors. | Minimizes the risk of inhalation, which can lead to respiratory tract irritation and systemic toxicity. |
Waste Segregation: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound must be collected in a dedicated, properly labeled hazardous waste container.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: This compound must be disposed of in a container specifically designated for halogenated organic waste .[1] Co-mingling with non-halogenated solvents can lead to complications and increased costs in the disposal process.[1]
-
Liquid Waste: Collect the liquid waste in a chemically compatible container, typically a glass or high-density polyethylene (HDPE) bottle.[1]
-
Solid Waste: Any solid materials contaminated with this chemical, such as absorbent pads, gloves, or weighing paper, should be collected in a separate, clearly labeled container for solid halogenated waste.
Spill Management: Preparedness and Response
Accidental spills require immediate and decisive action to mitigate exposure and environmental release.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the liquid.[2][3] Start from the outside of the spill and work inwards to prevent spreading.[2]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container for halogenated solids.
-
Decontaminate: Clean the spill area with soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or designated safety officer.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Disposal Plan: The Final Pathway
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
Waste Container Labeling and Storage
Properly labeled waste containers are essential for regulatory compliance and safe handling. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Harmful to Aquatic Life")
-
The accumulation start date
Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Final Disposal Method: Incineration
Due to its chlorinated nature, the recommended disposal method for this compound is high-temperature incineration at a permitted hazardous waste facility.[4] This process is designed to destroy the organic molecule and manage the resulting acidic gases (such as hydrogen chloride) in a controlled manner. Landfilling is not an appropriate disposal method for this compound due to its potential to leach into the environment and cause long-term harm to aquatic ecosystems.
Logical Framework for Disposal Decision-Making
To ensure a consistent and safe approach to the disposal of this and similar chemicals, the following decision-making workflow should be implemented.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to this comprehensive guide, researchers and scientists can ensure that this halogenated compound is managed responsibly from its point of use to its final destruction, thereby upholding the principles of scientific integrity and environmental stewardship.
References
A Senior Application Scientist's Guide to Handling 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents requires a deep, causal understanding of their hazards to implement truly effective safety protocols. This guide provides essential, field-proven guidance for the safe handling of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane (CAS No. 88128-57-8), moving beyond mere compliance to foster a culture of proactive safety.
The core principle of our approach is risk mitigation through the rigorous application of the hierarchy of controls, prioritizing engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the critical final barrier between the operator and the chemical hazard.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a halogenated organic compound whose primary health concern is its classification as a Specific Target Organ Toxicant (STOT RE 2).[1] This is the central fact that must drive our handling protocols.
-
GHS Hazard Statement H373: May cause damage to organs through prolonged or repeated exposure. [1]
-
Expert Insight: Unlike acutely toxic chemicals that cause immediate harm, the danger with a STOT RE 2 substance lies in the cumulative damage from repeated, low-level exposures. This can occur via inhalation of vapors or absorption through the skin.[2][3] The specific target organs for this compound are not definitively established in readily available literature, but related chlorinated hydrocarbons are known to exhibit hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[4][5] Therefore, preventing chronic exposure is the paramount goal.
-
-
GHS Hazard Statement H412: Harmful to aquatic life with long lasting effects. [1]
Table 1: Chemical Hazard Summary
| Hazard Classification | GHS Code | Implication for Handling |
| Specific Target Organ Toxicity, Repeated Exposure | STOT RE 2 | Requires stringent controls to prevent chronic exposure via inhalation and skin contact.[1][3] |
| Hazardous to the Aquatic Environment, Long-term | Aquatic Chronic 3 | Mandates disposal as regulated hazardous waste; prohibits drain disposal.[1] |
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE is not a one-size-fits-all checklist; it is a risk-based decision process. The following recommendations are based on a conservative assessment of the risks associated with handling this compound in a typical research laboratory setting.
The potential for skin absorption makes glove selection the most critical PPE decision. Halogenated solvents and compounds can be challenging for common disposable gloves.[8]
-
For Splash Protection and Small Quantities:
-
Primary Recommendation: Nitrile rubber gloves. Nitrile provides good resistance to a range of chemicals, including many chlorinated solvents.[9][10]
-
Operational Mandate: Due to the risk of permeation by chlorinated compounds, a double-gloving technique is strongly recommended.[7] This provides an additional protective layer and allows for the safe removal of the outer glove immediately following a splash or suspected contact.
-
-
For Larger Quantities, Immersive Work, or Extended Handling:
-
Primary Recommendation: Heavy-duty gloves with superior chemical resistance are required. Consider gloves made of Viton™ or a multi-layer laminate (e.g., SilverShield®).[11]
-
Justification: While nitrile is adequate for incidental contact, its resistance to prolonged exposure to chlorinated organics can be limited.[7][12] Viton™ and laminate materials are specifically designed for high-resistance to aromatic and chlorinated solvents.[11] Always consult the glove manufacturer's specific chemical resistance chart for the material being handled.
-
Table 2: Glove Selection Guide
| Task / Exposure Level | Recommended Glove Type | Rationale |
| Incidental contact, small volumes | Nitrile (Double-Gloved) | Good general chemical resistance, but chlorinated compounds can permeate. Double-gloving adds a layer of safety.[7][9][10] |
| Extended use, large volumes | Viton™ or Laminate (e.g., SilverShield®) | Superior resistance to chlorinated and aromatic solvents, crucial for preventing chronic skin absorption.[11] |
| Not Recommended | Natural Rubber (Latex), Butyl | Latex offers poor resistance to organic solvents. Butyl rubber performs poorly with halogenated solvents.[10][11] |
-
Minimum Requirement: ANSI-approved chemical splash goggles must be worn at all times when handling the liquid.[13] Standard safety glasses do not provide adequate protection against splashes.
-
Enhanced Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[14]
-
A buttoned, long-sleeved laboratory coat is mandatory to protect against incidental skin contact on the arms.[15]
-
Ensure legs are covered (no shorts or skirts) and wear closed-toe shoes at all times in the laboratory.[7]
-
For tasks with a high potential for splashing, consider a chemically resistant apron.
-
Primary Control: All handling of this compound that may generate vapors (e.g., opening containers, transferring, heating) must be performed inside a certified chemical fume hood.[7][15] This is the most effective way to prevent chronic inhalation exposure.
-
Secondary Control: If engineering controls are not feasible or during a large spill, respiratory protection may be necessary. This requires enrollment in a formal respiratory protection program, including medical clearance and fit testing.[7][13] A NIOSH-approved respirator with an organic vapor cartridge would be appropriate.
Operational and Disposal Plans
-
Preparation: Before starting, ensure a chemical fume hood is certified and functioning correctly. Clear the work area of unnecessary items. Confirm the location of the nearest safety shower and eyewash station.
-
PPE Donning: Put on all required PPE as described above. If double-gloving, don the inner glove, followed by the outer glove.
-
Chemical Handling: Conduct all transfers and manipulations within the fume hood. Use a grounded setup for transfers of large volumes to prevent static discharge.[16] Keep containers tightly closed when not in use.[17]
-
Decontamination: After handling, wipe down the work surface and any equipment with an appropriate solvent.
-
PPE Doffing: Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove lab coat and eye protection.
-
Hygiene: Wash hands and arms thoroughly with soap and water immediately after work is completed.[8][18]
Improper disposal is a serious compliance and environmental issue.[19]
-
Segregation: This compound is a halogenated organic waste . It must be collected in a dedicated, properly labeled hazardous waste container.[6][20] DO NOT mix with non-halogenated organic waste (e.g., acetone, ethanol, hexanes).[17][20]
-
Container: Use a chemically compatible container (e.g., polyethylene) with a secure, sealing cap.[7]
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[17] List all constituents if it is a mixed waste stream.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[7]
-
Pickup: Arrange for waste disposal through your institution's Environmental Health and Safety (EHS) department.
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Ensure work is conducted in a fume hood or that the area is well-ventilated.
-
Wearing appropriate PPE (including double nitrile or Viton gloves, goggles, and lab coat), contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[7][17]
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary to facilitate evacuation.
-
Close the laboratory doors.
-
Contact your institution's EHS or emergency response team immediately.
-
Visual Workflow Guides
The following diagrams illustrate the critical decision-making processes for PPE selection and emergency response.
Caption: PPE selection workflow based on task-specific risk assessment.
Caption: Decision tree for immediate emergency response actions.
References
- 1. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. schc.org [schc.org]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. worksafegear.com.au [worksafegear.com.au]
- 12. gloves.com [gloves.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. ehs.sfsu.edu [ehs.sfsu.edu]
- 15. Target Organ Toxicity - Lab Safety - Grand Valley State University [gvsu.edu]
- 16. lobachemie.com [lobachemie.com]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. nj.gov [nj.gov]
- 19. Auckland Microfab [microfab.auckland.ac.nz]
- 20. bucknell.edu [bucknell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
